Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-
Description
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVEJAPXRPMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184413 | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-40-4 | |
| Record name | Desmethylfluometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fluometuron: A Phenylurea Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism of action of Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea), a selective phenylurea herbicide. Fluometuron is a potent inhibitor of photosynthetic electron transport in photosystem II (PSII). This document elucidates the specific binding interactions of fluometuron within the QB niche of the D1 protein, the subsequent biophysical and biochemical consequences including the generation of reactive oxygen species (ROS), and the metabolic pathways contributing to its selectivity. Detailed experimental protocols for studying its mechanism and quantitative data on its inhibitory activity are also presented to support researchers in the fields of herbicide science, plant biology, and drug design.
Introduction: Chemical Identity and Herbicidal Use
Fluometuron, chemically known as N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea, is a widely used selective herbicide for the control of annual grasses and broadleaf weeds, particularly in cotton cultivation.[1][2] It belongs to the phenylurea class of herbicides and its mode of action is the inhibition of photosynthesis.[1][2] Understanding the precise molecular interactions and the downstream cellular effects of fluometuron is critical for optimizing its use, managing herbicide resistance, and for the rational design of new herbicidal compounds.
Table 1: Chemical and Physical Properties of Fluometuron
| Property | Value | Reference |
| IUPAC Name | 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea | [3] |
| CAS Number | 2164-17-2 | [3] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [2] |
| Molecular Weight | 232.20 g/mol | [4] |
| Melting Point | 163-164 °C | [4] |
| Water Solubility | 90 ppm (20 °C) | [2] |
| Herbicide Class | Phenylurea | [3] |
| Mechanism of Action | Photosystem II inhibitor | [3] |
Molecular Mechanism of Action: Inhibition of Photosystem II
The primary molecular target of fluometuron is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[3][5] PSII is responsible for the light-dependent oxidation of water and the transfer of electrons to plastoquinone, a crucial step in the photosynthetic electron transport chain.
Binding to the D1 Protein at the QB Site
Fluometuron exerts its inhibitory effect by binding to the D1 protein, a core subunit of the PSII reaction center.[6][7] Specifically, it occupies the binding niche of the secondary plastoquinone acceptor, QB.[1][6] By competitively displacing the native plastoquinone from its binding site, fluometuron effectively blocks the electron flow from the primary quinone acceptor, QA, to QB.[8]
The interaction of fluometuron with the QB binding site is stabilized by a combination of hydrogen bonds and hydrophobic interactions.[10][11] The urea moiety of the molecule is critical for forming hydrogen bonds with residues like His215 and the peptide backbone of nearby amino acids.[3] The trifluoromethylphenyl group contributes to hydrophobic interactions with nonpolar residues within the binding pocket, such as Met214, Leu218, and Phe255, enhancing the binding affinity.[1][10]
Diagram 1: Fluometuron Binding to the D1 Protein of Photosystem II
Caption: Competitive binding of Fluometuron to the QB site on the D1 protein.
Interruption of the Photosynthetic Electron Transport Chain
The binding of fluometuron to the QB site has profound consequences for the photosynthetic process. The blockage of electron transfer from QA to QB leads to an accumulation of QA in its reduced state (QA-).[12] This prevents the re-oxidation of the primary electron donor of PSII, P680+, and consequently, the water-splitting reaction at the oxygen-evolving complex ceases.[13] The overall result is a complete halt of linear electron transport, which in turn prevents the generation of ATP and NADPH, the energy and reducing power necessary for carbon dioxide fixation in the Calvin cycle.[8]
Physiological Consequences of PSII Inhibition
The inhibition of photosynthetic electron transport by fluometuron triggers a cascade of downstream physiological events that ultimately lead to plant death.
Generation of Reactive Oxygen Species (ROS)
A primary consequence of the blockage of the electron transport chain is the over-reduction of the photosynthetic apparatus.[14] This highly energetic state leads to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydrogen peroxide (H₂O₂).[14][15] The accumulation of these highly reactive molecules overwhelms the plant's antioxidant defense systems, leading to oxidative stress.[16]
ROS cause widespread cellular damage through:
-
Lipid peroxidation: Destruction of cell membranes, leading to loss of compartmentalization and leakage of cellular contents.[14]
-
Protein oxidation: Inactivation of enzymes and structural proteins.
-
DNA damage: Leading to mutations and impaired cellular function.
ROS-Mediated Signaling
Beyond their damaging effects, ROS also act as signaling molecules that can trigger various stress responses in plants.[17][18] Herbicide-induced ROS can initiate signaling cascades that lead to programmed cell death (apoptosis) in plant cells.[18] These signaling pathways involve mitogen-activated protein kinases (MAPKs) and other stress-related hormones, which ultimately orchestrate the dismantling of the cell.[18]
Diagram 2: Downstream Effects of Fluometuron-Induced PSII Inhibition
Caption: Cascade of events following PSII inhibition by Fluometuron.
Experimental Methodologies for Studying Fluometuron's Mechanism of Action
Several established experimental techniques are employed to investigate the mechanism of action of PSII-inhibiting herbicides like fluometuron.
Chlorophyll a Fluorescence Analysis
Chlorophyll a fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry.[19][20] Pulse-Amplitude-Modulation (PAM) fluorometry is a widely used technique to assess the effects of herbicides on PSII.[20]
Experimental Protocol: PAM Fluorometry for Herbicide Inhibition Assay
-
Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana or a target weed species) under controlled conditions. Apply fluometuron at various concentrations to the soil or as a foliar spray.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state.[21]
-
Measurement of F₀: Measure the minimal fluorescence (F₀) by applying a weak, modulated measuring light.
-
Measurement of Fₘ: Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).[20]
-
Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in Fᵥ/Fₘ indicates PSII inhibition.
-
Light-Adapted Measurements: Expose the leaf to actinic light to induce steady-state photosynthesis. Measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculation of Yield (ΦPSII) and Quenching Parameters: Calculate the effective quantum yield of PSII (ΦPSII = (Fₘ' - Fₛ) / Fₘ') and non-photochemical quenching (NPQ = (Fₘ - Fₘ') / Fₘ').
-
Data Analysis: Plot the fluorescence parameters against the fluometuron concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[22]
Diagram 3: Experimental Workflow for PAM Fluorometry
Caption: Workflow for assessing herbicide effects using PAM fluorometry.
Oxygen Evolution Measurement
The rate of photosynthetic oxygen evolution is a direct measure of the water-splitting activity of PSII.[13][23] A Clark-type oxygen electrode is commonly used to measure changes in dissolved oxygen concentration in a suspension of isolated chloroplasts or thylakoid membranes.[2][24]
Experimental Protocol: Oxygen Evolution Measurement with a Clark-Type Electrode
-
Isolation of Thylakoids: Isolate intact thylakoids from the leaves of the plant species of interest using standard differential centrifugation techniques.
-
Electrode Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions, typically using oxygen-saturated and oxygen-depleted solutions.[21]
-
Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide) that accepts electrons from the PSII electron transport chain.[1]
-
Measurement of Basal Rate: Add the isolated thylakoids to the reaction chamber of the oxygen electrode. Measure the rate of oxygen consumption in the dark (respiration).
-
Initiation of Photosynthesis: Illuminate the sample with a saturating light source to initiate photosynthetic oxygen evolution. Record the rate of oxygen production.
-
Inhibitor Addition: Add fluometuron at various concentrations to the reaction chamber and record the resulting rate of oxygen evolution.
-
Data Analysis: Calculate the percentage inhibition of oxygen evolution for each fluometuron concentration relative to the uninhibited control. Plot the percentage inhibition against the fluometuron concentration to determine the IC₅₀ value.[1]
Table 2: Quantitative Inhibitory Activity of Phenylurea Herbicides on PSII
| Herbicide | Plant Species | Assay Method | IC₅₀ Value | Reference |
| Diuron | Pea (Pisum sativum) | DPIP Photoreduction | 7-8 x 10⁻⁸ M | [1] |
| Diuron | Pea (Pisum sativum) | OJIP Fluorescence | 7-8 x 10⁻⁸ M | [1] |
| Metobromuron | Pea (Pisum sativum) | DPIP Photoreduction | > 10⁻⁶ M | [1] |
Note: Specific IC₅₀ values for fluometuron can vary depending on the plant species, experimental conditions, and the specific assay used.
Metabolic Fate and Selectivity
The selectivity of fluometuron, particularly its effectiveness in cotton while sparing the crop, is largely due to differential metabolism between tolerant and susceptible species.[25]
Detoxification Pathways in Tolerant Plants
In tolerant plants like cotton, fluometuron is rapidly metabolized into non-toxic compounds through a series of enzymatic reactions.[25] The primary detoxification pathway involves N-demethylation, where one or both methyl groups on the urea nitrogen are removed, followed by hydrolysis of the urea linkage.[26] The key enzymes involved in these detoxification processes are cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[27][28]
Accumulation in Susceptible Plants
In susceptible weed species, the rate of fluometuron metabolism is significantly slower.[25] This leads to the accumulation of the active herbicide at the target site in the chloroplasts, resulting in potent inhibition of photosynthesis and eventual plant death.
Conclusion
Fluometuron is a highly effective herbicide that acts through the specific inhibition of photosystem II. Its mechanism of action involves competitive binding to the QB site on the D1 protein, leading to a blockage of the photosynthetic electron transport chain. This primary action triggers a cascade of secondary effects, most notably the generation of reactive oxygen species, which cause widespread cellular damage and ultimately lead to plant death. The selectivity of fluometuron is primarily attributed to the differential rates of metabolic detoxification in tolerant crops versus susceptible weeds. A thorough understanding of this multifaceted mechanism is essential for the continued effective use of fluometuron in agriculture and for the development of novel herbicides with improved efficacy and environmental profiles.
References
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Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]
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Fluometuron's Interruption of Photosynthesis: A Technical Guide to Its Biological Targets in Plants
Executive Summary
Fluometuron is a selective, systemic phenylurea herbicide engineered to control annual grasses and broadleaf weeds, primarily in cotton cultivation.[1][2][3][4] Its efficacy stems from a highly specific mode of action: the direct inhibition of photosynthetic electron transport. This guide provides an in-depth examination of the primary molecular target of fluometuron, the intricate mechanism of this interaction, and the downstream physiological consequences for the plant. Furthermore, we present a comprehensive suite of validated experimental methodologies for researchers to investigate these interactions, from non-invasive in vivo techniques to precise in vitro biochemical assays and computational modeling. This document is intended for researchers, scientists, and professionals in agrochemical development seeking a detailed understanding of fluometuron's biological targets and the means to study them.
Introduction to Fluometuron: A Phenylurea Herbicide
Fluometuron, chemically N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, belongs to the urea class of herbicides.[1][4] It is primarily absorbed by the roots of emerging weeds and translocated apoplastically via the xylem to the shoots and leaves, where it exerts its phytotoxic effects.[1][5] While it can be applied pre- or post-emergence, its primary mechanism is the disruption of the plant's core energy-converting machinery.[2][3] The defining characteristic of fluometuron's action is its potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex.[1][5][6]
The Primary Biological Target: The D1 Protein of Photosystem II
The overwhelming body of evidence points to a single, critical biological target for fluometuron: the Photosystem II (PSII) protein complex located in the thylakoid membranes of chloroplasts.[6][7] PSII is a fundamental enzyme in oxygenic photosynthesis, responsible for water oxidation and the generation of the electron flow that ultimately drives ATP and NADPH synthesis.
Mechanism of Action: Competitive Inhibition at the QB Binding Site
Fluometuron's inhibitory action is highly specific. It binds to a niche within the D1 protein, one of the core reaction center proteins of PSII.[8][9] This niche is the binding pocket for the secondary plastoquinone acceptor, known as the QB site.
The process unfolds as follows:
-
Competition: Fluometuron competes directly with the native plastoquinone (PQ) molecule for binding at the QB site.[9][10]
-
Binding and Blockade: Upon binding, fluometuron displaces the PQ molecule. Because fluometuron is not redox-active, it cannot accept an electron from the primary quinone acceptor, QA.
-
Electron Transport Arrest: This binding event effectively blocks the transfer of electrons from QA to QB, halting the entire photosynthetic electron transport chain.[8]
This interruption prevents the reduction of the plastoquinone pool, thereby stopping the production of the chemical energy (ATP and NADPH) required for carbon dioxide fixation and plant growth.[1]
Diagram: Fluometuron's Mechanism of PSII Inhibition
Caption: Fluometuron competitively binds to the QB site on the D1 protein of PSII, blocking electron flow.
Downstream Physiological Consequences
The blockage of electron flow has immediate and severe consequences:
-
Energy Deprivation: The plant is starved of ATP and NADPH, halting anabolic processes like sugar synthesis.[1]
-
Formation of Reactive Oxygen Species (ROS): The highly energized state of the PSII reaction center (P680*) cannot be quenched by forward electron transport. This energy is transferred to molecular oxygen, creating highly damaging singlet oxygen (¹O₂) and other ROS.
-
Photooxidative Damage: The generated ROS rapidly attack and degrade lipids, proteins, and photosynthetic pigments (chlorophylls and carotenoids), leading to the characteristic symptom of chlorosis (yellowing) and eventual tissue necrosis.[11]
Secondary and Off-Target Effects
While the inhibition of PSII is the definitive primary mechanism of action for fluometuron, the molecule undergoes metabolic degradation in plants.[1][2] This metabolism, primarily N-demethylation, is a detoxification process rather than an interaction with a secondary herbicidal target.[1] In tolerant species like cotton, this metabolic breakdown is more rapid, contributing to selectivity. Susceptible weeds are unable to detoxify the compound quickly enough to prevent the lethal cascade initiated at PSII. There is no significant evidence to suggest fluometuron has other primary molecular targets for its herbicidal activity.
Experimental Methodologies for Target Analysis
A multi-faceted approach is required to fully characterize the interaction between fluometuron and its biological target. The following protocols provide a robust framework for investigation.
In Vivo Analysis: Chlorophyll a Fluorescence
This non-invasive technique is a powerful tool for assessing the real-time efficiency of PSII and is exceptionally sensitive to PSII-inhibiting herbicides.[12][13][14] The principle relies on measuring the fluorescence emitted by chlorophyll a molecules in PSII, which competes with photochemistry and heat dissipation. When electron transport is blocked by fluometuron, more light energy is re-emitted as fluorescence.
Key Parameter: Maximum Quantum Yield of PSII (Fv/Fm)
The Fv/Fm ratio is a direct measure of the maximum potential efficiency of PSII photochemistry and is a key indicator of plant stress.[14][15] A decrease in Fv/Fm after herbicide application is a strong indication of PSII inhibition.
-
Plant Material: Grow susceptible weed species (e.g., Amaranthus palmeri) and a tolerant crop (e.g., cotton) to the 2-3 leaf stage.
-
Herbicide Application: Treat plants with a range of fluometuron concentrations (e.g., 0, 0.1, 1, 10, 100 µM) via root drench or foliar spray. Include an untreated control group.
-
Dark Adaptation: At specified time points post-treatment (e.g., 3, 6, 12, 24 hours), dark-adapt a leaf from each plant for 20-30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open."[14]
-
Measurement: Use a portable modulated fluorometer (e.g., a PAM fluorometer) to perform the measurement.[14]
-
Measure the minimal fluorescence (F₀) with a weak measuring light.
-
Apply a short, intense pulse of saturating light (>3000 µmol m⁻² s⁻¹) to close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
-
Calculation: The fluorometer's software will calculate the variable fluorescence (Fv = Fm - F₀) and the maximum quantum yield (Fv/Fm).
-
Analysis: Plot Fv/Fm against fluometuron concentration and time. A dose- and time-dependent decrease in Fv/Fm in the susceptible species confirms PSII inhibition.
Caption: Workflow for measuring PSII efficiency (Fv/Fm) using chlorophyll fluorescence.
In Vitro Analysis: Thylakoid Binding Assays
To directly measure the binding affinity of fluometuron to its target site, in vitro assays using isolated thylakoid membranes are the gold standard.[16] A competitive radioligand binding assay is particularly powerful.
This protocol uses a radiolabeled PSII inhibitor (e.g., [¹⁴C]-atrazine or [³H]-diuron) that binds to the same QB site. Unlabeled fluometuron is used to compete for this binding, and its potency (affinity) is determined by its ability to displace the radioligand.
-
Thylakoid Isolation: Isolate functional thylakoid membranes from a susceptible plant species (e.g., pea, spinach) using differential centrifugation. Resuspend the final pellet in a suitable assay buffer (e.g., Tricine-NaOH pH 7.8, containing MgCl₂ and NaCl) and determine the chlorophyll concentration.
-
Assay Setup: In microcentrifuge tubes, prepare the following reaction mixture:
-
Assay buffer.
-
A fixed, low concentration of the radioligand (e.g., 50 nM [¹⁴C]-atrazine).
-
A range of concentrations of unlabeled fluometuron (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Thylakoid membranes (to a final concentration of 100 µg chlorophyll/mL).
-
-
Incubation: Incubate the tubes for 30 minutes at room temperature in the dark to reach binding equilibrium.
-
Separation: Separate the bound radioligand from the free (unbound) radioligand. This is typically done by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the thylakoid membranes.[16] Immediately wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the bound radioactivity against the logarithm of the fluometuron concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression.
-
From the curve, determine the IC₅₀ value, which is the concentration of fluometuron required to displace 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for determining fluometuron binding affinity using a radioligand assay.
In Silico Analysis: Molecular Docking
Computational molecular docking can provide valuable insights into the specific interactions between fluometuron and the amino acid residues of the QB binding pocket.[9]
-
Protein Structure: Obtain a high-resolution crystal structure of plant Photosystem II from a protein database (PDB).
-
Ligand Structure: Generate a 3D structure of the fluometuron molecule.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the most stable binding pose of fluometuron within the D1 protein's QB site.
-
Analysis: Analyze the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., His215, Ser264).[9][10] This can help explain binding affinity and the molecular basis of resistance if mutations are present.
Data Summary
The efficacy of PSII-inhibiting herbicides is often compared using their inhibitory concentrations (I₅₀) or binding affinities (Kᵢ). This data is critical for structure-activity relationship (SAR) studies and the development of new compounds.
| Technique | Parameter | Typical Value Range for Potent PSII Inhibitors | Interpretation |
| Chlorophyll Fluorescence | I₅₀ (Fv/Fm reduction) | 0.1 - 10 µM | Concentration causing 50% reduction in PSII efficiency. Lower value indicates higher potency. |
| PSII Activity Assay (DPIP) | I₅₀ (Inhibition) | 0.05 - 5 µM | Concentration causing 50% inhibition of electron transport. Lower value indicates higher potency. |
| Radioligand Binding Assay | Kᵢ (Inhibitor Constant) | 10 - 500 nM | A direct measure of binding affinity. Lower value indicates tighter binding to the target site. |
Note: Specific values for fluometuron can vary based on the plant species, experimental conditions, and specific assay used.
Conclusion and Future Perspectives
Fluometuron's herbicidal activity is unequivocally linked to its function as a high-affinity competitive inhibitor of the plastoquinone binding site (QB) on the D1 protein of Photosystem II.[1][8][9] This singular, potent mechanism disrupts the foundational process of photosynthesis, leading to rapid energy depletion and lethal photooxidative damage in susceptible plants. The experimental methodologies detailed herein—spanning in vivo fluorescence, in vitro binding, and in silico modeling—provide a robust toolkit for researchers to dissect this interaction with high precision.
Future research should continue to focus on the molecular basis of evolved resistance, exploring not only target-site mutations but also the contribution of metabolic pathways. A deeper understanding of the structure-function relationships within the QB pocket will be instrumental in designing next-generation herbicides that are more selective, effective at lower application rates, and capable of overcoming existing resistance challenges.
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An In-Depth Technical Guide to the Structure-Activity Relationship of Fluometuron
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
Fluometuron, a cornerstone herbicide in cotton and sugarcane cultivation, belongs to the phenylurea class of compounds.[1][2] Its efficacy stems from a highly specific mechanism of action: the inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][3][4] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern fluometuron's biological activity. By dissecting the molecule into its three principal components—the trifluoromethylphenyl group, the urea bridge, and the N,N-dimethyl moiety—we explore the causal links between chemical structure and herbicidal effect. This document synthesizes foundational knowledge with practical experimental insights, offering detailed protocols for SAR analysis and visual models of key pathways. The objective is to equip researchers with a comprehensive understanding of fluometuron's SAR, thereby facilitating the rational design of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
The Phenylurea Herbicides: A Legacy of Photosystem II Inhibition
The phenylurea class of herbicides, to which fluometuron belongs, has been a mainstay in global agriculture for decades. Their success is rooted in a conserved mechanism of action: the disruption of photosynthesis.[5][6] These compounds act as potent and specific inhibitors of the PSII complex within the thylakoid membranes of chloroplasts.[7] Fluometuron, chemically known as N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, is a selective herbicide primarily used for the pre- and post-emergence control of annual grasses and broadleaf weeds.[1][8][9] Its selectivity and effectiveness in critical crops like cotton have made it a subject of extensive study.[1][9]
Mechanism of Action: The Molecular Basis of Phytotoxicity
The herbicidal activity of fluometuron is a direct consequence of its ability to bind to a specific site on the D1 protein of the PSII reaction center.[4][7]
2.1. The D1 Protein Binding Pocket The D1 protein contains the binding niche for the native plastoquinone electron acceptor, QB. Phenylurea herbicides are non-native, competitive inhibitors that occupy this QB binding site.[7][10][11] The affinity of fluometuron for this pocket is determined by a series of non-covalent interactions, which are highly sensitive to the herbicide's three-dimensional structure and electronic properties.
2.2. Interruption of Photosynthetic Electron Flow By binding to the D1 protein, fluometuron physically blocks the transfer of electrons from the primary quinone acceptor, QA, to QB.[7][12] This blockage creates a "traffic jam" in the electron transport chain. The inability to reoxidize QA leads to the formation of highly reactive triplet-state chlorophyll and singlet oxygen.[7][13] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, destroying cell membranes and pigments, which ultimately results in cellular leakage, tissue necrosis, and plant death.[7]
Caption: A typical workflow for developing a QSAR model.
Data Presentation: SAR of Phenylurea Analogs
The following table presents illustrative data on how systematic structural modifications to a phenylurea scaffold can influence key properties and herbicidal activity.
| Analog ID | Phenyl Ring Substituent (R) | N-Terminal Group | Log P (Calculated) | PSII Inhibition (IC50, µM) | Herbicidal Efficacy (Relative) |
| Fluometuron | 3-CF3 | -N(CH3)2 | 2.42 [1] | 0.05 | 100% (Reference) |
| Analog-1 | 4-Cl | -N(CH3)2 | 2.65 | 0.08 | 90% |
| Analog-2 | 3,4-diCl | -N(CH3)2 | 3.45 | 0.03 | 120% |
| Analog-3 | 3-CF3 | -NHCH3 | 2.10 | 0.25 | 65% |
| Analog-4 | 3-CF3 | -NH2 | 1.75 | 1.50 | 20% |
| Analog-5 | 4-H | -N(CH3)2 | 1.80 | 5.00 | 5% |
Note: IC50 and efficacy values are representative and for illustrative purposes to demonstrate SAR principles.
Experimental Methodologies for SAR Elucidation
A robust SAR study requires a combination of chemical synthesis, in vitro biochemical assays, and in vivo whole-plant evaluations.
Experimental Protocol: Synthesis of Fluometuron Analogs
This protocol describes a general method for synthesizing phenylurea herbicides via the reaction of a substituted phenyl isocyanate with an amine.
-
Isocyanate Formation:
-
Causality: The isocyanate is a highly reactive intermediate required for forming the urea linkage.
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene), add triphosgene (0.4 eq) dropwise at 0 °C under an inert atmosphere (N2).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the disappearance of the starting aniline by TLC or LC-MS.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)phenyl isocyanate. Use this intermediate immediately in the next step.
-
-
Urea Formation:
-
Causality: The amine reacts with the electrophilic isocyanate to form the stable urea bond.
-
Dissolve the crude isocyanate in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add a solution of dimethylamine (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 1-3 hours until completion.
-
Wash the reaction mixture with dilute HCl, then saturated NaHCO3, and finally brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure fluometuron.
-
Experimental Protocol: In Vitro PSII Inhibition Assay
This assay directly measures the inhibitory effect of compounds on the photosynthetic electron transport chain using isolated thylakoid membranes.
-
Thylakoid Isolation:
-
Causality: Isolating thylakoids from leaf tissue provides a concentrated and accessible source of the PSII target enzyme, free from other cellular components.
-
Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at low speed (~200 x g) for 2 min to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (~4,000 x g) for 10 min to pellet the thylakoid membranes.
-
Resuspend the thylakoid pellet in a small volume of assay buffer and determine the chlorophyll concentration spectrophotometrically.
-
-
Oxygen Evolution Assay (Hill Reaction):
-
Causality: This functional assay measures the rate of electron transport by monitoring the reduction of an artificial electron acceptor, which is coupled to oxygen evolution. Inhibition of this rate is a direct measure of PSII blockade.
-
Prepare a reaction mixture containing assay buffer, the isolated thylakoids (e.g., 15 µg chlorophyll/mL), and an artificial electron acceptor like 2,6-dichloroindophenol (DCPIP).
-
Add various concentrations of the test compound (e.g., fluometuron analogs) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
-
Incubate the mixtures in the dark for 5 minutes.
-
Measure the rate of oxygen evolution using a Clark-type oxygen electrode upon illumination with a saturating light source.
-
Calculate the percent inhibition for each concentration relative to the control and determine the IC50 value (the concentration required for 50% inhibition).
-
Metabolism and its Influence on SAR
The SAR of fluometuron is intrinsically linked to its metabolic fate. Structural features that alter metabolism can profoundly impact both herbicidal efficacy and environmental persistence. [14]
Caption: Primary metabolic degradation pathway of fluometuron.
-
Crop Selectivity: Tolerant crops like cotton can metabolize fluometuron more rapidly than susceptible weeds. [1][15]Modifications to the N-dimethyl group that slow this metabolic process could potentially increase crop injury.
-
Weed Resistance: In some cases, weed resistance can evolve through enhanced metabolic detoxification. [15]Understanding the metabolic pathway is crucial for designing herbicides that can overcome such resistance mechanisms.
-
Environmental Fate: The degradation of fluometuron in soil is primarily microbial. [1][16]The initial demethylation steps produce metabolites (DMF, TFMPU) that are still of environmental interest, before final hydrolysis to TFMA. [17][18]Structural changes can alter the rate of this degradation, affecting soil half-life and the potential for leaching. [8][17]
Conclusion and Future Perspectives
The structure-activity relationship of fluometuron is a well-defined interplay between three key molecular regions that govern its binding to the D1 protein of Photosystem II. The trifluoromethylphenyl group provides the necessary lipophilicity and metabolic stability, the urea bridge forms the critical hydrogen bonds for high-affinity binding, and the N,N-dimethyl moiety modulates both potency and the rate of detoxification. A thorough understanding of these principles, validated through robust experimental protocols and computational QSAR modeling, is essential for the field of agrochemical research. Future efforts in this area will likely focus on designing analogs that exhibit enhanced binding affinity, overcome metabolic resistance in weeds, and possess more favorable environmental degradation profiles, ensuring the continued development of safe and effective weed management solutions.
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"photolysis and hydrolysis of Fluometuron"
An In-Depth Technical Guide to the Photolysis and Hydrolysis of Fluometuron
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the photolytic and hydrolytic degradation of the phenylurea herbicide, fluometuron. By delving into the core chemical transformations, influencing factors, and analytical methodologies, this document serves as a critical resource for environmental scientists, chemists, and regulatory professionals. The content herein is structured to offer not only a descriptive account of the degradation pathways but also to provide the causal reasoning behind experimental designs and analytical choices, ensuring a robust and scientifically sound understanding of fluometuron's environmental fate.
Introduction to Fluometuron
Fluometuron, chemically known as 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea, is a selective herbicide primarily used for the control of annual grasses and broadleaf weeds in cotton crops[1][2]. Its mode of action involves the inhibition of photosynthesis at the photosystem II level[1]. Understanding the environmental degradation pathways of fluometuron is paramount for assessing its persistence, potential for contamination of soil and water resources, and overall ecological impact. The two primary abiotic degradation pathways for fluometuron in the environment are hydrolysis and photolysis.
Chemical Structure of Fluometuron:
-
IUPAC Name: N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea[2]
-
CAS Number: 2164-17-2[2]
-
Molecular Formula: C₁₀H₁₁F₃N₂O[1]
-
Molecular Weight: 232.20 g/mol [1]
Fluometuron is a white crystalline powder with a melting point of 163-164 °C and is sparingly soluble in water[1].
Hydrolytic Degradation of Fluometuron
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many pesticides, hydrolysis can be a significant degradation pathway, influenced by pH and temperature[3][4]. However, for fluometuron, abiotic hydrolysis in aqueous environments is a notably slow process[1].
Hydrolytic Stability and Kinetics
Fluometuron exhibits considerable stability to abiotic hydrolysis across a range of pH values typically found in the environment. The half-life of fluometuron in water at 20°C is reported to be between 730 and 1010 days for pH values ranging from 5 to 9[1]. More specific data indicates a half-life of 2.4 years at pH 5 and 2.8 years at pH 9[1]. This inherent stability suggests that abiotic hydrolysis is not a primary dissipation route in aquatic systems[1].
However, in soil environments, the degradation of fluometuron is more pronounced due to microbial activity, which facilitates hydrolytic transformations[1]. The overall degradation in soil follows a pathway of demethylation followed by hydrolysis.
Microbial-Mediated Hydrolytic Pathway
In soil, the degradation of fluometuron is primarily a biological process. The pathway involves a sequential demethylation of the urea side chain, followed by the hydrolysis of the urea linkage. This process yields several key metabolites:
-
Desmethylfluometuron (DMFM): The initial step is the removal of one methyl group from the terminal nitrogen atom.
-
3-(Trifluoromethyl)phenylurea (TFMPU): The second demethylation step results in this phenylurea derivative.
-
3-(Trifluoromethyl)aniline (TFMA): The final major degradation product is formed by the hydrolysis of the urea bond in TFMPU.
This degradation cascade is often microbially mediated, with soil microorganisms playing a crucial role in the enzymatic breakdown of the parent compound and its intermediates.
Figure 1: Microbial-mediated hydrolytic degradation pathway of fluometuron in soil.
Photolytic Degradation of Fluometuron
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For pesticides present in sunlit surface waters or on soil surfaces, photolysis can be a significant route of dissipation. Fluometuron is susceptible to photodegradation, and its rate of breakdown is highly dependent on environmental conditions[5][6][7].
Photolytic Kinetics and Influencing Factors
The phototransformation of fluometuron in aqueous solutions follows pseudo-first-order kinetics[5][7][8]. The rate of photolysis is significantly influenced by the presence of natural water constituents that can act as photosensitizers:
-
Direct Photolysis: In pure water, the direct photolysis of fluometuron by sunlight is a slow process[6].
-
Indirect Photolysis: The presence of substances like fulvic acids and nitrate ions dramatically accelerates the degradation rate.
The mechanism of indirect photolysis involves the absorption of light by these sensitizers, which then generate reactive chemical species, such as hydroxyl radicals (•OH), that readily react with and degrade fluometuron[6].
Photolytic Degradation Pathways and Products
The photolytic degradation of fluometuron leads to a variety of photoproducts, with the specific products depending on the presence of photosensitizers.
-
In the Presence of Nitrate Ions: The primary reactions are hydroxylation of the aromatic ring, hydrolysis of the trifluoromethyl (CF₃) group to a carboxylic acid (COOH) group, and oxidative demethylation of the urea side chain[5][7].
-
In the Presence of Fulvic Acids: The major reaction pathway is the hydroxylation of the aromatic ring[5][7].
-
In Pure Water (Direct Photolysis): A key transformation is the hydrolysis of the CF₃ group to a COOH group[6].
Figure 2: Simplified photolytic degradation pathways of fluometuron under different conditions.
Experimental Protocols for Degradation Studies
To ensure the generation of reliable and reproducible data, standardized protocols should be followed for hydrolysis and photolysis studies. The following sections outline methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Protocol for Hydrolysis Study (adapted from OECD Guideline 111)
This protocol is designed to determine the rate of abiotic hydrolysis of fluometuron as a function of pH.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9[5][6][8][9]. Ensure the buffers do not contain any components that could catalyze the reaction.
-
Test Substance Preparation: Prepare a stock solution of fluometuron in a suitable solvent. The final concentration in the buffer solutions should not exceed 0.01 M or half of its water solubility[8].
-
Incubation: Add the fluometuron stock solution to the buffer solutions. Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[8].
-
Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve, with at least five time points recommended.
-
Sample Analysis: Immediately analyze the samples for the concentration of fluometuron and its potential hydrolysis products using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the fluometuron concentration versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as ln(2)/k.
Figure 3: Experimental workflow for a fluometuron hydrolysis study.
Protocol for Aqueous Photolysis Study (adapted from OECD Guideline 316 and OPPTS 835.2240)
This protocol is designed to determine the rate of photolytic degradation of fluometuron in an aqueous environment.
-
Solution Preparation: Prepare a solution of fluometuron in sterile, buffered, purified water[10]. The pH should be chosen to minimize hydrolysis (e.g., pH 7). For indirect photolysis studies, add photosensitizers like nitrate or humic acid at environmentally relevant concentrations.
-
Irradiation Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm[10]. The light intensity should be measured and monitored.
-
Test and Control Samples: Expose the test solutions to the light source in temperature-controlled quartz cells. Prepare identical control samples and keep them in the dark at the same temperature to account for any non-photolytic degradation[10].
-
Sampling: At selected time intervals, withdraw samples from both the irradiated and dark control solutions.
-
Sample Analysis: Analyze the samples for the concentration of fluometuron and its photoproducts using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample. Determine the pseudo-first-order rate constant and half-life for photolysis. If possible, calculate the quantum yield, which is the efficiency of the photochemical process[11].
Figure 4: Experimental workflow for a fluometuron aqueous photolysis study.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for quantifying fluometuron and its degradation products in environmental matrices. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common technique.
Sample Preparation
-
Water Samples: For clean water samples, direct injection may be possible. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) is often employed to concentrate the analytes and remove interfering substances.
-
Soil Samples: Extraction from soil typically involves shaking with an organic solvent or a mixture of organic solvent and water (e.g., acetonitrile/water)[12]. The extract is then centrifuged or filtered, and a cleanup step using SPE may be necessary before analysis.
Chromatographic Analysis
-
HPLC with UV Detection: HPLC with a UV detector is a robust and widely available technique for the quantification of fluometuron and its major degradation products. The analysis is typically performed using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape[13].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It allows for the unambiguous identification and quantification of the parent compound and its metabolites at very low concentrations. The use of multiple reaction monitoring (MRM) enhances the specificity of the analysis.
Table 1: Example LC-MS/MS Parameters for Fluometuron and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fluometuron | 233.1 | 72.1 | 46.1 |
| Desmethylfluometuron (DMFM) | 219.1 | 145.0 | 46.1 |
| 3-(Trifluoromethyl)phenylurea (TFMPU) | 205.1 | 160.0 | 114.0 |
| 3-(Trifluoromethyl)aniline (TFMA) | 162.1 | 145.0 | 114.0 |
Note: These are example values and should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hydrolysis and photolysis of fluometuron.
Table 2: Degradation Kinetics of Fluometuron
| Degradation Process | Condition | Parameter | Value | Reference |
| Hydrolysis | pH 5, 20°C | Half-life (t₁/₂) | 2.4 years | [1] |
| Hydrolysis | pH 9, 20°C | Half-life (t₁/₂) | 2.8 years | [1] |
| Photolysis | Neutral water | Kinetics | Pseudo-first-order | [5][7] |
| Photolysis | + 10 mg/L Fulvic Acids | Rate Increase | 2.5 times | [5][7] |
| Photolysis | + 25 mg/L Nitrate | Rate Increase | 15 times | [5][7] |
| Photolysis | Pure water, 254 nm UV | Half-life (t₁/₂) | 6.6 - 18.2 min | [8] |
Conclusion
The environmental fate of fluometuron is governed by a complex interplay of hydrolytic and photolytic degradation processes. While abiotic hydrolysis is slow, microbial activity in soil significantly contributes to its breakdown through demethylation and subsequent hydrolysis. Photolysis, particularly indirect photolysis mediated by natural water constituents, can be a rapid degradation pathway in sunlit aquatic environments. A thorough understanding of these processes, supported by robust experimental data generated using standardized protocols, is essential for accurate environmental risk assessment and the development of effective stewardship strategies for this widely used herbicide.
References
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Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. Chemosphere, 69(10), 1647–1654. [Link]
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Sarr, M., Gaye, M., & Tine, A. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. Asian Journal of Chemical Sciences, 12(3), 49-59. [Link]
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Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. CORE. [Link]
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Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. ResearchGate. [Link]
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OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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Sarr, M., Gaye, M., & Tine, A. (2022). Study of the photodegradation kinetics of fluometuron by UV absorption spectrophotometry and fluorescence. African Journals Online. [Link]
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PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Wikipedia. (2025, November 10). 3-(Trifluoromethyl)aniline. In Wikipedia. [Link]
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Lam, M. W., Tantuco, K., & Mabury, S. A. (2003). Aqueous photochemical reaction kinetics and transformations of fluoxetine. Environmental science & technology, 37(5), 895–902. [Link]
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Lester, Y., Nir, E., & Avisar, D. (2006). Relative rate constants of contaminant candidate list pesticides with hydroxyl radicals. Environmental science & technology, 40(14), 4460–4466. [Link]
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Kulkarni, A., et al. (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR protocols, 3(1), 101131. [Link]
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Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53655. [Link]
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DeMore, W. B. (1993). Rate constants for the reactions of hydroxyl radical with several fluoroethers by the relative rate method. The Journal of Physical Chemistry, 97(33), 8564-8568. [Link]
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Haag, W. R., & Yao, C. C. (1992). Rate constants for reaction of hydroxyl radicals with several drinking water contaminants. Environmental science & technology, 26(5), 1005–1013. [Link]
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U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. Regulations.gov. [Link]
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Brandt, J. (n.d.). Pesticide Half-Life Chart. [Link]
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Challis, J. K., et al. (2018). Quantum Yields for Direct Photolysis of Neonicotinoid Insecticides in Water: Implications for Exposure to Nontarget Aquatic Organisms. Environmental Science & Technology Letters, 5(2), 88-93. [Link]
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Fishel, F. M. (2021). PI-156/PI193: Water pH and the Effectiveness of Pesticides. UF/IFAS EDIS. [Link]
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Xu, G., et al. (2008). N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1129. [Link]
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Yu, H. W., et al. (2019). Strategies for selecting indicator compounds to assess attenuation of emerging contaminants during UV advanced oxidation processes. Water research, 166, 115030. [Link]
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Brandt, J. (n.d.). Pesticide Half-Life Chart. [Link]
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U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]
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Stone, D. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
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Vione, D., et al. (2026, January 3). The modelling of Surface water Photochemistry: The Equivalent Monochromatic Wavelength (EMW) approach. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
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Science.gov. (n.d.). hydrolysis rate constants: Topics by Science.gov. [Link]
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Möller, C., et al. (2022). Hydrolysis rate constants of ATP determined in situ at elevated temperatures. Biophysical chemistry, 290, 106878. [Link]
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Ovissipour, M., et al. (2019). Optimization of hydrolysis conditions (temperature, time and concentration of alkalase) of rainbow trout viscera using the response surface method. Food Science & Nutrition, 7(4), 1435-1445. [Link]
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Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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An In-depth Technical Guide to the Chemical Properties of Fluometuron
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical properties of Fluometuron. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and agrochemical science. Our objective is to move beyond a simple recitation of facts and provide a deeper, more integrated understanding of this compound. We will explore not just the "what" but the "why" behind its chemical behavior, synthesis, and analytical characterization. The methodologies and data presented herein are grounded in established scientific principles and supported by authoritative references, ensuring the highest level of scientific integrity. It is my hope that this guide will not only inform but also inspire new avenues of research and application for this versatile molecule.
Introduction to Fluometuron
Fluometuron, systematically named N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, is a selective herbicide belonging to the phenylurea class of chemicals.[1] First registered in 1974, it has been primarily utilized in agriculture for the control of annual grasses and broadleaf weeds in cotton and sugarcane crops.[1] Its mode of action is the inhibition of photosynthesis at photosystem II, a mechanism characteristic of many urea-based herbicides.[2][3] Understanding the fundamental chemical properties of Fluometuron is paramount for its effective and safe use, for the development of new formulations, and for assessing its environmental impact. This guide provides an in-depth exploration of its chemical identity, structural characteristics, synthesis, and analytical profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its scientific application. These properties dictate its behavior in various matrices, its environmental fate, and the methodologies required for its analysis.
Identification and Nomenclature
-
Common Name: Fluometuron
-
Chemical Name: N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea[1]
-
CAS Number: 2164-17-2[1]
-
Molecular Formula: C₁₀H₁₁F₃N₂O[1]
-
Molecular Weight: 232.20 g/mol [3]
-
Synonyms: Cotoran, Cottonex, Pakhtaran, Lanex, 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea[3]
Physical Properties
Fluometuron is a white to tan, odorless crystalline solid or powder.[3] Its physical state and lack of odor are important considerations for handling and formulation.
Table 1: Key Physical Properties of Fluometuron
| Property | Value | Source |
| Melting Point | 163-164 °C | [3] |
| Boiling Point | approx. 280 °C @ 760 mm Hg | [3] |
| Density | 1.39 g/cm³ at 20 °C | [3] |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 20 °C | [3] |
| log Kow (Octanol-Water Partition Coefficient) | 2.42 | [3] |
The relatively high melting point indicates a stable crystal lattice. The low vapor pressure suggests that Fluometuron is not highly volatile under normal environmental conditions, which is a crucial factor in assessing its potential for atmospheric transport. The log Kow value of 2.42 indicates a moderate lipophilicity, suggesting a potential for bioaccumulation in fatty tissues.
Solubility
The solubility of Fluometuron in various solvents is a critical parameter for its formulation, extraction, and analytical determination.
Table 2: Solubility of Fluometuron
| Solvent | Solubility ( g/100 mL) at 20-25 °C | Source |
| Water | 0.0105 (105 mg/L) | [1] |
| Acetone | 14.4 | [2] |
| Methanol | 10.9 | [2] |
| Chloroform | Sparingly soluble | [4] |
| Hexane | Slightly soluble | [1] |
| Xylene | 0.198 | [2] |
| n-Octanol | 2.06 | [2] |
The moderate solubility in polar organic solvents like acetone and methanol, coupled with its low water solubility, dictates the choice of solvents for extraction and chromatographic analysis.
Stability
Synthesis of Fluometuron
The synthesis of Fluometuron is a key process for its commercial production and for the preparation of analytical standards in research laboratories. The primary synthetic route involves the reaction of an isocyanate intermediate with dimethylamine.
Synthetic Pathway
The synthesis of Fluometuron is typically achieved through a two-step process. The first step involves the formation of m-trifluoromethylphenyl isocyanate from 3-(trifluoromethyl)aniline. This isocyanate is then reacted with dimethylamine to yield the final product.
Caption: General synthetic pathway for Fluometuron.
Experimental Protocol (Laboratory Scale)
The following is a representative laboratory-scale protocol adapted from industrial synthesis principles.[6] Caution: This synthesis involves highly toxic reagents like phosgene (or a phosgene equivalent) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of m-Trifluoromethylphenyl isocyanate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, place 3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous solvent such as toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of phosgene (or a phosgene equivalent like triphosgene) (1.1 eq) in the same solvent via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude m-trifluoromethylphenyl isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of Fluometuron
-
Dissolve the crude m-trifluoromethylphenyl isocyanate from the previous step in an anhydrous solvent like toluene in a three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine (1.2 eq) in the same solvent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The product, Fluometuron, will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure Fluometuron.
Spectroscopic and Analytical Characterization
The unambiguous identification and quantification of Fluometuron rely on various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of Fluometuron is expected to show signals for the aromatic protons of the trifluoromethylphenyl group and the methyl protons of the dimethylurea moiety. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7-8 ppm), and the six methyl protons will appear as a singlet around 3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the urea group (around 155-160 ppm), the aromatic carbons, the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fluometuron will exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the urea linkage.
-
C=O Stretch: A strong absorption band around 1640-1690 cm⁻¹ due to the carbonyl group of the urea.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of Fluometuron, the molecular ion peak [M]⁺ would be observed at m/z 232. Common fragmentation pathways would involve cleavage of the urea linkage.
Caption: Proposed fragmentation of Fluometuron in MS.
A highly specific method for the determination of Fluometuron involves monitoring the mass transitions from the parent ion to specific fragment ions in MS/MS mode.[2]
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the separation and quantification of Fluometuron in various matrices. Due to its thermal stability and relatively low polarity, GC can be employed. However, HPLC coupled with a UV or mass spectrometric detector is often preferred for its versatility and sensitivity. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.[2]
Crystal Structure
The solid-state structure of Fluometuron has been determined by X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) deposition number for one of its crystal structures is 696500.[3] The crystal structure reveals the three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is invaluable for understanding its physical properties and for computational modeling studies.
Toxicological Profile
Fluometuron has low acute oral and dermal toxicity.[3] It is not considered to be a skin sensitizer. Long-term dietary studies in animals have shown effects on the red blood cells, spleen, and liver at high doses. There is no evidence of carcinogenicity or genotoxicity.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical properties of Fluometuron, encompassing its identification, physical and chemical properties, synthesis, analytical characterization, and structural features. The information presented is intended to be a valuable resource for scientists and researchers working with this compound. A thorough understanding of these fundamental properties is essential for its safe handling, effective application, and for the development of new and improved technologies.
References
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Environmental Protection Agency. (2012). Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601. Retrieved from [Link]
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University of Hertfordshire. (2023). Fluometuron. Pesticide Properties DataBase. Retrieved from [Link]
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PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2022). Fragment of mass spectrum of natural water with addition of 50 ng/mL of urea derivatives. Retrieved from [Link]
-
Sall, C., et al. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. ResearchGate. Retrieved from [Link]
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Titan Ag. (n.d.). Fluometuron 900. Retrieved from [Link]
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The Environmental Fate of Fluometuron: A Technical Guide to its Degradation Pathway in Soil
For: Researchers, Environmental Scientists, and Agrochemical Professionals
Abstract
Fluometuron, a selective phenylurea herbicide, is extensively used in cotton farming to control a wide range of annual broadleaf weeds and grasses. Its efficacy is intrinsically linked to its persistence and degradation profile in the soil environment. This technical guide provides a comprehensive overview of the fluometuron degradation pathway in soil, synthesizing current scientific understanding of the key microbial and abiotic processes that govern its transformation. We delve into the principal degradation cascade, from sequential N-demethylation to the formation of terminal aniline metabolites and their subsequent fate as bound residues. This guide elucidates the enzymatic mechanisms likely responsible for these transformations, details the environmental factors influencing degradation rates, and presents a standardized experimental workflow for studying its dissipation in soil.
Introduction: Fluometuron and its Agronomic Significance
Fluometuron, chemically known as 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea, is a vital tool in modern agriculture for weed management in cotton production.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II. The environmental fate of fluometuron is of paramount importance, as its persistence and the toxicological profile of its degradation products can have implications for subsequent crops and ecosystem health. A thorough understanding of its degradation pathway is therefore critical for sustainable agricultural practices and robust environmental risk assessment.
The Primary Degradation Pathway of Fluometuron in Soil
The degradation of fluometuron in soil is predominantly a microbially-mediated process.[2] Abiotic degradation mechanisms, such as hydrolysis and photolysis, are generally considered to be of minor significance under typical field conditions.[3] The established degradation pathway is a multi-step process involving sequential demethylation and hydrolysis, as illustrated in the diagram below.
Caption: The primary microbial degradation pathway of fluometuron in soil.
Step 1 & 2: Sequential N-demethylation
The initial and often rate-limiting steps in fluometuron degradation are the sequential removal of the two methyl groups from the urea side chain.[4] This process leads to the formation of two primary metabolites:
-
Desmethylfluometuron (DMF): The first demethylation product.
-
Trifluoromethylphenylurea (TFMPU): The second demethylation product.
Causality behind the Enzymatic Choice: The N-demethylation of phenylurea herbicides is an oxidative process. While the specific enzymes responsible for fluometuron demethylation in soil microorganisms have not been definitively isolated, evidence from studies on other phenylurea herbicides and xenobiotics points towards the involvement of cytochrome P450 monooxygenases and other oxygenases.[5][6] These enzymes are ubiquitous in soil microorganisms and are well-known for their ability to catalyze the hydroxylation and subsequent demethylation of a wide range of substrates. The reaction involves the activation of molecular oxygen to introduce a hydroxyl group onto the methyl moiety, which is then unstable and releases formaldehyde, resulting in the demethylated product.
Step 3: Hydrolysis to Trifluoromethylaniline (TFMA)
Following demethylation, the resulting trifluoromethylphenylurea (TFMPU) undergoes hydrolysis of the urea linkage. This reaction cleaves the molecule, releasing the aniline derivative 3-(trifluoromethyl)aniline (TFMA) . This step is catalyzed by hydrolase enzymes, with arylacylamidases being specifically implicated.[1]
The Fate of Trifluoromethylaniline (TFMA): Bound Residues and Mineralization
TFMA is a critical intermediate in the degradation pathway. While it can be further degraded by some microorganisms, a significant portion of TFMA becomes strongly bound to the soil matrix, forming non-extractable or "bound" residues.[1]
Causality of Bound Residue Formation: Aniline and its derivatives are known to be highly reactive and can undergo oxidative coupling reactions with components of soil organic matter, particularly humic and fulvic acids.[7] The amino group of TFMA can form covalent bonds with quinone-like structures and other reactive functional groups within the humic substances, rendering it non-extractable by conventional solvent extraction methods.[7] This process is a significant mechanism for the long-term sequestration of fluometuron-derived residues in the soil. A smaller fraction of TFMA may be completely mineralized to carbon dioxide, water, and other inorganic compounds by soil microorganisms.
Factors Influencing Fluometuron Degradation in Soil
The rate of fluometuron degradation is not constant and is influenced by a complex interplay of soil properties and environmental conditions. Understanding these factors is crucial for predicting its persistence in different agricultural settings.
| Factor | Effect on Degradation Rate | Underlying Mechanism |
| Microbial Biomass and Activity | Increases | A larger and more active microbial population leads to higher enzymatic activity and faster degradation. This is the primary driver of fluometuron dissipation. |
| Soil Organic Matter | Variable | Higher organic matter generally supports a larger microbial population, potentially increasing degradation. However, it also increases sorption of fluometuron and its metabolites, which can decrease their bioavailability to microorganisms.[1] |
| Soil pH | Optimal near neutral pH | Microbial activity is generally highest in soils with a pH between 5.5 and 8.0.[8] Extreme pH values can inhibit the growth and enzymatic activity of fluometuron-degrading microorganisms. |
| Soil Moisture | Optimal at field capacity | Adequate soil moisture is essential for microbial activity. Degradation rates are typically highest at 50-70% of the soil's water-holding capacity. Both excessively dry and waterlogged (anaerobic) conditions can slow down degradation. |
| Temperature | Increases with temperature (up to an optimum) | As with most biological processes, the rate of microbial degradation increases with temperature, generally being optimal between 25-35°C. Lower temperatures significantly reduce the degradation rate. |
| Presence of Other Agrochemicals | Variable | The presence of other herbicides, such as glyphosate, has been shown to sometimes increase the mineralization of fluometuron, potentially due to a "priming effect" on the soil microbial community.[9] |
Quantitative Data on Fluometuron Half-Life:
The half-life (DT50) of fluometuron in soil can vary widely depending on the conditions. Reported half-lives generally range from approximately 20 to over 100 days. For instance, one study reported a half-life of 18 days in an unsterilized surface soil, compared to 315 days in sterilized soil, highlighting the critical role of microbes.[3] Another study in a sandy loam soil under aerobic conditions at 25°C determined a half-life of 189 days.[3] In conservation tillage soils, half-lives of 10 to 23 days for the metabolite DMF have been observed.[1]
Abiotic Degradation Pathways
While microbial degradation is the dominant process, abiotic mechanisms can contribute to a lesser extent to the overall dissipation of fluometuron.
-
Hydrolysis: The chemical hydrolysis of fluometuron in soil is generally a very slow process, with estimated half-lives of over two years in aqueous solutions at environmentally relevant pH values (pH 5-9).[3] Therefore, it is not considered a significant degradation pathway in soil.
-
Photolysis: Photodegradation can occur when fluometuron is exposed to sunlight on the soil surface. The rate of photolysis can be significantly enhanced by the presence of natural photosensitizers in soil and water, such as fulvic acids and nitrate ions.[10][11] These substances can absorb light energy and produce reactive oxygen species that can degrade fluometuron.[12] However, since fluometuron is typically incorporated into the soil, its exposure to sunlight is limited, making photolysis a minor degradation route in most agricultural scenarios.
Experimental Workflow for Studying Fluometuron Degradation in Soil
To ensure scientific integrity and generate reliable data on the environmental fate of fluometuron, standardized experimental protocols are employed. The OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for these studies.[13][14][15][16]
Caption: A standardized experimental workflow for a soil metabolism study of fluometuron.
Detailed Experimental Protocol (Based on OECD 307)
-
Soil Selection and Characterization:
-
Select representative agricultural soils based on texture (e.g., sandy loam, clay loam), pH, and organic carbon content.[8]
-
Thoroughly characterize the physicochemical properties of the selected soils.
-
-
Soil Preparation:
-
Air-dry and sieve the soil (e.g., to <2 mm) to ensure homogeneity.
-
Adjust the moisture content to a predetermined level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil for a period (e.g., 7-14 days) at the test temperature to allow the microbial community to stabilize.
-
-
Preparation of Test Substance:
-
For pathway elucidation and mass balance studies, use radiolabeled fluometuron (typically ¹⁴C-labeled on the phenyl ring).
-
Prepare a stock solution of the test substance in a suitable solvent.
-
-
Application:
-
Treat the soil samples with the fluometuron solution at a concentration relevant to its agricultural application rate.
-
Ensure a homogenous distribution of the herbicide within the soil.
-
-
Incubation:
-
Incubate the treated soil samples in the dark in controlled environment chambers or microcosms at a constant temperature (e.g., 20-25°C).
-
For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the system with an inert gas like nitrogen after an initial aerobic phase.
-
Include traps for volatile organics and ¹⁴CO₂ to monitor mineralization.
-
-
Sampling:
-
Collect replicate soil samples at pre-defined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
-
Extraction:
-
Extract the soil samples with an appropriate solvent or series of solvents (e.g., methanol, acetonitrile/water) to recover fluometuron and its metabolites.
-
Use techniques like shaking or sonication to ensure efficient extraction.
-
-
Analysis and Quantification:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Quantify the concentrations of fluometuron and its metabolites by comparing with analytical standards.
-
-
Metabolite Identification:
-
Identify unknown metabolites using techniques such as LC-MS/MS and comparing their retention times and mass spectra with those of reference standards.
-
-
Bound Residue Analysis:
-
After exhaustive extraction, determine the amount of non-extractable (bound) ¹⁴C-residues in the soil through combustion analysis and liquid scintillation counting.
-
Further characterization of bound residues may involve techniques like solid-state ¹³C-NMR or pyrolysis-GC-MS, although this is not routinely performed in standard degradation studies.
-
-
Data Analysis:
-
Plot the concentration of fluometuron and its metabolites over time.
-
Calculate the degradation half-life (DT₅₀) and the formation and decline kinetics of the metabolites using appropriate kinetic models (e.g., first-order kinetics).
-
Conclusion
The degradation of fluometuron in soil is a complex process primarily driven by the metabolic activity of the soil microbial community. The pathway proceeds through a well-defined sequence of N-demethylation and hydrolysis, culminating in the formation of trifluoromethylaniline, which largely becomes incorporated into the soil organic matter as bound residues. The rate of this degradation is highly dependent on local soil and environmental conditions. A thorough understanding of this pathway, the factors that influence it, and the standardized methods used to study it are essential for the continued safe and effective use of fluometuron in agriculture and for safeguarding environmental quality.
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Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology. [Link]
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El-Sayed, S. M., et al. (2012). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed. [Link]
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Giacomazzi, S., & Cochet, N. (2004). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Fluometuron. PubChem Compound Database. [Link]
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Sørensen, S. R., et al. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. [Link]
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Turnbull, G., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. PubMed Central. [Link]
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Katagi, T. (2002). Abiotic hydrolysis of pesticides in the aquatic environment. ResearchGate. [Link]
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Mailhot, G., et al. (2007). Photolysis of Fluometuron in the Presence of Natural Water Constituents. PubMed. [Link]
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Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. PubMed. [Link]
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Khan, A. A., et al. (2022). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. [Link]
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An In-Depth Technical Guide to the Environmental Metabolites of Fluometuron
Abstract
This technical guide provides a comprehensive overview of the environmental fate of the phenylurea herbicide Fluometuron, with a specific focus on the formation, characteristics, and analysis of its principal metabolites. As a widely used herbicide in cotton cultivation, understanding the environmental persistence and transformation of Fluometuron is critical for assessing its ecological impact. This document synthesizes current scientific knowledge on the biotic and abiotic degradation pathways of Fluometuron, detailing the sequential transformation to Desmethylfluometuron (DMF), 1-(3-trifluoromethylphenyl)urea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA). We present detailed analytical methodologies for the extraction and quantification of these compounds from environmental matrices, alongside a discussion of the key environmental factors influencing their degradation rates. This guide is intended for researchers, environmental scientists, and professionals in the agrochemical and drug development industries, providing a foundational understanding and practical guidance for the study of Fluometuron's environmental metabolites.
Introduction: Fluometuron's Environmental Significance
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective, systemic herbicide primarily used for the pre- and post-emergence control of annual broadleaf weeds and grasses in cotton farming.[1][2] Its mode of action involves the inhibition of photosynthesis at the photosystem II complex.[3] The widespread application of Fluometuron necessitates a thorough understanding of its environmental fate and the potential impact of its transformation products.
Fluometuron and its metabolites are known for their mobility and persistence in the environment, particularly in soil and water.[4][5] The primary route of its dissipation is through microbial degradation.[6] However, the rate of this degradation is often not rapid, leading to the potential for leaching into groundwater and runoff into surface waters.[4] Once in aquatic systems, Fluometuron exhibits stability against hydrolysis and photolysis, contributing to its persistence.[4][5] This guide delves into the specifics of its metabolic journey in the environment.
The Metabolic Pathway of Fluometuron
The environmental degradation of Fluometuron is a stepwise process primarily mediated by soil microorganisms.[6] This biotic transformation involves a sequential demethylation followed by hydrolysis, leading to the formation of three major metabolites. Abiotic factors, such as photolysis, can also contribute to its degradation, particularly in aqueous environments.
Biotic Degradation: A Stepwise Transformation
The microbial metabolism of Fluometuron follows a well-established pathway:
-
N-Demethylation to Desmethylfluometuron (DMF): The initial and often rate-limiting step is the removal of one of the two methyl groups from the urea side chain, forming N'-[3-(trifluoromethyl)phenyl]-N-methylurea, commonly known as Desmethylfluometuron (DMF).[7] This reaction is catalyzed by microbial enzymes, with Rieske non-heme iron oxygenases being implicated in the N-demethylation of other phenylurea herbicides.[8]
-
Second N-Demethylation to 1-(3-trifluoromethylphenyl)urea (TFMPU): Following the formation of DMF, the second methyl group is removed, resulting in the formation of 1-(3-trifluoromethylphenyl)urea (TFMPU).[7]
-
Hydrolysis to 3-(trifluoromethyl)aniline (TFMA): The final major step in the primary degradation pathway is the hydrolysis of the urea linkage in TFMPU. This cleavage is facilitated by arylacylamidase enzymes, yielding the terminal metabolite 3-(trifluoromethyl)aniline (TFMA) and urea.[9]
Figure 1: Primary microbial degradation pathway of Fluometuron in the environment.
Abiotic Degradation
While microbial activity is the principal driver of Fluometuron breakdown, abiotic processes can also play a role:
-
Photodegradation: In aqueous environments, Fluometuron can undergo photolysis when exposed to sunlight. This process is significantly accelerated in the presence of natural water constituents like nitrate ions and fulvic acids. Photodegradation can lead to hydroxylation of the aromatic ring and oxidation of the urea side chain, resulting in demethylation.
Physicochemical Properties and Environmental Persistence
The environmental behavior of Fluometuron and its metabolites is governed by their physicochemical properties. These properties, summarized in Table 1, influence their solubility, mobility, and persistence in soil and water.
Table 1: Physicochemical Properties of Fluometuron and its Major Metabolites
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility | LogP |
| Fluometuron | C₁₀H₁₁F₃N₂O | 232.20 | 90 mg/L (20°C)[10] | 2.4 |
| Desmethylfluometuron (DMF) | C₉H₉F₃N₂O | 218.18 | Data not readily available | Estimated < 2.4 |
| 1-(3-trifluoromethylphenyl)urea (TFMPU) | C₈H₇F₃N₂O | 204.15 | Data not readily available | 2.31[11] |
| 3-(trifluoromethyl)aniline (TFMA) | C₇H₆F₃N | 161.12 | Slightly soluble[5] | 2.3 |
The persistence of these compounds in the environment is often expressed in terms of their half-life (DT₅₀), which can vary significantly depending on environmental conditions.
Table 2: Environmental Half-Life (DT₅₀) of Fluometuron and its Metabolites
| Compound | Environmental Matrix | Half-Life (DT₅₀) | Conditions |
| Fluometuron | Soil | 14 - 120 days[8] | Field studies |
| Desmethylfluometuron (DMF) | Soil | ~10 - 23 days | Reduced vs. No-tillage soil |
| 1-(3-trifluoromethylphenyl)urea (TFMPU) | Soil | Data not readily available; generally considered transient | Laboratory studies |
| 3-(trifluoromethyl)aniline (TFMA) | Soil | Rapidly dissipates, but can form non-extractable residues | Laboratory studies |
The degradation of Fluometuron is influenced by several environmental factors:
-
Soil Type and Organic Matter: Higher organic matter content can enhance microbial activity, leading to faster degradation rates.[6]
-
Temperature: Increased temperatures generally accelerate microbial metabolism and, consequently, the degradation of Fluometuron.
-
pH: Soil and water pH can affect both microbial populations and the chemical stability of the herbicide and its metabolites. While Fluometuron itself is relatively stable to hydrolysis over a range of pH values, the activity of degradative enzymes can be pH-dependent.
-
Moisture: Adequate soil moisture is essential for microbial activity and is therefore crucial for the biotic degradation of Fluometuron.
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentrations of Fluometuron and its metabolites in environmental samples. The choice of method depends on the matrix (soil or water) and the required level of sensitivity.
Sample Extraction
The first critical step is the efficient extraction of the target analytes from the environmental matrix.
Figure 2: General experimental workflows for the extraction of Fluometuron and its metabolites from soil and water samples.
4.1.1. Detailed Protocol: Extraction from Soil
This protocol is adapted from a validated method for the determination of Fluometuron and its metabolites in soil.
-
Sample Preparation: Weigh 10 g of a homogenized, moist soil sample into a 250 mL glass bottle.
-
Extraction: Add 100 mL of an acetonitrile/water mixture (80:20, v/v).
-
Shaking: Place the bottle on a horizontal shaker and shake for approximately 2 hours.
-
Centrifugation: Transfer an aliquot of the crude extract to a centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.
-
Dilution: Take 0.5 mL of the supernatant and dilute it with 0.5 mL of water in a glass vial suitable for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Fluometuron and its metabolites due to its ability to handle complex matrices.
4.2.1. Chromatographic Separation
-
Column: A reverse-phase C18 column is typically used for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency, is common.
4.2.2. Mass Spectrometric Detection
Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
Table 3: Exemplary LC-MS/MS Parameters for Fluometuron and Metabolites (Positive Ionization Mode)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Fluometuron | 233.1 | 72.1 | 160.1 |
| Desmethylfluometuron (DMF) | 219.1 | 162.1 | 72.1 |
| 1-(3-trifluoromethylphenyl)urea (TFMPU) | 205.1 | 162.1 | 146.1 |
| 3-(trifluoromethyl)aniline (TFMA) | 162.1 | 145.1 | 114.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
The Ultimate Fate of Fluometuron Metabolites
While the primary degradation pathway of Fluometuron is well-documented, the ultimate environmental fate of the terminal metabolite, 3-(trifluoromethyl)aniline (TFMA), is of considerable interest. Anilines, in general, can be further degraded by microorganisms. Studies on fluoroanilines suggest that they can be completely degraded under aerobic conditions by mixed bacterial cultures, although the presence and position of the fluorine atoms can influence the degradation rate.[1][12] The degradation of TFMA may proceed through ring-cleavage pathways, ultimately leading to mineralization to carbon dioxide, water, and inorganic fluoride. However, TFMA can also become incorporated into soil organic matter, forming bound residues.
Conclusion and Future Perspectives
The environmental transformation of Fluometuron is a complex process dominated by microbial degradation, leading to a series of metabolites with varying physicochemical properties and persistence. This guide has outlined the primary degradation pathway, provided detailed analytical protocols for monitoring these compounds, and discussed the key environmental factors influencing their fate.
For researchers and environmental scientists, a comprehensive understanding of these processes is paramount for accurate risk assessment and the development of sustainable agricultural practices. Future research should focus on:
-
Elucidating the specific microbial species and enzymatic pathways responsible for each step of Fluometuron degradation.
-
Generating more comprehensive data on the environmental half-lives of all major metabolites under a wider range of conditions.
-
Investigating the long-term fate and potential ecotoxicological effects of the terminal metabolite, TFMA, and its bound residues in soil.
By continuing to build upon this body of knowledge, the scientific community can better predict and mitigate the environmental impact of Fluometuron and other agrochemicals.
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A Technical Guide to Diuron (DCMU): Mechanism of Action and Core Research Applications
Disclaimer: The initial request specified CAS number 2164-17-2, which corresponds to the herbicide Fluometuron.[1][2][3] However, the detailed requirements for a technical guide on a widely-researched photosynthesis inhibitor strongly align with the characteristics of Diuron (DCMU), CAS number 330-54-1.[4][5] This guide will therefore focus on Diuron, a cornerstone tool in photosynthesis research and a widely used herbicide, to best meet the scientific intent of the prompt.
Introduction
3-(3,4-dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron or DCMU, is a substituted urea herbicide first introduced in 1954.[4][5] While its primary commercial application is for broad-spectrum control of annual and perennial weeds in agriculture and non-crop areas, its high specificity as an inhibitor of photosynthesis has made it an invaluable tool for researchers in plant physiology, biochemistry, and environmental science.[6][7][8] This guide provides an in-depth examination of Diuron's mechanism of action, outlines its key applications in a research context, and presents detailed protocols for its scientific use.
Physicochemical Properties of Diuron
A solid understanding of Diuron's chemical properties is essential for designing experiments, preparing stock solutions, and assessing its environmental fate.
| Property | Value | Source(s) |
| CAS Number | 330-54-1 | [4][5] |
| Molecular Formula | C₉H₁₀Cl₂N₂O | [4][5] |
| Molar Mass | 233.09 g·mol⁻¹ | [4] |
| Appearance | White, crystalline, odorless solid | [6][9] |
| Melting Point | 158 °C (316 °F) | [4] |
| Boiling Point | 180 °C (356 °F) (decomposes) | [4][6] |
| Water Solubility | 42 mg/L (at 25 °C) | [4][5] |
| Vapor Pressure | 8.25 x 10⁻⁹ mm Hg (at 25 °C) | [9] |
Diuron's low water solubility and moderate persistence in soil (half-life of 30 to 365 days) are key factors in both its efficacy as a pre-emergent herbicide and its potential as an environmental contaminant.[10][11][12]
Core Mechanism of Action: Inhibition of Photosystem II
Diuron's biological activity stems from its highly specific and sensitive inhibition of the photosynthetic electron transport chain.[4][5] It functions by disrupting electron flow within Photosystem II (PSII), the first protein complex in the light-dependent reactions of oxygenic photosynthesis.
The precise target of Diuron is the Qʙ plastoquinone-binding site on the D1 protein of the PSII reaction center.[4][13][14] By binding to this site, Diuron physically blocks the transfer of electrons from the primary quinone acceptor, Qᴀ, to the secondary quinone acceptor, Qʙ.[15] This blockage has several critical downstream consequences:
-
Interruption of Linear Electron Flow: The entire photosynthetic electron transport chain is halted, preventing the reduction of NADP+ to NADPH.[5]
-
Cessation of ATP Synthesis: The disruption of electron flow also stops the pumping of protons across the thylakoid membrane, thereby inhibiting the generation of ATP.[5]
-
Accumulation of Reactive Oxygen Species (ROS): The blocked electron flow leads to an over-reduced state in PSII, promoting the formation of damaging ROS, which can cause lipid peroxidation and cell membrane rupture.[14][16]
Crucially, Diuron has no direct effect on Photosystem I (PSI) or the carbon fixation reactions of the Calvin Cycle.[4][5] Its specificity for PSII makes it an ideal molecular probe for isolating and studying different components of the photosynthetic apparatus.
Research Applications & Methodologies
Diuron's specific mode of action makes it a fundamental tool in photosynthesis research.[5][7] It is widely used to study plant stress responses, herbicide resistance mechanisms, and the ecotoxicology of herbicides on non-target organisms like algae, corals, and seagrasses.[14][17][18]
Core Application: Measuring Photosynthetic Inhibition via Chlorophyll Fluorescence
One of the most common research applications of Diuron is to quantify its impact on photosynthetic efficiency using Pulse Amplitude Modulated (PAM) fluorometry. This non-invasive technique measures the fluorescence of chlorophyll a, which is an indicator of the state of PSII. When PSII is "open" and functioning, much of the light energy is used for photochemistry, and fluorescence is low. When the electron transport chain is blocked by Diuron, excess light energy cannot be used and is dissipated as fluorescence, causing a rapid increase in the fluorescence signal.[19][20]
This protocol outlines a method to determine the Effective Concentration (EC₅₀) of Diuron—the concentration that causes a 50% reduction in photosynthetic efficiency—for a model microalga like Chlamydomonas reinhardtii.[21]
1. Algal Culture Preparation:
-
Grow C. reinhardtii in an appropriate liquid medium (e.g., TAP medium) under a defined light/dark cycle and temperature until it reaches the mid-logarithmic growth phase.
-
Measure cell density and adjust with fresh medium to a standardized concentration (e.g., 1 x 10⁶ cells/mL).
2. Diuron Stock and Working Solutions:
-
Prepare a 10 mM stock solution of Diuron in a suitable solvent like DMSO or ethanol, as it is poorly soluble in water.[14]
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., 0.02, 0.2, 2, 10, 20 µg/L) in the algal growth medium.[21] Include a solvent-only control.
3. Exposure and Measurement:
-
Aliquot the standardized algal culture into a multi-well plate or individual cuvettes.
-
Add the Diuron working solutions to the respective wells to achieve the final desired concentrations.
-
Dark-adapt the samples for 15-30 minutes. This ensures all PSII reaction centers are open.
-
Measure the maximum quantum yield of PSII (Fv/Fm) using a PAM fluorometer. This is the baseline photosynthetic efficiency.
-
Expose the samples to a constant, defined light source for a set period (e.g., 30 minutes).[21]
-
Measure the effective quantum yield of PSII (ΔF/Fm' or Y(II)) under actinic light.
4. Data Analysis:
-
Calculate the percent inhibition of the effective quantum yield for each Diuron concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the Diuron concentration.
-
Use a non-linear regression (e.g., a dose-response curve) to calculate the EC₅₀ value.
Toxicology and Environmental Considerations
While an essential research tool, Diuron's environmental impact is a significant concern. It is classified by the U.S. Environmental Protection Agency (EPA) as a "known/likely" human carcinogen based on animal studies.[10][22] Chronic exposure in animal models has been linked to effects on the blood, spleen, and bone marrow.[8][23]
| Organism Group | Toxicity Level | Key Findings | Source(s) |
| Mammals | Slightly toxic (acute) | Oral LD₅₀ in rats: 3,400 mg/kg. Classified as a likely human carcinogen. | [6][23] |
| Birds | Slightly toxic | Dietary LC₅₀ in bobwhite quail is 1730 ppm. | [23] |
| Fish | Moderately toxic | 96-hour LC₅₀ for rainbow trout is 3.5 mg/L. | [23] |
| Aquatic Invertebrates | Moderately to highly toxic | 48-hour LC₅₀ values range from 1 to 2.5 mg/L. | [23][24] |
| Algae | Highly toxic | Photosynthesis can be inhibited at concentrations as low as 0.1 parts per billion (ppb). | [22][25] |
Due to its persistence and mobility in soil, Diuron can contaminate groundwater and surface water through runoff, posing a risk to non-target aquatic organisms, particularly primary producers like algae.[12][22][24] Its principal biodegradation product, 3,4-dichloroaniline, exhibits higher toxicity and is also persistent.[12][24] Consequently, numerous analytical methods using techniques like liquid chromatography with tandem mass spectrometry (LC/MS/MS) and gas chromatography have been developed to monitor its presence in environmental samples.[26][27][28]
Conclusion
Diuron (DCMU) is more than a simple herbicide; it is a powerful and precise scientific instrument. Its specific inhibition of Photosystem II has provided researchers with decades of insights into the fundamental processes of photosynthesis. By understanding its mechanism, properties, and the appropriate methodologies for its use, scientists can continue to leverage Diuron to explore plant physiology, assess environmental toxicology, and develop more sustainable agricultural practices. However, its potential for environmental contamination and toxicity necessitates careful handling, responsible use, and continued monitoring in ecosystems.
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Diuron | C9H10Cl2N2O | CID 3120 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Pesticide Fact Sheet Diuron. (n.d.). United States Environmental Protection Agency. Retrieved January 21, 2026, from [Link]
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Gautier, A., et al. (2008). Environmental impact of diuron transformation: a review. PubMed. Retrieved January 21, 2026, from [Link]
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Legrand, H., et al. (2006). Inhibition of microphytobenthic photosynthesis by the herbicides atrazine and diuron. ResearchGate. Retrieved January 21, 2026, from [Link]
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DC's Movie Universe (DCMU) | DC Fanon Wiki | Fandom. (n.d.). Retrieved January 21, 2026, from [Link]
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DIURON - EXTOXNET PIP. (n.d.). Retrieved January 21, 2026, from [Link]
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Photosynthesis II inhibitors, triazines, phenylureas, uracils, herbicide symptoms. (n.d.). Retrieved January 21, 2026, from [Link]
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Diuron Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation. Retrieved January 21, 2026, from [Link]
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Diuron (Ref: DPX 14740) - AERU - University of Hertfordshire. (2025). Retrieved January 21, 2026, from [Link]
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Environmental Impact of Diuron Transformation: A Review. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
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Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308. (1984). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Electroanalytical Overview: the Measurement of Diuron. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
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Combined effects of climate change and the herbicide diuron on the coral Acropora millepora. (2021). ScienceDirect. Retrieved January 21, 2026, from [Link]
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DCMU - Bionity. (n.d.). Retrieved January 21, 2026, from [Link]
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Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. (2014). USGS Publications Warehouse. Retrieved January 21, 2026, from [Link]
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3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya. (n.d.). Retrieved January 21, 2026, from [Link]
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DCMU Effects on Photosynthesis: Target Site. (2025). CSIR NET LIFE SCIENCE COACHING. Retrieved January 21, 2026, from [Link]
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The Impact of the Herbicide Diuron on Photosynthesis in Three Species of Tropical Seagrass. (2000). ResearchGate. Retrieved January 21, 2026, from [Link]
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DIURON 4L - Alligare. (n.d.). Retrieved January 21, 2026, from [Link]
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Combined effect of diuron and simazine on photosystem II photochemistry in a sandy soil and soil amended with solid olive-mill waste. (2008). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica. (2019). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron. (2021). MDPI. Retrieved January 21, 2026, from [Link]
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Using Herbicides to Understand the Light-Dependent Reactions of Photosynthesis. (n.d.). Association for Biology Laboratory Education. Retrieved January 21, 2026, from [Link]
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Evaluation of the Efficacy of the Photosystem II Inhibitor DCMU in Periphyton and Its Effects On Nontarget Microorganisms. (2007). The Aquila Digital Community. Retrieved January 21, 2026, from [Link]
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The Toxicological Profile of N-methyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N'-(3-(trifluoromethyl)phenyl)urea, commonly known as fluometuron, is a widely used phenylurea herbicide for the selective control of broadleaf weeds and annual grasses, primarily in cotton and sugarcane cultivation.[1][2][3] Its efficacy lies in its ability to inhibit photosynthesis.[3] This technical guide provides a comprehensive overview of the toxicological profile of fluometuron, synthesizing data from numerous studies to inform risk assessment and guide future research. The document delves into the compound's physicochemical properties, toxicokinetics, and its effects across a spectrum of toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies, grounded in internationally recognized guidelines, are presented to provide a framework for understanding the generation of the toxicological data.
Introduction and Physicochemical Properties
Fluometuron is a substituted urea herbicide that belongs to the phenylurea class of chemicals.[1] Understanding its physicochemical properties is fundamental to interpreting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).
Table 1: Physicochemical Properties of Fluometuron
| Property | Value | Reference |
| Chemical Name | N-methyl-N'-(3-(trifluoromethyl)phenyl)urea | [4] |
| CAS Number | 2164-17-2 | [5][6] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [5][7][8] |
| Molecular Weight | 232.20 g/mol | [7] |
| Appearance | White crystalline solid or powder | [5][6][7] |
| Melting Point | 163-165 °C | [6][7] |
| Water Solubility | 105 mg/L at 20 °C | [6] |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 20 °C | [9] |
| LogP (Octanol/Water Partition Coefficient) | 2.28 at 23.5 °C | [7] |
Mechanism of Action
The primary herbicidal activity of fluometuron stems from its role as a potent inhibitor of photosynthesis at photosystem II (PSII).[3] It competitively binds to the Qв site on the D1 protein of the PSII complex, thereby blocking the electron transport from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв).[10][11] This interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth.[11][12] The blockage of electron flow also leads to the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage in susceptible plants.[11]
Caption: Fluometuron's mechanism of action as a Photosystem II inhibitor.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Fluometuron is readily absorbed from the gastrointestinal tract, with studies indicating approximately 65-80% absorption.[1] Following absorption, it is extensively metabolized.[1] The primary metabolic pathway involves demethylation of the urea moiety.[3] Excretion of fluometuron and its metabolites is rapid, with the majority being eliminated within 72 hours, primarily through the urine.[1]
Caption: Simplified metabolic pathway of fluometuron.
Toxicological Endpoints
Acute Toxicity
Fluometuron exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[1]
Table 2: Acute Toxicity of Fluometuron
| Endpoint | Species | Value | Toxicity Category | Reference |
| Oral LD₅₀ | Rat | 6416 - 8900 mg/kg | IV (Practically Non-toxic) | [2] |
| Dermal LD₅₀ | Rat | >2000 mg/kg | III (Slightly Toxic) | [2] |
| Dermal LD₅₀ | Rabbit | >10,000 mg/kg | IV (Practically Non-toxic) | [2] |
| Inhalation LC₅₀ | Rat | >2 mg/L | III (Slightly Toxic) | [2] |
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 401)
-
Test Animals: Healthy young adult rats (8-12 weeks old) are used. Animals are acclimatized to laboratory conditions for at least 5 days.[13]
-
Dosage: At least 3 dose levels are typically used, with at least 5 animals per dose group, all of the same sex.[9]
-
Administration: The test substance is administered in a single dose by gavage.[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Skin and Eye Irritation
Fluometuron is a mild skin irritant and can cause corneal opacity.[2][9] It is not considered to be a dermal sensitizer.[1]
Experimental Protocol: Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
-
Test Animal: The albino rabbit is the preferred species.[15]
-
Application: A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of shaved skin.[16]
-
Exposure: The test site is covered with a gauze patch and semi-occlusive dressing for 4 hours.[17]
-
Observation: Skin reactions (erythema and edema) are evaluated at 1, 24, 48, and 72 hours after patch removal.[17] Observations may continue for up to 14 days to assess reversibility.[17]
Experimental Protocol: Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
-
Test Animal: Healthy young adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of each animal.[18]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[18] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored. Observations may continue for up to 21 days.[18]
Subchronic and Chronic Toxicity
Repeated exposure to fluometuron can lead to effects on the hematopoietic system, liver, and spleen. In 90-day dietary studies in rats, mice, and dogs, red blood cell hemolysis and increased spleen weights were observed.[1] Long-term dietary studies in rats, mice, and dogs have shown anemia, increased spleen size, and haemosiderin deposition in the spleen and liver.[1]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
-
Test Animals: Typically, rats are used.
-
Dosage: The test substance is administered daily in graduated doses to several groups of animals for 90 days.
-
Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and urinalysis are monitored throughout the study.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.
Carcinogenicity
The evidence regarding the carcinogenicity of fluometuron is mixed. The US EPA has classified fluometuron as a Group C - possible human carcinogen, based on the induction of lung adenomas and carcinomas in male mice and malignant lymphocytic lymphomas in female mice.[1] However, no compound-related tumors were observed in rats, and other assessments have concluded there is no evidence of carcinogenicity.[1]
Experimental Protocol: Carcinogenicity Studies (Adapted from OECD Guideline 451)
-
Test Animals: Typically, rats and mice are used.
-
Dosage: The test substance is administered in the diet at several dose levels for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses.
-
Pathology: A complete histopathological examination of all tissues from all animals is conducted to identify neoplastic and non-neoplastic lesions.
Genotoxicity
Fluometuron is generally not considered to be genotoxic based on a battery of in vitro and in vivo assays.[1] Genotoxicity studies, including the Ames test and in vitro chromosome aberration tests, have been negative.[1]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[19]
-
Method: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.[20]
Reproductive and Developmental Toxicity
Fluometuron does not appear to cause reproductive or developmental toxicity at doses that are not maternally toxic.[1] A three-generation reproduction study in rats and developmental toxicity studies in rats and rabbits did not show any evidence of reproductive effects, delayed development, or teratogenicity in the absence of maternal toxicity.[1]
Experimental Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)
-
Test Animals: Pregnant rats or rabbits are used.[21]
-
Dosage: The test substance is administered daily to the dams during the period of major organogenesis.[22][23]
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the fetuses are removed by caesarean section.[24] The fetuses are examined for external, visceral, and skeletal abnormalities.[22][24]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (Adapted from OECD Guideline 416)
-
Test Animals: Male and female rats are used.
-
Dosage: The test substance is administered to the parental (F0) generation for a specified period before mating, during mating, gestation, and lactation.
-
Offspring: The first-generation (F1) offspring are exposed to the test substance from conception through maturity, and are then mated to produce a second generation (F2).
-
Endpoints: Reproductive performance (e.g., fertility, gestation length, litter size) and offspring viability, growth, and development are assessed in both generations.
Conclusion
N-methyl-N'-(3-(trifluoromethyl)phenyl)urea (fluometuron) is a herbicide with a well-characterized toxicological profile. Its primary mechanism of action is the inhibition of photosynthesis in plants. In mammals, it is readily absorbed and rapidly metabolized and excreted. Fluometuron exhibits low acute toxicity. While it can cause skin and eye irritation, it is not a dermal sensitizer. Subchronic and chronic exposure may lead to effects on the hematopoietic system and spleen. The carcinogenic potential of fluometuron remains a subject of some debate, with positive findings in mice but not in rats. The weight of evidence suggests that fluometuron is not genotoxic and does not pose a significant risk for reproductive or developmental toxicity in the absence of maternal toxicity. This comprehensive guide provides a foundation for researchers and professionals to understand the toxicological properties of fluometuron and to inform scientifically sound risk assessments.
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Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Retrieved from [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
-
IVAMI. (2023). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species). Retrieved from [Link]
-
New York University. (n.d.). Test No. 401: Acute Oral Toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of carbofuran (a) and fluometuron (b). Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
-
EUROLAB. (n.d.). OECD 403 Acute Inhalation Toxicity. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). ACUTE, SUB-ACUTE & SUB-CHRONIC INHALATION STUDIES AS PER OECD GUIDELINE. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024). EPA Releases Decision Framework to Assess Eye Irritation or Corrosion in New Chemicals. Retrieved from [Link]
-
O.N.E. (2019). FEASIBILITY STUDY FOR MINOR ENHANCEMENTS OF TG 414 (PRENATAL DEVELOPMENTAL TOXICITY STUDY) WITH ENDOCRINE DISRUPTER-RELEVANT END. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2018). OECD/OCDE 414. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated HPLC-UV Method for the Determination of Fluometuron Residues in Soil
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of fluometuron in soil samples. Fluometuron, a substituted urea herbicide, is extensively used in agriculture for the control of broadleaf and grassy weeds in cotton crops.[1] Its persistence and potential for groundwater contamination necessitate a reliable analytical method for environmental monitoring.[2] This protocol provides a comprehensive workflow, including an efficient solvent extraction and a straightforward chromatographic separation, designed for researchers and analytical scientists in environmental science and agricultural chemistry. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis of fluometuron residues.
Introduction
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective, soil-applied herbicide that functions by inhibiting photosynthesis in target weed species.[1] Its application in cotton farming is widespread, leading to concerns about its environmental fate, particularly its persistence in soil and potential to leach into groundwater.[2][3] Regulatory bodies and environmental protection agencies establish maximum residue limits (MRLs) for pesticides in various environmental matrices to safeguard human health and ecosystems. Consequently, the development of sensitive and reliable analytical methods for the quantification of fluometuron in soil is of paramount importance for monitoring compliance and conducting environmental risk assessments.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for pesticide residue analysis due to its robustness, sensitivity, and cost-effectiveness.[4] This application note addresses the specific challenges of analyzing fluometuron in a complex matrix like soil. The primary challenge lies in the efficient extraction of the analyte from soil particles and the removal of co-extracted matrix components that can interfere with the chromatographic analysis. The method presented herein employs a well-established solvent extraction technique followed by a simple cleanup step, ensuring a clean sample for injection into the HPLC system. The chromatographic conditions have been optimized for a rapid and efficient separation of fluometuron from potential interferences.
Principle of the Method
The methodology is based on the extraction of fluometuron from soil samples using an acetonitrile/water mixture, which has proven effective for this class of compounds.[5] The rationale for using this solvent system is its ability to efficiently solvate fluometuron while minimizing the extraction of highly nonpolar matrix components. Following extraction, the sample is centrifuged, and the supernatant is diluted, which is a simple and effective cleanup step for many soil types. The prepared sample is then analyzed by reversed-phase HPLC using a C18 column, which separates compounds based on their hydrophobicity. An isocratic mobile phase of acetonitrile and water provides a consistent and reproducible separation.[6] Quantification is achieved by monitoring the UV absorbance at the maximum wavelength (λmax) of fluometuron, which is approximately 244 nm, and comparing the peak area to a calibration curve prepared from certified reference standards.[5]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[5]
-
Analytical balance (4-decimal place).
-
Horizontal flatbed shaker.
-
Centrifuge capable of at least 6500 x g.
-
Vortex mixer.
-
Ultrasonic bath.[5]
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Glass bottles with PTFE-lined screw caps (250 mL).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC vials (2 mL, amber glass).
Chemicals and Standards
-
Fluometuron analytical standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).[7]
-
Water (HPLC grade or deionized).
-
Methanol (HPLC grade).
-
A standardized soil sample (e.g., loamy sand) for method validation is recommended.
Experimental Protocols
Standard Solution Preparation
Rationale: The preparation of accurate standard solutions is critical for the quantification of the analyte. A stock solution is prepared in a solvent in which fluometuron is highly soluble, such as acetonitrile, and then serially diluted to create working standards for the calibration curve.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of fluometuron standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C in the dark.
-
Intermediate Standard Solution (100 µg/mL): Pipette 5 mL of the primary stock solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by appropriate serial dilutions of the intermediate standard solution with the mobile phase. A typical range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.
Sample Preparation: Extraction and Cleanup
Rationale: The goal of sample preparation is to quantitatively extract fluometuron from the soil matrix while minimizing co-extractives. An 80:20 acetonitrile/water mixture provides a good balance of polarity to effectively extract the moderately polar fluometuron.[5] Mechanical shaking ensures thorough contact between the solvent and soil particles. Centrifugation separates the solid soil particles from the liquid extract. For many soil types, a simple dilution of the extract is sufficient to reduce matrix effects before HPLC analysis.
Protocol:
-
Weighing: Weigh 10 g of a homogenized soil sample into a 250 mL glass bottle.
-
Extraction: Add 100 mL of acetonitrile/water (80:20, v/v) to the bottle.
-
Shaking: Securely cap the bottle and shake on a horizontal flatbed shaker for 2 hours at room temperature.
-
Centrifugation: Transfer a portion of the slurry to a centrifuge tube and centrifuge for 5 minutes at 6500 x g.
-
Dilution & Filtration: Take a 0.5 mL aliquot of the supernatant (the extract) and dilute it with 0.5 mL of HPLC-grade water in a clean vial. Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
Diagram of the Analytical Workflow
Caption: Workflow from soil sample preparation to HPLC analysis.
HPLC Operating Conditions
Rationale: The selected HPLC conditions are designed to provide good chromatographic resolution, a symmetrical peak shape for fluometuron, and a reasonable run time. A C18 column is the standard for reversed-phase chromatography of moderately nonpolar compounds like fluometuron.[5] An isocratic mobile phase of acetonitrile and water is simple, robust, and provides adequate separation. The detection wavelength of 244 nm corresponds to a strong absorbance maximum for fluometuron, ensuring high sensitivity.[5]
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[6] |
| Detection Wavelength | 244 nm[5] |
| Run Time | ~10 minutes |
Method Validation and Performance
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters should be assessed.
Linearity
The linearity of the method is determined by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999, indicating a strong linear relationship.[6]
Accuracy and Precision
Accuracy is assessed through recovery studies by spiking blank soil samples with known concentrations of fluometuron and analyzing them using the described protocol. The percentage recovery should ideally be within 85-110%.[5] Precision is evaluated by the relative standard deviation (RSD) of replicate analyses, which should be ≤ 15%.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Recovery | 85 - 110%[5] |
| Precision (RSD) | < 15% |
| Limit of Quantification (LOQ) | ~0.05 mg/kg |
Discussion
This method provides a reliable and efficient means for the determination of fluometuron in soil. The choice of an 80:20 acetonitrile/water extraction solvent is a critical aspect, offering a balance between polarity for efficient analyte recovery and minimizing the co-extraction of interfering substances.[5] While more complex cleanup procedures like Solid Phase Extraction (SPE) can be employed for soils with high organic matter content, the dilution step described here is often sufficient and significantly simplifies the workflow.[5]
The HPLC conditions are straightforward and utilize common laboratory reagents and columns. The isocratic mobile phase ensures stable baselines and reproducible retention times. The detection wavelength of 244 nm is based on the UV absorption maximum of fluometuron, which provides optimal sensitivity for the analysis.[5] This method is readily adaptable to most modern HPLC-UV systems and can be integrated into routine environmental monitoring programs.
Conclusion
The HPLC-UV method detailed in this application note is a validated, reliable, and practical approach for the quantitative analysis of fluometuron in soil samples. The protocol, from sample extraction to chromatographic analysis, is designed for ease of use, robustness, and high throughput. The performance characteristics of the method, including its excellent linearity, accuracy, and precision, make it a valuable tool for environmental laboratories, regulatory agencies, and researchers involved in pesticide residue monitoring.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601.
- Research Inventy. (2025, August 3). Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil.
-
Sarr, M., & Coly, A. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. ResearchGate. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Fluometuron. Retrieved from [Link]
-
Journal of Science and Arts. (2021, March 30). HPLC-DAD method for detection of some pesticide residues in soil and crops cultivated in Banat. Retrieved from [Link]
-
KNAUER. (2025, February 17). Pesticide Residue Analysis with HPLC – Accurate Detection. Retrieved from [Link]
-
ResearchGate. (2025, August 10). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985, December). Pesticide Fact Sheet Number 88: Fluometuron. Retrieved from [Link]
-
PubChem. (n.d.). Fluometuron. Retrieved from [Link]
-
USDA ARS. (n.d.). Supercritical COS Fluid Extraction of Fluometuron Herbicide from Soil. Retrieved from [Link]
-
Regulations.gov. (2025, June 14). Fluometuron Preliminary Work Plan. Retrieved from [Link]
-
ResearchGate. (2021, November 17). The RP-HPLC method development and validation for simultaneous determination of oryzalin and ethofumesate pesticides in soil and water. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Fluometuron Data Sheet. Retrieved from [Link]
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A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Fluometuron and Its Key Metabolites in Environmental Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the herbicide Fluometuron and its primary environmental metabolites. As a widely used phenylurea herbicide in cotton cultivation, understanding the environmental fate and persistence of Fluometuron is critical for ecological risk assessment.[1][2][3] The described methodology provides the necessary protocols for accurate and reliable monitoring in complex matrices such as soil, ensuring data integrity through rigorous, built-in quality control procedures aligned with international standards.[4][5]
Introduction: The Rationale for Monitoring Fluometuron
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective, systemic herbicide primarily used for pre- and post-emergence control of annual grasses and broadleaf weeds in cotton crops.[2][6] Its mode of action involves the inhibition of photosynthetic electron transport at photosystem II.[7] Due to its application directly to soil, the potential for environmental contamination of soil and adjacent water bodies is a significant concern.
The environmental persistence and mobility of Fluometuron are dictated by its degradation into several key metabolites. Monitoring only the parent compound provides an incomplete picture of the environmental residue and potential toxicological impact. The primary degradation pathway involves a sequential demethylation and hydrolysis, producing metabolites that may exhibit different toxicity, solubility, and mobility characteristics compared to the parent compound.[1] Therefore, a robust analytical method capable of simultaneously quantifying Fluometuron and its metabolites is essential for comprehensive environmental monitoring and human health risk assessments.[8][9]
This guide provides a field-proven protocol for LC-MS/MS analysis, detailing everything from sample preparation to data interpretation, grounded in established regulatory frameworks like the European Commission's SANTE guidelines.[5][10][11]
Metabolic Degradation Pathway
The microbial metabolism of Fluometuron in soil and aquatic environments proceeds through a well-defined degradation pathway.[1] The primary transformation is a sequential N-demethylation followed by hydrolysis of the urea linkage.
The key analytes targeted by this method are:
-
Fluometuron (FLM): The parent herbicide.
-
Desmethyl Fluometuron (DMF): The first demethylation product, also known as 1-methyl-3-(3-trifluoromethylphenyl)urea.[2]
-
Trifluoromethyl Phenylurea (TFMPU): The second demethylation product.
-
Trifluoro-methylaniline (TFMA): The final hydrolysis product.
Understanding this pathway is crucial for interpreting analytical results, as the relative concentrations of these compounds can indicate the age and extent of a contamination event.
Sources
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- 3. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 4. epa.gov [epa.gov]
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- 6. downloads.regulations.gov [downloads.regulations.gov]
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- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 11. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
Application Notes and Protocols for Fluometuron Use in Cotton Cultivation
Abstract
Fluometuron is a selective, soil-applied herbicide widely utilized in cotton (Gossypium hirsutum) production for the control of annual grasses and broadleaf weeds. As a member of the substituted urea chemical family and a Group C (HRAC Group 5) herbicide, its efficacy is rooted in the inhibition of photosynthesis in target weeds. Proper application is paramount to maximize weed control while ensuring crop safety and environmental stewardship. This document provides a comprehensive guide for researchers and agricultural scientists, detailing the biochemical basis of Fluometuron's action, environmental considerations, and rigorous, field-proven protocols for its application.
Scientific Foundation: Mechanism and Environmental Fate
A successful herbicide program is built on understanding the agent's interaction with the target weeds, the crop, and the environment. Fluometuron's utility in cotton is a function of its specific mode of action and its behavior within the soil matrix.
Mechanism of Action: Photosystem II Inhibition
Fluometuron's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It binds to the D1 quinone-binding protein within the PSII complex in plant chloroplasts, which effectively blocks electron transport. This disruption halts the production of ATP and NADPH, energy-carrying molecules essential for CO₂ fixation and plant growth, ultimately leading to the death of susceptible weeds.
Cotton's tolerance to Fluometuron is due to its ability to rapidly metabolize the herbicide into non-toxic compounds, a capability that is less pronounced in susceptible weed species. However, under certain environmental stressors or at excessive application rates, cotton's metabolic capacity can be overwhelmed, leading to phytotoxicity.
Soil Dynamics and Bioavailability
As a soil-applied herbicide, Fluometuron's effectiveness is intrinsically linked to soil conditions.
-
Activation: The herbicidal activity of Fluometuron is dependent on soil moisture. Rainfall or irrigation is necessary to move the compound into the upper soil profile where weed seeds germinate. Without this activation, the herbicide remains on the soil surface, providing poor weed control.
-
Influence of Soil Composition: Soil texture and organic matter content are critical variables that dictate application rates. Clay and organic matter particles have a high cation exchange capacity and surface area, which can adsorb Fluometuron, making it less available for weed uptake. Consequently, higher rates are required in heavy clay or high-organic matter soils compared to coarse-textured, sandy soils with low organic matter.
-
Persistence and Degradation: Fluometuron is characterized by intermediate persistence, with a reported half-life of 60 to 75 days, varying significantly with soil type, temperature, and microbial activity. Biodegradation by soil microbes is a primary pathway for its dissipation. This persistence provides residual weed control but also necessitates careful consideration of crop rotation restrictions.
-
Mobility and Leaching Potential: Fluometuron has a high potential to leach into the soil profile, particularly in permeable, sandy soils where the water table is shallow. This characteristic poses a risk of groundwater contamination, making responsible application and management essential.
Pre-Application Protocol: Planning for Efficacy and Safety
Thorough planning is a prerequisite for any successful herbicide application. This phase involves field assessment, rate determination based on soil properties, and meticulous equipment preparation.
Field Assessment and Strategic Planning
-
Weed Scouting: Systematically scout fields to identify the prevalent weed species and their densities. Confirm that target weeds, such as pigweed (Amaranthus spp.), lambsquarters (Chenopodium album), and crabgrass (Digitaria spp.), are susceptible to Fluometuron.
-
Soil Analysis: Obtain a recent soil analysis report for each field. The key parameters are soil texture (e.g., sandy loam, silt loam, clay) and the percentage of organic matter. This data is non-negotiable for accurate rate calculation.
-
Resistance Management: To mitigate the development of herbicide-resistant weeds, avoid the repeated use of Group C herbicides alone. Design a program that includes tank-mixing or rotating Fluometuron with herbicides from different mode-of-action groups.
Sprayer Calibration Protocol
Accurate sprayer calibration is a critical control point for ensuring that the specified rate of Fluometuron is applied uniformly across the treatment area. An uncalibrated sprayer can lead to under-application (poor weed control) or over-application (
Application Notes and Protocols for Fluometuron as a Selective Herbicide in Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of fluometuron as a selective herbicide in a research setting. This document outlines the herbicide's mechanism of action, provides detailed protocols for various experimental setups, and offers insights into data interpretation and troubleshooting.
Introduction to Fluometuron
Fluometuron is a selective, soil-applied herbicide belonging to the phenylurea class.[1][2] It is primarily used for the control of annual grasses and broadleaf weeds in cotton and sugarcane cultivation.[1][2][3] Its efficacy is attributed to its role as a potent inhibitor of photosynthesis.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | [1] |
| CAS Number | 2164-17-2 | [1] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [1] |
| Molecular Weight | 232.206 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 163-164 °C | [1][4] |
| Water Solubility | 90 mg/L (at 20°C) | [1] |
| Solubility | Readily soluble in organic solvents | [4] |
| Herbicide Group | Group 7 (WSSA); C2 (HRAC) | [1][3] |
Mechanism of Action: Photosystem II Inhibition
Fluometuron exerts its herbicidal activity by disrupting photosynthesis in susceptible plant species.[1][2] It specifically targets and binds to the D1 quinone-binding protein within Photosystem II (PSII) in the chloroplast thylakoid membrane. This binding action blocks the electron flow from plastoquinone QA to QB, thereby inhibiting the Hill reaction.[5] The interruption of this critical step in the photosynthetic electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for CO₂ fixation.[6] The subsequent build-up of highly reactive oxygen species results in lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Fluometuron inhibits photosynthesis by blocking electron transport at the D1 protein site of Photosystem II.
Pre-Experimental Considerations
The success of research trials involving fluometuron hinges on careful planning. The following factors significantly influence its efficacy and selectivity:
-
Soil Properties: Fluometuron's activity is highly dependent on soil characteristics. Its availability to plants is lower in soils with high organic matter and clay content due to increased adsorption. Conversely, in sandy, low-organic matter soils, lower application rates are recommended to prevent crop injury.[7]
-
Weed Species and Growth Stage: Fluometuron is most effective on small, actively growing annual weeds.[8] Post-emergence applications should target weeds that are no taller than 2 inches for optimal control.[7]
-
Crop Tolerance: While cotton exhibits good tolerance to fluometuron, this selectivity is not absolute. Factors such as cotton variety, environmental conditions (e.g., cool, wet weather), and application rate can influence crop response.
-
Environmental Conditions: Adequate soil moisture is necessary to activate fluometuron for pre-emergence applications. It allows the herbicide to be absorbed by the roots and shoots of emerging weeds.
Experimental Protocols
Preparation of Fluometuron Stock and Working Solutions
Rationale: Accurate preparation of solutions is fundamental for reproducible dose-response studies. Acetonitrile is a suitable solvent for preparing a concentrated stock solution due to fluometuron's good solubility in it.[9] Subsequent dilutions in water are made to create the final application solutions.
Materials:
-
Analytical grade fluometuron (≥98% purity)
-
Acetonitrile
-
Deionized water
-
Volumetric flasks (e.g., 10 mL, 100 mL, 1000 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Protocol for a 10,000 ppm (mg/L) Stock Solution:
-
Accurately weigh 0.1 g of analytical grade fluometuron.
-
Transfer the weighed fluometuron into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask and swirl to dissolve the fluometuron. A brief sonication can aid in dissolution.
-
Once fully dissolved, bring the volume up to the 10 mL mark with acetonitrile.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, labeled glass container at 4°C, protected from light.[9]
Preparation of Working Solutions:
-
To prepare working solutions, perform serial dilutions of the stock solution with deionized water.
-
For example, to make a 100 ppm working solution, pipette 1 mL of the 10,000 ppm stock solution into a 100 mL volumetric flask and bring it to volume with deionized water.
-
For post-emergence applications, a non-ionic surfactant may be added to the final working solution as per the specific experimental design, typically at a concentration of 0.25% v/v.[8]
Greenhouse Dose-Response Bioassay
Objective: To determine the dose of fluometuron required to achieve a specific level of weed control (e.g., GR₅₀ - 50% growth reduction) or to assess the tolerance of different plant species.
Caption: Workflow for a typical greenhouse herbicide bioassay.
Protocol:
-
Plant Material: Grow target weed and/or crop species from seed in pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.
-
Experimental Design: Employ a completely randomized design with 4-6 replications per treatment. Include an untreated control. Treatments should consist of a range of fluometuron doses, typically in a logarithmic series (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, where 1X is the recommended field rate).
-
Application:
-
Pre-emergence: Apply the herbicide solutions evenly to the soil surface within 24 hours of planting.[10]
-
Post-emergence: Apply when plants have reached a specific growth stage (e.g., 2-4 true leaves).
-
Use a research-grade cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a consistent volume (e.g., 200 L/ha).[10]
-
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod. Water the plants as needed, avoiding overhead irrigation immediately after application to prevent washing the herbicide off the foliage in post-emergence studies.
-
Data Collection:
-
Visual Injury/Control Ratings: Assess plant injury or weed control at set intervals (e.g., 7, 14, and 21 days after treatment - DAT) using a 0 to 100% scale, where 0 represents no effect and 100 represents complete plant death.[10]
-
Biomass Reduction: At the end of the experiment (e.g., 21 DAT), harvest the above-ground plant tissue, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use a statistical software package to fit a non-linear regression model (e.g., log-logistic) to the dose-response data to estimate the GR₅₀ or other relevant endpoints.
Small-Plot Field Trials
Objective: To evaluate the efficacy and selectivity of fluometuron under field conditions, mimicking agricultural practices.
Protocol:
-
Site Selection and Preparation: Choose a field with uniform soil type and a natural or seeded population of the target weed species. Prepare the seedbed according to standard agronomic practices for the crop being tested (e.g., cotton).
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3-4 replications. Plot sizes can range from 2-4 rows wide by 5-10 meters long.
-
Application:
-
Use a CO₂-pressurized backpack sprayer or a tractor-mounted small-plot sprayer equipped with flat-fan nozzles. Calibrate the sprayer accurately to deliver the desired volume per hectare.
-
Apply fluometuron at the intended rates and timings (pre-plant, pre-emergence, or post-emergence).[3][8] Post-emergence applications may be directed to minimize contact with the crop.[8]
-
-
Data Collection:
-
Weed Control: Assess weed control visually as described for the greenhouse bioassay. Additionally, weed counts (number of plants per square meter) and weed biomass can be collected from quadrats placed within each plot.
-
Crop Phytotoxicity: Visually rate crop injury (stunting, chlorosis, necrosis) on a 0-100% scale at regular intervals.[11]
-
Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the yield.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Fluometuron Residue Analysis in Soil
Objective: To quantify the concentration of fluometuron in soil samples to study its persistence and degradation.
Protocol:
-
Sample Collection: Collect soil cores (e.g., 0-15 cm depth) from treated plots at various time points after application. Composite several cores per plot to create a representative sample.
-
Sample Preparation: Air-dry the soil samples and sieve them through a 2-mm screen. Store samples at -20°C prior to extraction.
-
Extraction:
-
Analysis:
-
Take an aliquot of the supernatant (e.g., 0.5 mL), dilute it with 0.5 mL of water, and transfer it to an autosampler vial.[9]
-
Analyze the sample using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[9]
-
Quantify the concentration of fluometuron by comparing the peak area to a calibration curve prepared from analytical standards.
-
Safety and Handling
Personal Protective Equipment (PPE):
-
Handlers and Applicators: Wear long-sleeved shirt, long pants, chemical-resistant gloves (e.g., nitrile or butyl rubber), shoes plus socks, and protective eyewear.[7]
-
Mixing and Loading: In addition to the above, wear a chemical-resistant apron.
-
Respiratory Protection: To prevent inhalation, use a chemical cartridge or canister respirator, especially in enclosed spaces or when handling powdered formulations.[12]
First Aid:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.[5]
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[10]
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.
Environmental Hazards:
Fluometuron has the potential to leach into groundwater, particularly in permeable soils with a shallow water table.[5][7] Do not apply directly to water or in areas where surface water is present.[7]
References
-
SHARDAFLUOMETURON4SC. (n.d.). SHARDAFLUOMETURON4SC Label. Amazon S3. Retrieved from [Link]
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PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016). Fluometuron. BEAD Chemical Profile. Regulations.gov. Retrieved from [Link]
-
Wikipedia. (2023). Fluometuron. Retrieved from [Link]
-
Titan Ag. (n.d.). Fluometuron 900 WG Herbicide. Retrieved from [Link]
-
Pesticide Info. (2024, August 16). Fluometuron Herbicide: Effective Weed Control in Cotton | Mode of Action, Uses. YouTube. Retrieved from [Link]
-
Kansas State University Agricultural Experiment Station and Cooperative Extension Service. (2026). 2026 Chemical Weed Control for Field Crops, Pastures, Rangeland, and Noncropland. KSRE Bookstore. Retrieved from [Link]
-
Neto, A. C., et al. (2009). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. Planta Daninha, 27(1), 135-144. Retrieved from [Link]
-
Potter, T. L., et al. (2003). Fluometuron and Pendimethalin Runoff from Strip and Conventionally Tilled Cotton in the Southern Atlantic Coastal Plain. Journal of Environmental Quality, 32(5), 1776-1783. Retrieved from [Link]
-
Linn, S. L., et al. (2023). Tolerance of cotton to herbicide-coated fertilizers. Weed Technology, 37(5), 655-661. Retrieved from [Link]
-
Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide. Retrieved from [Link]
-
CottonInfo. (2024). 2024-25 Cotton Pest Management Guide. Retrieved from [Link]
- Weed Science Society of America. (1983). Herbicide Handbook (5th ed.).
-
University of Hertfordshire. (n.d.). Fluometuron. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
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Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of Fluometuron and Its Key Degradates in Soil
Abstract
This document provides a comprehensive, field-proven protocol for the simultaneous extraction and quantification of the herbicide Fluometuron and its principal degradates—Desmethylfluometuron (DMFM), Trifluoromethyl phenylurea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA)—in complex soil matrices. The method leverages a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis. This approach ensures high sensitivity, specificity, and throughput, meeting the rigorous demands of environmental monitoring and agricultural research. All procedural choices are explained to provide a deep understanding of the methodology, ensuring robust and reproducible results.
Introduction
Fluometuron, a substituted phenylurea herbicide, is extensively used for pre- and post-emergence control of annual grasses and broadleaf weeds, particularly in cotton cultivation.[1][2][3] Its environmental fate is of significant regulatory and scientific interest, as its degradation leads to the formation of several metabolites that may possess their own toxicological profiles and exhibit different mobility and persistence in the environment.[4][5]
The primary degradation pathway for Fluometuron in soil involves a sequential microbial process of N-demethylation followed by hydrolysis of the urea bridge.[6][7] This process yields three key degradates of analytical importance:
-
Desmethylfluometuron (DMFM): The first demethylation product.
-
Trifluoromethyl phenylurea (TFMPU): The second demethylation product.
-
3-(trifluoromethyl)aniline (TFMA): The final hydrolysis product.
Monitoring the parent compound and these specific degradates is crucial for a complete assessment of the environmental impact and residue persistence. The U.S. Environmental Protection Agency (EPA) defines the "residue of concern" for regulatory purposes, which includes Fluometuron and its metabolites, often measured as the common moiety TFMA.[3]
Traditional analytical methods can be labor-intensive. This application note details a modern, efficient, and highly sensitive method employing the widely adopted QuEChERS sample preparation technique.[8][9] QuEChERS combines solvent extraction and dispersive solid-phase extraction (dSPE) to effectively remove matrix interferences, yielding a clean extract suitable for instrumental analysis.[10] Subsequent analysis by UPLC-MS/MS provides superior chromatographic resolution and detection selectivity, allowing for confident quantification at trace levels.[11][12]
The following sections provide a self-validating system, from the preparation of analytical standards to final data analysis, grounded in established scientific principles and regulatory guidelines.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured and logical sequence designed to ensure data integrity and reproducibility.
Caption: High-level overview of the analytical workflow.
Materials, Reagents, and Instrumentation
Analytical Standards and Reagents
-
Certified Reference Materials (CRMs): Fluometuron (CAS: 2164-17-2), Desmethylfluometuron, TFMPU, and TFMA. Purity ≥99%. CRMs should be sourced from an accredited supplier such as LGC Standards or as specified in regulatory methods.[11][13]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, LC-MS grade.
-
Reagents: Formic Acid (≥98%), Ammonium Formate (≥99%).
-
QuEChERS Salts and Sorbents: Pre-packaged salt packets (e.g., AOAC 2007.01 or EN 15662 formulation) containing Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate. Dispersive SPE (dSPE) tubes containing anhydrous Magnesium Sulfate and Primary Secondary Amine (PSA) sorbent.[14]
Instrumentation
-
UPLC System: An Ultra-High-Performance Liquid Chromatography system capable of generating pressures >10,000 psi for use with sub-2 µm particle columns.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).[11][15]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Centrifuge: Refrigerated, capable of accommodating 15 mL and 50 mL centrifuge tubes and reaching >4,000 x g.
-
Homogenizer: High-speed blender or equivalent for soil samples.
Standard and Sample Preparation Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each CRM into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Create a mixed-analyte intermediate stock by transferring appropriate volumes of each primary stock into a single volumetric flask. Dilute to volume with acetonitrile.
-
Calibration Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the intermediate stock solution using a 50:50 acetonitrile:water mixture. This range is typical but should be adjusted to bracket the expected sample concentrations.
QuEChERS Protocol for Soil Samples
This protocol is adapted from established QuEChERS methodologies for complex matrices.[8][16] The use of acetonitrile is critical as it is effective at extracting a wide range of pesticides and forms an upper layer separate from the aqueous phase when salted out, simplifying transfer.[10]
Caption: Step-by-step QuEChERS sample preparation workflow.
Detailed Steps:
-
Sample Weighing: Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, spike it at this stage.
-
Hydration & Shaking: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the solvent with the soil.
-
Salting Out: Add the contents of a pre-packaged QuEChERS extraction salt packet. The anhydrous magnesium sulfate absorbs excess water, while the other salts induce phase separation between the water in the soil and the acetonitrile layer.[10]
-
Extraction Shake: Immediately cap and shake vigorously for 1 minute. Do not delay, as acetonitrile can begin to clump with the salts.
-
Centrifugation: Centrifuge the tube at ≥4,000 x g for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the solid soil and aqueous layers.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile extract into a 2 mL dSPE tube containing anhydrous MgSO₄ and PSA. The PSA sorbent is crucial for removing organic acids and other polar interferences common in soil matrices.
-
dSPE Vortex & Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥4,000 x g for 5 minutes.
-
Final Extract: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis
UPLC Method Parameters
The use of UPLC with a sub-2 µm particle column provides significantly higher resolution and faster analysis times compared to traditional HPLC.[12] A gradient elution is employed to effectively separate the analytes from each other and from matrix components.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for phenylurea herbicides. |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Acid and buffer improve ionization efficiency in ESI+ and enhance peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | A small volume minimizes matrix effects and maintains peak shape. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak symmetry. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | A standard gradient providing good separation for analytes of varying polarity. |
MS/MS Method Parameters
Analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[11] At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to provide confident identification according to SANTE guidelines.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Fluometuron | 233.1 | 72.1 | 44.1 | 22 |
| DMFM | 219.1 | 72.1 | 162.0 | 20 |
| TFMPU | 205.1 | 162.0 | 145.0 | 18 |
| TFMA | 162.1 | 145.1 | 114.1 | 15 |
| Note: Collision energies are instrument-dependent and must be optimized empirically. |
Results and Quality Control
-
Linearity: The method should demonstrate excellent linearity, with a coefficient of determination (R²) > 0.995 for all calibration curves.
-
Limit of Quantification (LOQ): The LOQ, defined as the lowest calibration standard with acceptable accuracy and precision (e.g., recovery within 70-120% and RSD <20%), is expected to be ≤0.01 mg/kg in soil, consistent with validated regulatory methods.[11]
-
Quality Control (QC): To ensure data trustworthiness, each analytical batch must include:
-
A Method Blank (unfortified soil matrix) to check for contamination.
-
A Laboratory Control Sample (LCS) (clean matrix spiked at a known concentration) to verify method accuracy.
-
Matrix Spike / Matrix Spike Duplicates (MS/MSD) to assess matrix effects and method precision for the specific sample batch.
-
Conclusion
The described QuEChERS and UPLC-MS/MS method provides a robust, sensitive, and high-throughput solution for the simultaneous analysis of Fluometuron and its key degradates in soil. By explaining the causality behind key procedural steps—such as the role of PSA in dSPE and the function of mobile phase additives—this application note equips researchers and scientists with a protocol that is not only effective but also adaptable. The methodology is grounded in authoritative sources and aligns with regulatory expectations for pesticide residue analysis, ensuring the generation of high-quality, defensible data for environmental and agricultural applications.
References
-
USDA ARS. (n.d.). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. USDA Agricultural Research Service. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluometuron. PubChem Compound Database. [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and Degradation Products in Water. [Link]
-
University of Hertfordshire. (n.d.). Fluometuron. Agriculture and Environment Research Unit (AERU). [Link]
-
Shaner, D. L. (2007). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Journal of Agricultural and Food Chemistry. [Link]
-
U.S. Environmental Protection Agency. (2020). Fluometuron. Human Health Risk Assessment for the Registration Review. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil. [Link]
-
Shankle, M. W., et al. (2007). Degradation and sorption of fluometuron and metabolites in conservation tillage soils. Journal of Agricultural and Food Chemistry, 55(24), 9969-9975. [Link]
-
EURL-SRM. (n.d.). QuEChERS Home. [Link]
-
Savage, K. E., & Harris, T. C. (1972). Degradation of Fluometuron in Sandy Loam Soil. Weed Science, 20(4), 341-344. [Link]
-
Thurman, E. M., et al. (2000). Analysis of Selected Herbicide Metabolites in Surface and Ground Water of the United States. In Analysis of Pesticides in Food and Environmental Samples. [Link]
-
Potter, T. L., et al. (2004). Fluometuron and Pendimethalin Runoff from Strip and Conventionally Tilled Cotton in the Southern Atlantic Coastal Plain. Journal of Environmental Quality, 33(5), 1851-1859. [Link]
-
Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
F. J. Schenck & J. E. Hobbs. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Umeå University. (2015). Pesticide Screening Method with UPLC-MS/MS. [Link]
-
Kim, H., et al. (2023). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Foods, 12(14), 2736. [Link]
-
Restek. (n.d.). QuEChERS Methodology: AOAC Method. [Link]
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- 5. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]
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- 14. mdpi.com [mdpi.com]
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- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Notes & Protocols for the Experimental Formulation of Fluometuron
A Guide for Researchers in Agricultural and Environmental Sciences
Introduction: The Critical Role of Formulation in Herbicide Research
Fluometuron, a substituted urea herbicide, is a vital tool for controlling annual grasses and broadleaf weeds, primarily in cotton cultivation.[1][2][3][4] Its mechanism of action involves the inhibition of photosynthesis at photosystem II.[1][2] For researchers, generating reliable and reproducible data in herbicide efficacy, environmental fate, or resistance studies hinges on the precise and accurate preparation of experimental formulations. The physical and chemical state of the active ingredient at the point of application dictates its bioavailability and, consequently, its biological activity.
This guide provides a comprehensive framework for preparing fluometuron formulations for laboratory and greenhouse research. It moves beyond simple recipes to explain the scientific rationale behind formulation choices, ensuring that experimental setups are both robust and valid. We will cover the essential physicochemical properties of fluometuron, detail the preparation of stock and working solutions, discuss the critical role of adjuvants, and outline methods for quality control.
Physicochemical Properties of Fluometuron
Understanding the inherent properties of fluometuron is the foundation for developing effective experimental formulations. These characteristics govern its solubility, stability, and environmental behavior.
| Property | Value | Significance for Formulation |
| Chemical Name | 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea[1] | Defines the active molecule. |
| CAS Number | 2164-17-2[1][5] | Unique identifier for the correct substance. |
| Molecular Weight | 232.20 g/mol [1] | Essential for calculating molar concentrations. |
| Appearance | White to tan crystalline powder[1][5][6] | The physical state of the technical-grade material. |
| Water Solubility | 105 mg/L at 20°C[5] | Low water solubility necessitates organic solvents for stock solutions. |
| Solubility in Organic Solvents | Readily soluble in acetone, chloroform, and methanol[1][5][6] | Informs the choice of solvent for preparing concentrated stock solutions. |
| Melting Point | 163-164.5°C[1][5][7] | Indicator of purity. |
| Stability | Stable at room temperature; hydrolyzed by strong acids or bases[7] | Formulations should be prepared in neutral pH conditions unless experimentally required. |
Safety and Handling Precautions
Before handling fluometuron, it is imperative to consult the Safety Data Sheet (SDS).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. When handling the powder, a dust mask is recommended to avoid inhalation.
-
Handling: Handle fluometuron powder in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
Health Hazards: Fluometuron is harmful if swallowed.[9][10] Avoid contact with skin and eyes.[8] In case of exposure, follow the first-aid measures outlined in the SDS.
-
Storage: Store technical-grade fluometuron and prepared solutions in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials.[8] Stock solutions should be stored in tightly sealed, clearly labeled containers, often under refrigeration, to maintain stability.[11][12]
Preparation of Fluometuron Stock Solutions
Due to its low water solubility, a concentrated stock solution is typically prepared in an organic solvent. This stock solution is then diluted to create aqueous working solutions for experiments. Acetone or acetonitrile are common and effective solvents.[5][11]
Protocol 1: Preparation of a 10 mg/mL Fluometuron Stock Solution in Acetonitrile
Rationale: Acetonitrile is an excellent solvent for fluometuron and is compatible with common analytical techniques like HPLC, which may be used for concentration verification.[11] A concentration of 10 mg/mL (10,000 ppm) provides a convenient starting point for a wide range of dilutions.
Materials:
-
Fluometuron (analytical standard or technical grade, purity ≥96%)[4]
-
Acetonitrile (HPLC grade)
-
Analytical balance (readable to 0.0001 g)
-
50 mL volumetric flask (Class A)
-
Glass funnel
-
Wash bottle with acetonitrile
-
Magnetic stirrer and stir bar (optional)
-
Amber glass bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.500 g of fluometuron powder and record the exact weight.
-
Transfer: Carefully transfer the powder into the 50 mL volumetric flask using the glass funnel.
-
Initial Dissolution: Add approximately 25-30 mL of acetonitrile to the flask. If using a stir bar, add it now and place the flask on a magnetic stirrer at a low speed until the powder is fully dissolved. Alternatively, swirl the flask gently.
-
Bringing to Volume: Once the fluometuron is completely dissolved, continue adding acetonitrile until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled amber glass bottle. The label should include the chemical name (Fluometuron), concentration (10 mg/mL), solvent (Acetonitrile), preparation date, and your initials. Store in a refrigerator (2-8°C).[11][12]
Caption: Decision tree for formulation type based on experiment.
Formulation for Pre-Emergence (Soil Application) Studies
For soil applications, the goal is to deliver a uniform concentration of fluometuron to the soil matrix. Adjuvants are typically not required. [13] Protocol 2: Preparation of a 10 µg/mL Soil Drench Solution
Procedure:
-
Calculation: To prepare 500 mL of a 10 µg/mL solution from a 10 mg/mL (10,000 µg/mL) stock, use the dilution formula M1V1 = M2V2.
-
(10,000 µg/mL) * V1 = (10 µg/mL) * (500 mL)
-
V1 = 0.5 mL of the stock solution.
-
-
Preparation: Add approximately 400 mL of deionized water to a 500 mL beaker or flask.
-
Dilution: Using a calibrated micropipette, add 0.5 mL of the 10 mg/mL fluometuron stock solution to the water while stirring. The small amount of organic solvent will readily disperse in the water.
-
Final Volume: Add deionized water to reach the final volume of 500 mL and mix thoroughly.
-
Application: Apply the solution uniformly to the soil surface as per the experimental design. [14]
Formulation for Post-Emergence (Foliar Application) Studies
For foliar applications, overcoming the waxy cuticle of the plant leaf is essential for herbicide uptake. [15]This is achieved by adding a surfactant. [5][16][17]Surfactants are a type of adjuvant that reduces the surface tension of the spray droplet, allowing it to spread across the leaf surface ("pancaking") rather than beading up. [13][15]A non-ionic surfactant is commonly used for this purpose. [17]
Caption: Role of a surfactant in improving spray droplet contact.
Protocol 3: Preparation of a 100 µg/mL Foliar Spray Solution with Surfactant
Procedure:
-
Calculation: To prepare 100 mL of a 100 µg/mL solution from a 10 mg/mL (10,000 µg/mL) stock:
-
(10,000 µg/mL) * V1 = (100 µg/mL) * (100 mL)
-
V1 = 1.0 mL of the stock solution.
-
-
Preparation: Add approximately 90 mL of deionized water to a 100 mL beaker or flask.
-
Add Surfactant: Add the non-ionic surfactant. A typical concentration is 0.1% to 0.25% v/v. For 100 mL, this would be 0.1 mL to 0.25 mL. Mix gently.
-
Add Fluometuron: While stirring, add 1.0 mL of the 10 mg/mL fluometuron stock solution.
-
Final Volume: Bring the total volume to 100 mL with deionized water and mix thoroughly.
-
Application: Transfer the solution to a calibrated research sprayer and apply according to the protocol for whole-plant bioassays. [18][19]
Quality Control and Verification
Trustworthiness in research requires that formulations are what they purport to be. The concentration of prepared stock solutions should be periodically verified.
-
Analytical Verification: The most reliable method is to use analytical chemistry techniques. A small aliquot of the stock solution can be diluted and analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography/Mass Spectrometry (GC/MS) against a certified analytical standard. [11][20][21]UV-Vis spectrophotometry can also be a cost-effective method for routine checks if a validated protocol is established. [22][23]* Visual Inspection: Always visually inspect solutions before use. The presence of precipitate in a stock solution indicates a problem with solubility or stability, and the solution should not be used.
-
Bioassays: While not a direct measure of concentration, including a known susceptible and a known resistant biotype in every experiment serves as an internal biological control, validating that the herbicide formulation is active. [24]
Problem Possible Cause Solution Precipitate in stock solution Concentration exceeds solubility limit; solvent evaporation; low temperature storage. Gently warm the solution while agitating. If it doesn't redissolve, remake the solution at a lower concentration. Ensure storage container is airtight. Precipitate when diluting in water "Crashing out" due to the addition of a non-polar stock solution to polar water. Increase agitation during dilution. Ensure the final concentration is well below the aqueous solubility limit of fluometuron (105 mg/L). | Inconsistent bioassay results | Inaccurate dilution; degradation of stock solution; improper application. | Verify dilution calculations and pipetting technique. Check the age and storage conditions of the stock solution. Calibrate application equipment. |
Conclusion
The careful and informed preparation of fluometuron formulations is a non-negotiable prerequisite for sound scientific research. By understanding the herbicide's physicochemical properties, adhering to rigorous preparation protocols, and incorporating quality control checks, researchers can ensure the integrity of their experimental treatments. This attention to detail in the formulation process is fundamental to generating the trustworthy and reproducible data needed to advance our understanding of herbicide science.
References
-
EXTOXNET. (n.d.). Fluometuron. Extension Toxicology Network. Retrieved from [Link]
-
AgraCity. (2024, November 25). Understanding different kinds of Adjuvants and Surfactants. AgraCity. Retrieved from [Link]
-
P.H.S. (n.d.). Herbicide Surfactants and Adjuvants. Colorado State University Extension. Retrieved from [Link]
-
CEPEP. (2006, June). Adjuvants & Surfactants. Colorado Environmental Pesticide Education Program. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluometuron. PubChem. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fluometuron. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
Scavo, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Concept of Adjuvant, Surfactant, Herbicide Formulation and their Use. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). What Is A Surfactant? | Using Surfactants for Herbicides. Retrieved from [Link]
-
CPAChem. (2023, December 7). Safety data sheet. Retrieved from [Link]
-
Locke, M. A., et al. (n.d.). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. USDA ARS. Retrieved from [Link]
-
CPAChem. (2021, August 2). Safety data sheet. Retrieved from [Link]
-
Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
-
Eurofins Agroscience Services. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Titan Ag. (n.d.). Fluometuron 900. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and Their Degradation Products in Water. Retrieved from [Link]
-
Titan Ag. (2016, November 16). SAFETY DATA SHEET. Retrieved from [Link]
-
Savage, K. E., & H. H. Funderburk Jr. (2017). Degradation of Fluometuron in Sandy Loam Soil. Weed Science, 19(6), 691-695. Retrieved from [Link]
-
Davidson, J. M., et al. (1968). Quantitative Extraction of Fluometuron from Water Samples by n-Pentane. Weed Science, 16(3), 356-358. Retrieved from [Link]
-
Quimby, P.C. Jr., et al. (2017). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 22(5), 451-454. Retrieved from [Link]
-
ResearchGate. (2025, November 11). Spectrophotometric Determination of Fluometuron Via Complexation with Fe(III): Method Development, Validation, and Application to Environmental Samples. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Testing for and Deactivating Herbicide Residues. UMass Extension. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985, December). Pesticide Fact Sheet Number 88: Fluometuron. Retrieved from [Link]
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EWRS Working Group 'Weed Resistance'. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
- Google Patents. (n.d.). CN102603573B - Method for synthesizing raw fluometuron drug.
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Arrebola, F. J., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 1-23. Retrieved from [Link]
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Locke, M. A. (n.d.). Supercritical COS Fluid Extraction of Fluometuron Herbicide from Soil. USDA ARS. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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EURL-SRM. (2014, September 11). Stability of Pesticide Stock Solutions. Retrieved from [Link]
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Application Note: High-Sensitivity Determination of Fluometuron in Aqueous Samples
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Fluometuron, a phenylurea herbicide, in various water matrices. Recognizing the environmental significance and regulatory scrutiny of pesticide residues, this document details robust and validated methodologies for researchers, environmental scientists, and water quality professionals. Two primary sample preparation workflows are presented: the traditional Solid-Phase Extraction (SPE) and the modern Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach. Subsequent analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and tandem Mass Spectrometry (LC-MS/MS) is described in detail. The protocols are designed to ensure high accuracy, precision, and sensitivity, meeting the stringent requirements for trace-level contaminant analysis.
Introduction: The Analytical Imperative for Fluometuron Monitoring
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective herbicide used extensively in agriculture, primarily for weed control in cotton crops.[1][2] Its chemical properties, including a water solubility of approximately 105 mg/L and a half-life that can extend up to several months in water, contribute to its potential to migrate from application sites into surface and groundwater sources.[2] As a photosystem II inhibitor, its presence in aquatic ecosystems can pose a risk to non-target organisms.[1] Consequently, regulatory bodies and environmental monitoring programs worldwide necessitate sensitive and reliable analytical methods to quantify Fluometuron at trace levels (ng/L to µg/L) in water.
The core challenge in this analysis lies in isolating the target analyte from a complex aqueous matrix, which may contain dissolved organic matter, salts, and other potential interferents, and subsequently measuring it with high specificity and sensitivity. This guide provides the technical framework to overcome these challenges, grounded in established analytical principles.
Method Selection: A Dichotomy of Approaches
The choice of analytical methodology is dictated by the specific requirements of the study, including required detection limits, sample throughput, available instrumentation, and matrix complexity. We present two validated pathways: a classic, highly sensitive SPE-LC approach and a rapid, high-throughput QuEChERS-LC approach.
-
Solid-Phase Extraction (SPE): This is the benchmark for pre-concentration of pesticides from water. The principle relies on partitioning. Fluometuron, a moderately non-polar compound (log Kow ≈ 2.42), is adsorbed from a large volume of water onto a solid sorbent (e.g., C18-bonded silica).[1] Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent. This process achieves two critical goals: concentration of the analyte to detectable levels and sample cleanup to reduce matrix effects. This method is ideal for achieving the lowest possible detection limits, often required for drinking water analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, QuEChERS has been effectively adapted for water samples.[1] The process involves a liquid-liquid partitioning step with acetonitrile, induced by the addition of salts. This is followed by a dispersive SPE (dSPE) cleanup step where a small amount of sorbent is used to remove interferences from the acetonitrile extract. QuEChERS is exceptionally fast, requires minimal solvent, and is suitable for multi-residue analysis, making it a highly efficient choice for screening large numbers of environmental samples.[3][4]
The overall analytical workflow is visualized in the diagram below.
Caption: General workflow for Fluometuron analysis in water.
Protocols and Methodologies
Sample Handling and Preservation
Proper sample collection and preservation are paramount to prevent analyte degradation and ensure data integrity.
-
Collection: Collect samples in 1-liter amber glass bottles to prevent photodegradation. If residual chlorine is suspected (e.g., in drinking water), the bottles should contain a dechlorinating agent like sodium sulfite (~50 mg/L).[3]
-
Preservation: Immediately after collection, cool samples to ~4°C. Extraction should be performed within 14 days of collection. The resulting extracts can be stored at 4°C for up to 30 days.[3]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on well-established methods for phenylurea herbicides and is suitable for achieving sub-µg/L detection limits.[5] It utilizes a C18-bonded silica cartridge, which retains Fluometuron via hydrophobic interactions.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg / 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Reagent Water (HPLC Grade)
-
Nitrogen Evaporation System
Step-by-Step Protocol:
-
Cartridge Conditioning: This step solvates the C18 chains, preparing them to interact with the analyte.
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of reagent water. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded. A thin layer of water should remain above the sorbent. This ensures the C18 chains remain solvated and active.
-
-
Sample Loading:
-
Measure a 500 mL to 1 L water sample.
-
Pass the entire sample through the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min. A slower flow rate improves the adsorption kinetics, leading to better analyte retention and higher recovery.
-
-
Washing (Interference Removal):
-
After the entire sample has passed, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences (e.g., salts).
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes. This step is critical to remove residual water, which is immiscible with the elution solvent and can lead to poor recovery.
-
-
Elution (Analyte Recovery):
-
Place a clean collection tube inside the manifold.
-
Elute the retained Fluometuron by passing 2 x 4 mL aliquots of a mixture of ethyl acetate and dichloromethane (e.g., 50:50 v/v) through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes with each aliquot to ensure complete desorption of the analyte.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 acetonitrile/water) for LC analysis. This ensures compatibility with the analytical system and sharp chromatographic peaks.
-
Protocol 2: QuEChERS for Aqueous Samples
This protocol is an adaptation of the standard QuEChERS method for a 10 mL water sample.[1] It is significantly faster than SPE.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC Grade)
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Sodium Hydrogen Citrate Sesquihydrate)
-
Dispersive SPE (dSPE) tubes (e.g., 2 mL tubes containing 150 mg MgSO₄ and 25-50 mg Primary Secondary Amine (PSA))
-
Centrifuge
Step-by-Step Protocol:
-
Sample Measurement:
-
Transfer 10 mL of the water sample into a 50 mL centrifuge tube.
-
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the tube.
-
Add the packet of QuEChERS extraction salts. The magnesium sulfate absorbs water, promoting the phase separation of acetonitrile, while the other salts buffer the system and aid in the partitioning.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes. Three layers should be visible: a lower aqueous layer, a middle solid salt layer, and the upper acetonitrile layer containing the Fluometuron.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube.
-
The dSPE tube contains anhydrous MgSO₄ to remove any remaining water and PSA sorbent to remove organic acids and other polar interferences.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for analysis. If necessary, the extract can be diluted with the initial mobile phase.
-
Instrumental Analysis
HPLC-UV Analysis
This method is robust, cost-effective, and suitable for concentrations in the mid-to-high µg/L range. Phenylurea herbicides have a strong UV absorbance maximum around 240-245 nm, providing good sensitivity.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention and separation for Fluometuron. |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic component; elutes the analyte from the column. |
| Gradient | 50% B to 95% B over 10 min, hold 2 min, re-equilibrate | A gradient ensures efficient elution and separation from potential interferences. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with peak shape. |
| Column Temp. | 30°C | Maintains stable retention times and improves peak symmetry. |
| Detection | UV Diode Array Detector (DAD) at 245 nm | Wavelength of maximum absorbance for phenylurea herbicides, maximizing sensitivity. |
LC-MS/MS Analysis
For the highest selectivity and sensitivity (low ng/L levels), LC-MS/MS is the definitive technique. Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering, virtually eliminating matrix interferences.
Caption: Principle of MRM for Fluometuron analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Smaller particle size and ID are ideal for high-efficiency LC-MS/MS. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fluometuron readily forms a protonated molecule [M+H]⁺. |
| Precursor Ion | m/z 233.1 | Corresponds to the [M+H]⁺ of Fluometuron. |
| Product Ions | m/z 72.1 (Quantifier) , m/z 160.0 (Qualifier) | The most intense, stable fragment is used for quantification, while a second is used for confirmation, ensuring high specificity.[6][7] |
Method Performance and Validation
Adherence to quality control and validation protocols is essential for producing legally defensible and scientifically sound data.
-
Linearity: Calibration curves should be prepared using solvent-based standards and matrix-matched standards to assess linearity and potential matrix effects. A coefficient of determination (R²) > 0.995 is typically required.
-
Accuracy & Precision: Determined by analyzing replicate spiked samples (n=5-7) at low and high concentrations (e.g., at the LOQ and 10x LOQ).[8] Accuracy, expressed as mean recovery, should be within 70-120%. Precision, expressed as relative standard deviation (RSD), should be ≤ 20%.[8][9]
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[10] The LOD is typically defined as 3.3 times the standard deviation of the blank response.
Table of Typical Method Performance Parameters:
| Parameter | SPE with LC-MS/MS | QuEChERS with LC-MS/MS | SPE with HPLC-UV |
| Typical LOQ | 0.01 - 0.05 µg/L[8] | 0.1 - 0.5 µg/L | 1.0 - 5.0 µg/L |
| Mean Recovery | 80 - 110% | 85 - 115%[1] | 75 - 105%[5] |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Sample Volume | 500 - 1000 mL | 10 mL | 500 - 1000 mL |
| Analysis Time | ~4-6 hours per batch | ~1 hour per batch | ~4-6 hours per batch |
| Solvent Usage | Moderate | Low | Moderate |
| Primary Use | Ultra-trace compliance | Rapid screening, monitoring | Routine monitoring |
Conclusion
The methodologies presented in this application note provide a robust framework for the reliable determination of Fluometuron in water samples. The choice between Solid-Phase Extraction and QuEChERS depends on the specific analytical objectives, with SPE offering superior sensitivity for regulatory compliance and QuEChERS providing unparalleled speed and efficiency for large-scale monitoring. Coupling these extraction techniques with either HPLC-UV or, preferably, LC-MS/MS allows for the generation of high-quality, defensible data essential for environmental assessment and protection. The detailed protocols and performance benchmarks herein serve as a complete guide for laboratory implementation.
References
-
Nguyen, T. G., & Se, N.-E. (2022). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. MDPI. Available at: [Link]
-
EXTOXNET. (n.d.). Fluometuron. Extension Toxicology Network. Available at: [Link]
-
U.S. Environmental Protection Agency. (2017). Independent Laboratory Validation for Fluometuron & Degradates in Water. EPA MRID No. 50693101. Available at: [Link]
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 525.2. Available at: [Link]
-
Indian Council of Agricultural Research. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. Available at: [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8321A: Nonvolatile Organic Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. Available at: [Link]
-
ResearchGate. (2000). Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction. Available at: [Link]
-
PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2022). Pesticide Analysis of Peppers Using Captiva EMR–GPF Cleanup and LC/MS/MS or GC/MS/MS. Application Note. Available at: [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 31B. Available at: [Link]
-
SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). SW-846. Available at: [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction of EPA 525.2, Semi-Volatile Organic Compounds in Drinking Water. Available at: [Link]
-
Cleaning Validation Simplified. (n.d.). Sampling Recovery Studies at the LOQ?. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 8. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 9. unitedchem.com [unitedchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of Phenylurea Herbicides from Environmental Matrices
Introduction: The Environmental Significance of Phenylurea Herbicides
Phenylurea herbicides (PUHs) are a class of chemical compounds widely utilized in modern agriculture for the pre- and post-emergent control of a broad spectrum of weeds in various crops.[1] Their mode of action involves the inhibition of photosynthesis in target plant species. However, the extensive and sometimes indiscriminate use of these herbicides has led to their detection as contaminants in various environmental compartments, including surface water, groundwater, and soil.[1] Due to their persistence, potential for bioaccumulation, and suspected endocrine-disrupting properties, the monitoring of phenylurea herbicide residues in environmental matrices is of paramount importance for safeguarding both ecosystem and human health.
The accurate and sensitive determination of these compounds at trace levels presents a significant analytical challenge, primarily due to the complexity of environmental samples and the low concentrations at which these herbicides are often present.[2][3] Consequently, a robust sample preparation step is crucial to isolate and concentrate the target analytes from interfering matrix components prior to instrumental analysis. Solid-phase extraction (SPE) has emerged as a cornerstone technique for this purpose, offering high recovery rates, good reproducibility, and the ability to handle a wide range of sample volumes.
This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction of phenylurea herbicides from water and soil matrices. It is designed to equip researchers, scientists, and professionals in environmental monitoring and drug development with the necessary knowledge and practical insights to develop and validate reliable analytical methods.
The Principle of Solid-Phase Extraction for Phenylurea Herbicides
Solid-phase extraction is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent material packed in a cartridge or disk. The process involves four key steps:
-
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment conducive to the retention of the target analytes.
-
Loading: The sample is passed through the sorbent bed, where the phenylurea herbicides are retained through specific interactions with the stationary phase.
-
Washing: The sorbent is rinsed with a solvent that is strong enough to remove weakly bound interferences but weak enough to leave the analytes of interest adsorbed.
-
Elution: A strong solvent is used to disrupt the interactions between the analytes and the sorbent, thereby eluting the concentrated herbicides for subsequent analysis.
The choice of sorbent is critical and depends on the physicochemical properties of the phenylurea herbicides and the nature of the sample matrix. For the analysis of moderately polar compounds like phenylurea herbicides, reversed-phase sorbents such as C18 (octadecylsilane) and polymeric materials are commonly employed.[4][5]
Visualizing the Solid-Phase Extraction Workflow
Caption: A generalized workflow for the solid-phase extraction of phenylurea herbicides.
Protocol 1: SPE of Phenylurea Herbicides from Water Samples
This protocol is designed for the extraction of a range of phenylurea herbicides from various water matrices, including tap, river, and lake water.
Materials and Reagents:
-
Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Reagent Water (Type I)
-
Glass fiber filters (1 µm pore size)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Collect water samples in clean, amber glass bottles.
-
If the sample contains suspended solids, filter it through a 1 µm glass fiber filter.
-
Adjust the pH of the sample to approximately 7.0, if necessary.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of reagent water. Ensure the sorbent does not go dry between steps. This step activates the C18 functional groups and ensures proper interaction with the analytes.
-
-
Sample Loading:
-
Load 500 mL of the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is crucial for ensuring adequate interaction time between the analytes and the sorbent, maximizing retention.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained phenylurea herbicides by passing 2 x 4 mL of acetonitrile or ethyl acetate through the cartridge. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to ensure complete desorption of the analytes.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis (e.g., HPLC-UV or LC-MS). This step is essential for achieving the desired concentration factor and ensuring compatibility with the analytical instrument.
-
Protocol 2: SPE of Phenylurea Herbicides from Soil and Sediment Samples
This protocol outlines a method for the extraction of phenylurea herbicides from more complex solid matrices like soil and sediment.
Materials and Reagents:
-
All materials from Protocol 1.
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium Sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or mechanical shaker
Step-by-Step Protocol:
-
Sample Pre-treatment and Extraction:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a mixture of acetone and dichloromethane (1:1, v/v). This solvent mixture is effective for extracting a wide range of phenylurea herbicides with varying polarities.
-
Extract the sample by ultrasonicating for 15 minutes or shaking for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Exchange and Concentration:
-
Evaporate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add 50 mL of reagent water and a small amount of a water-miscible organic solvent (e.g., 1 mL of methanol) to the concentrated extract to create an aqueous sample suitable for SPE.
-
-
Solid-Phase Extraction:
-
Follow the SPE procedure as outlined in Protocol 1 (steps 2-5), using the aqueous extract prepared in the previous step.
-
-
Eluate Concentration and Reconstitution:
-
Follow the eluate concentration and reconstitution procedure as described in Protocol 1 (step 6).
-
Key Performance Characteristics
The performance of an SPE method is evaluated based on several key parameters. The following table summarizes typical performance data for the SPE of phenylurea herbicides from water samples followed by HPLC-UV/DAD analysis.
| Analyte | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Monuron, Diuron, Linuron, Metazachlor, Metoxuron | Tap Water, Soft Drinks | 0.82 - 1.29 ng/mL | - | Good recovery (specific percentages not detailed)[6] |
| Chlortoluron, Diuron, Fluometuron, Isoproturon, Linuron, etc. | Water | 4 - 40 ng/L | - | 74 - 104[6] |
| Chlorbromuron, Diuron, Linuron, Metoxuron, Monuron | Water | 0.3 µg/L | 1.0 µg/L | 85.2 - 110.0[1][6] |
| Phenylurea Herbicides (with derivatization) | Natural Waters | 0.3 - 1.0 ng/L | - | >90%[6] |
Note: These values are representative and can vary depending on the specific analytical conditions and instrumentation used.
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete elution | Use a stronger elution solvent or increase the elution volume. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure the sorbent mass is adequate for the sample volume. | |
| Sorbent drying before sample loading | Do not allow the sorbent to dry out after conditioning. | |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold with flow control. |
| Variable sample matrix effects | Optimize the washing step to remove more interferences. | |
| Inconsistent packing of SPE cartridges | Use high-quality, certified SPE cartridges.[7] | |
| Clogged SPE Cartridge | Particulate matter in the sample | Pre-filter the sample before loading. |
| High viscosity of the sample | Dilute the sample or use a larger particle size sorbent. |
The Chemistry of Phenylurea Herbicides
The general structure of phenylurea herbicides consists of a phenyl ring substituted with a urea functional group. Different substitutions on the phenyl ring and the nitrogen atoms of the urea group give rise to a wide variety of compounds with different herbicidal activities and physicochemical properties.
Caption: The general chemical structure of phenylurea herbicides and some common examples.
Conclusion and Future Perspectives
Solid-phase extraction is a powerful and indispensable tool for the analysis of phenylurea herbicides in complex environmental matrices. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reliable analytical methods. As regulatory requirements become more stringent and the need for lower detection limits increases, further advancements in SPE technology, such as the development of novel sorbents with higher selectivity and capacity, will continue to play a crucial role. The integration of automated SPE systems can also enhance throughput and improve reproducibility in high-volume testing laboratories.
References
- BenchChem. (n.d.). Comparison of different analytical techniques for phenylurea herbicide detection.
-
Gerecke, A. C., Tixier, C., & Singer, H. P. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9–19. [Link]
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Penalvo, F. J., et al. (2005). Multiresidue analysis of phenylurea herbicides in environmental waters by capillary electrophoresis using electrochemical detection. Analytical and Bioanalytical Chemistry, 382(2), 519-526. [Link]
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Kalamara, K., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(9), 3135. [Link]
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Gerecke, A. C., et al. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Hogendoorn, E. A., et al. (2000). Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection. Journal of Chromatography A, 896(1-2), 143-152. [Link]
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ResearchGate. (n.d.). Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction. Retrieved from [Link]
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Psillakis, E., et al. (2007). Analysis of phenylurea and propanil herbicides by solid-phase microextraction and liquid chromatography combined with post-column photochemically induced fluorimetry derivatization and fluorescence detection. Journal of Chromatography A, 1157(1-2), 138-145. [Link]
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ResearchGate. (n.d.). Rapid and efficient determination of phenylurea herbicides in edible and medicinal herbs by D-SPE method using a microporous metal-organic framework adsorbent. Retrieved from [Link]
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Oxford Academic. (n.d.). Evaluation and Characterization of a Commercial Immunosorbent Cartridge for the Solid-Phase Extraction of Phenylureas from Aqueous Matrices. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-phase microextraction coupled with high-performance liquid chromatography for the determination of phenylurea herbicides in aqueous samples. Retrieved from [Link]
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Researcher.Life. (n.d.). Analysis of phenylurea and propanil herbicides by solid-phase microextraction and liquid chromatography combined with post-colum. Retrieved from [Link]
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ResearchGate. (n.d.). Monitoring of phenylurea and propanil herbicides in river water by solid-phase-extraction high performance liquid chromatography with photoinduced-fluorimetric detection. Retrieved from [Link]
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PubMed. (2025). Rapid and efficient determination of phenylurea herbicides in edible and medicinal herbs by D-SPE method using a microporous metal-organic framework adsorbent. Journal of Chromatography A, 1757, 466152. [Link]
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California State Water Resources Control Board. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous determination of phenyl- and sulfonylurea herbicides in water by solid-phase extraction and liquid chromatography with UV diode array or mass spectrometric detection. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Fluometuron Soil Sorption and Dissipation Studies
Introduction
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective, soil-applied phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation.[1][2] Its mechanism of action involves the inhibition of photosynthesis at photosystem II.[1] The environmental fate of fluometuron is of significant interest for ecological risk assessment and regulatory approval. Two critical parameters governing its behavior in the environment are soil sorption and dissipation.
-
Soil Sorption refers to the process where fluometuron molecules bind to soil particles. This interaction affects its mobility, bioavailability, and potential to leach into groundwater.[3]
-
Dissipation encompasses all processes that lead to a decrease in the concentration of fluometuron in the soil over time, including microbial degradation, chemical hydrolysis, and photodegradation.[3][4]
Understanding these processes is essential for predicting the persistence, potential for off-site transport, and overall environmental impact of fluometuron. This guide provides detailed, field-proven protocols for conducting laboratory-based soil sorption and dissipation studies, grounded in internationally recognized guidelines.
Fluometuron: Physicochemical Properties
A compound's behavior in soil is largely dictated by its inherent physicochemical properties. These values are fundamental to designing experiments and interpreting results.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₁F₃N₂O | [1] |
| Molecular Weight | 232.2 g/mol | [1] |
| Appearance | White to tan crystalline powder | [1][5] |
| Water Solubility | 105 mg/L (at 20°C) | [5] |
| Vapor Pressure | 0.067 mPa (at 20°C) | [5] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.42 | [1] |
| Soil Adsorption Coefficient (K_oc_) | ~100 cm³/g | [5] |
Section 1: Soil Sorption Study (Batch Equilibrium Method)
This protocol is designed in accordance with the OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method".[6][7] The objective is to determine the extent to which fluometuron partitions between the soil solid phase and the soil solution at equilibrium.
Principle of the Method
Known concentrations of fluometuron in an aqueous solution (0.01 M CaCl₂) are agitated with a known mass of soil for a predetermined time until equilibrium is reached. The concentration of fluometuron remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[6] This data is used to calculate key sorption coefficients and fit to an adsorption model, most commonly the Freundlich isotherm.
Experimental Workflow: Soil Sorption
Caption: Workflow for the batch equilibrium sorption study.
Protocol: Batch Equilibrium Sorption
1. Materials and Reagents
-
Soils: At least three different soil types with varying organic carbon content, pH, and texture. Soils should be air-dried and sieved (<2 mm).
-
Fluometuron: Analytical standard (>98% purity).
-
Reagents: 0.01 M Calcium Chloride (CaCl₂) solution, Methanol or Acetonitrile (HPLC grade).
-
Equipment: Centrifuge tubes (glass with PTFE-lined caps to minimize sorption to vessel walls), reciprocating shaker, centrifuge, syringe filters (e.g., 0.22 µm PTFE), analytical balance, HPLC or LC-MS/MS system.
2. Step-by-Step Methodology
-
Step 2.1: Soil Characterization (The "Why")
-
Action: Analyze each soil for pH, organic carbon content (%OC), and particle size distribution (texture).
-
Causality: These are the primary soil properties that influence herbicide sorption. Organic carbon is often the dominant sorbent for non-ionic herbicides like fluometuron.[8] Characterizing them is essential for normalizing sorption data (calculating K_oc_) and understanding variability between soils.
-
-
Step 2.2: Tier 1 - Preliminary Experiment (The "Why")
-
Action: Conduct a preliminary test to determine the optimal soil-to-solution ratio and the time required to reach equilibrium. Use one soil type and one fluometuron concentration. Test ratios like 1:5 and 1:10 (g soil:mL solution). Sample the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours).
-
Causality: This step is critical for ensuring the validity of the main experiment.[9][10] An appropriate soil:solution ratio ensures that the percentage of fluometuron adsorbed is in a measurable range (ideally 20-80%). The equilibration time test confirms the minimum agitation time needed to ensure the sorption process has completed. For fluometuron, equilibrium is often reached rapidly, within about 4 hours.
-
-
Step 2.3: Tier 3 - Definitive Adsorption Isotherm Experiment
-
Prepare a series of at least five fluometuron working solutions in 0.01 M CaCl₂. Concentrations should span two orders of magnitude (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Add a known mass of soil (e.g., 2.0 g, based on the preliminary test) to a series of centrifuge tubes in duplicate.
-
Include two types of controls for each soil: a "blank" (soil + 0.01 M CaCl₂ without fluometuron) and an "adsorption control" (fluometuron solution without soil, to check for sorption to the tube walls).
-
Add a precise volume of the corresponding fluometuron working solution to each tube (e.g., 10.0 mL).
-
Securely cap the tubes and place them on a shaker. Agitate at a constant temperature (e.g., 25°C) for the equilibrium time determined in Step 2.2.
-
After agitation, centrifuge the tubes at a speed sufficient to pellet the soil particles (e.g., 3000 x g for 15 minutes).
-
Carefully collect an aliquot of the clear supernatant and filter it through a syringe filter into an analysis vial.
-
Analyze the concentration of fluometuron in the supernatant (C_e_) using the analytical method described in Section 3.
-
3. Data Analysis and Presentation
-
Calculate Sorbed Concentration (C_s_):
-
C_s_ (mg/kg) = [(C_initial_ - C_e_) × V] / M
-
Where:
-
C_initial_ is the initial concentration in solution (mg/L).
-
C_e_ is the equilibrium concentration in solution (mg/L).
-
V is the volume of the solution (L).
-
M is the mass of the soil (kg).
-
-
-
Distribution Coefficient (K_d_):
-
K_d_ (L/kg) = C_s_ / C_e_
-
-
Organic Carbon-Normalized Adsorption Coefficient (K_oc_):
-
K_oc_ (L/kg) = (K_d_ / %OC) × 100
-
This normalizes the sorption potential based on organic carbon content, allowing for comparison across different soils.[3]
-
-
Freundlich Isotherm:
-
This empirical model is widely used to describe non-ideal and heterogeneous sorption on soil surfaces.[11][12][13]
-
Equation: C_s_ = K_f_ × C_e_^1/n^
-
Linearized form: log(C_s_) = log(K_f_) + (1/n) × log(C_e_)
-
Plot log(C_s_) vs. log(C_e_). The slope of the line is 1/n and the y-intercept is log(K_f_).
-
K_f_ is the Freundlich adsorption coefficient, indicating adsorption capacity.
-
1/n is the Freundlich exponent, indicating the intensity or linearity of adsorption.
-
Data Summary Table
| Soil ID | pH | %OC | K_d_ (L/kg) at 1 mg/L | K_oc_ (L/kg) | Freundlich K_f_ | Freundlich 1/n | R² |
| Soil A | |||||||
| Soil B | |||||||
| Soil C |
Section 2: Soil Dissipation Study (Laboratory Incubation)
This protocol outlines a laboratory incubation study to determine the rate of fluometuron degradation in soil over time, including the formation and decline of its primary metabolites. This controlled experiment helps isolate degradation from other field processes like leaching.[4][14]
Principle of the Method
Soil is treated with a known concentration of fluometuron and incubated under controlled moisture and temperature conditions in the dark. Sub-samples are collected at various time intervals and analyzed for the concentration of the parent compound and its degradation products. The resulting data is used to calculate the dissipation time for 50% of the compound (DT₅₀).
Fluometuron Degradation Pathway
Caption: Primary microbial degradation pathway of fluometuron in soil.[15]
Experimental Workflow: Soil Dissipation
Caption: Workflow for the laboratory soil dissipation (incubation) study.
Protocol: Laboratory Dissipation
1. Materials and Reagents
-
Soil: Freshly collected, sieved (<2 mm) soil, not air-dried, to preserve microbial activity.
-
Fluometuron: Analytical standard.
-
Metabolite Standards: Analytical standards for DMF, TFMPU, and TFMA, if available, for positive identification and quantification.[15]
-
Equipment: Incubation vessels (e.g., glass jars), incubator or constant temperature room, analytical balance, extraction solvent (Methanol or Acetonitrile/water), shaker, centrifuge, HPLC or LC-MS/MS system.
2. Step-by-Step Methodology
-
Step 2.1: Soil Preparation and Fortification
-
Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to 40-60% of WHC to ensure optimal microbial activity.
-
Calculate the amount of fluometuron needed to treat a bulk soil sample to achieve a target concentration (e.g., 1-2 mg/kg, representing a typical field application rate).
-
Dissolve the fluometuron in a minimal amount of a suitable solvent (e.g., methanol) and mix it into the bulk soil thoroughly to ensure uniform distribution. Allow the solvent to evaporate in a fume hood.
-
Aliquot the treated soil into individual incubation vessels (e.g., 50 g per jar). Prepare enough replicates for each time point (typically triplicates) plus extras. This is a destructive sampling design.
-
-
Step 2.2: Incubation (The "Why")
-
Action: Place the vessels in an incubator in the dark at a constant temperature (e.g., 20-25°C). The vessels should be covered but allow for air exchange (e.g., with perforated foil). Periodically weigh the jars and add deionized water to maintain constant moisture.
-
Causality: Degradation, especially microbial degradation, is highly sensitive to temperature and moisture.[16][17] Keeping these constant ensures that the measured dissipation rate is not an artifact of changing environmental conditions. Incubation in the dark eliminates photodegradation as a variable, allowing for the study of microbial and chemical processes alone.
-
-
Step 2.3: Sampling
-
Action: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), remove three replicate vessels for analysis. The "Day 0" sample should be taken immediately after fortification to determine the initial applied concentration.
-
Causality: A logarithmic time scale for sampling provides more data points during the initial, often faster, phase of dissipation and is efficient for long-term studies.
-
3. Data Analysis and Presentation
-
First-Order Kinetics: Pesticide degradation in soil is commonly described using a single first-order (SFO) kinetic model.[3][18]
-
Equation: C_t_ = C₀ * e^(-kt)
-
Where:
-
C_t_ is the concentration at time t.
-
C₀ is the initial concentration at time 0.
-
k is the first-order rate constant (day⁻¹).
-
t is time (days).
-
-
-
Calculating DT₅₀ (Half-Life): The DT₅₀ is the time required for the concentration to decline to 50% of its initial value.[18][19]
-
Equation: DT₅₀ = ln(2) / k
-
-
Plot the concentration of fluometuron and its metabolites versus time. Fit the fluometuron data to the first-order model to determine the rate constant k and calculate the DT₅₀.
Data Summary Table
| Compound | Initial Conc. (mg/kg) | Rate Constant (k) (day⁻¹) | DT₅₀ (days) | R² |
| Fluometuron | ||||
| DMF | (Peak Conc. & Day) | (Formation/Decline) | (DT₅₀ if applicable) | |
| TFMPU | (Peak Conc. & Day) | (Formation/Decline) | (DT₅₀ if applicable) |
Section 3: Analytical Methodology for Fluometuron Quantification
A robust and sensitive analytical method is the cornerstone of a successful study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS/MS) detection is the preferred technique.[20][21][22]
Protocol: Soil Extraction and HPLC Analysis
1. Step 1: Soil Extraction
-
Weigh a subsample of soil (e.g., 10 g) from the sorption or dissipation experiment into a suitable flask.
-
Add a measured volume of extraction solvent (e.g., 20 mL of methanol or an 80:20 acetonitrile:water mixture).[20][22]
-
Shake vigorously on a mechanical shaker for a set time (e.g., 60 minutes).
-
Centrifuge the sample to pellet the soil.
-
Filter the supernatant into a clean vial for analysis. Dilute the extract if necessary to fall within the calibration range.
2. Step 2: Instrumental Analysis (Example HPLC Conditions)
-
Instrument: HPLC with UV or MS/MS detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (e.g., starting at 45:55 v/v).[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230-240 nm or MS/MS using specific parent/daughter ion transitions for fluometuron and its metabolites.[22][23]
-
Injection Volume: 20-50 µL.
3. Step 3: Quality Control (The "Why")
-
Action: Prepare a calibration curve using at least five concentrations of analytical standards. Analyze recovery samples by fortifying blank soil with known concentrations and running them through the entire extraction and analysis procedure.[24]
-
Causality: A linear calibration curve (R² > 0.99) is essential for accurate quantification. Recovery experiments are self-validating; they demonstrate the efficiency of your extraction method and account for any analyte loss during sample processing. Recoveries between 70-120% are generally considered acceptable.
Conclusion
References
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Hickman, A. D. (1991). Liquid Chromatographic Determination of Fluometuron and Metabolites in Soil. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Savage, K. E., & Harris, T. C. (1971). Degradation of Fluometuron in Sandy Loam Soil. Weed Science, 19(6), 678-681. Available at: [Link]
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Reddy, K. N., Zablotowicz, R. M., & Locke, M. A. (2005). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Journal of Agricultural and Food Chemistry, 53(26), 10107–10113. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16562, Fluometuron. PubChem. Available at: [Link]
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Silver, W. L., et al. (2025). The Freundlich isotherm equation best represents phosphate sorption across soil orders and land use types in tropical soils of Puerto Rico. Biogeochemistry. Available at: [Link]
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ECETOC. (n.d.). Appendix C: Measurement of Sorption (Kd). ECETOC. Available at: [Link]
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Sparks, D. L. (n.d.). Equations and Models Describing Adsorption Processes in Soils. USDA ARS. Available at: [Link]
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Rogers, R. L. (1971). Degradation of Fluometuron in Sandy Loam Soil. Weed Science. Available at: [Link]
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U.S. Environmental Protection Agency. (2015). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. EPA.gov. Available at: [Link]
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Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Situ Biosciences. Available at: [Link]
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ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. ibacon GmbH. Available at: [Link]
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ScienceDirect. (n.d.). Freundlich Equation. ScienceDirect. Available at: [Link]
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OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD iLibrary. Available at: [Link]
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OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD.org. Available at: [Link]
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Diaw, A. K. D., et al. (2017). Oxidative degradation and mineralization of the phenylurea herbicide fluometuron in aqueous media by the electro-Fenton process. Separation and Purification Technology, 186, 197-206. Available at: [Link]
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Hartikainen, H. (1982). The use of Freundlich isotherm for soil phosphate sorption data. ResearchGate. Available at: [Link]
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European American Journals. (2024). Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. EA Journals. Available at: [Link]
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Shankle, M. W., et al. (2002). Confirmation of an Enzyme-Linked Immunosorbent Assay to Detect Fluometuron in Soil. Weed Science, 50(3), 395-401. Available at: [Link]
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MDPI. (2024). Assessing the Dissipation of Pesticides of Different Polarities in Soil Samples. Molecules, 29(12), 2899. Available at: [Link]
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Reddy, K. N., Zablotowicz, R. M., & Locke, M. A. (2005). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Malhat, F., et al. (2016). Effect of Different Soil Treatments on Dissipation of Chlorantraniliprole and Dehydrogenase Activity Using Experimental Modeling. International Journal of Advanced Research in Chemical Science, 3(1), 7-16. Available at: [Link]
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Application Notes and Protocols for Post-Emergence Use of Fluometuron
Abstract
Fluometuron is a selective phenylurea herbicide widely utilized for the control of annual broadleaf weeds and grasses, primarily in cotton cultivation.[1][2] While effective as a pre-emergence, soil-applied herbicide, its post-emergence application offers critical flexibility in integrated weed management programs, allowing for the control of weeds that have escaped earlier treatments. This guide provides an in-depth examination of the post-emergence application techniques for Fluometuron, grounded in its biochemical mechanism and extensive field data. It is intended for researchers, scientists, and crop protection professionals, offering detailed protocols, causal explanations for experimental choices, and best practices to ensure efficacy while safeguarding crop health.
Core Mechanism of Action: Photosystem II Inhibition
Fluometuron's herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[3][4] As a member of the Herbicide Resistance Action Committee (HRAC) Group C2 (WSSA Group 7), its specific target is the D1 quinone-binding protein within the photosystem II (PSII) complex located in the thylakoid membranes of plant chloroplasts.[5][6]
Upon absorption, Fluometuron translocates to the chloroplasts and binds to the D1 protein. This binding action physically blocks the flow of electrons from quinone A (QA) to quinone B (QB). The interruption of this critical step in the photosynthetic electron transport chain has two primary consequences:
-
Cessation of ATP and NADPH Production: The electron flow is the driving force for generating the energy (ATP) and reducing power (NADPH) required for carbon dioxide fixation. Its blockage starves the plant of the energy needed for growth and survival.
-
Oxidative Stress Cascade: The blockage leads to a buildup of high-energy electrons and the formation of triplet-state chlorophyll. This energy is transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS rapidly initiate lipid peroxidation, destroying cell membranes and leading to cellular leakage, bleaching, and ultimately, rapid tissue necrosis.[2][4]
This dual-action mechanism ensures the effective and relatively rapid death of susceptible weed species.
Strategic Rationale for Post-Emergence Application
While Fluometuron is highly effective as a soil-applied herbicide, post-emergence applications serve a distinct and vital role. The primary rationale is to control weeds that have emerged after planting and have escaped pre-plant or pre-emergence herbicide applications. This approach provides a critical corrective measure, preventing early-season weed competition that can significantly impact crop yield potential.
The key to success is timing . Post-emergence herbicides are most effective when applied to small, actively growing weeds, ideally less than 2-3 inches in height.[7][8] At this stage, weeds are more susceptible, and their smaller leaf area has not yet begun to significantly shade the crop and compete for resources.
Optimizing Efficacy: Core Application Parameters
The success of a post-emergence Fluometuron application is not solely dependent on the herbicide itself but is a function of carefully controlled parameters, including application method, environmental conditions, and the use of adjuvants.
Application Methods: Broadcast vs. Directed Spray
Two primary methods are employed for post-emergence application in cotton:
-
Over-the-Top (Broadcast): This method is suitable when cotton is young (e.g., between 3 and 15 cm high) and can tolerate a broadcast spray.[9][10] It provides uniform coverage of both the crop and weeds.
-
Directed or Semi-Directed Spray: As cotton plants grow larger, a directed spray is necessary to minimize contact with the crop foliage and focus the herbicide at the base of the plants where young weeds are emerging.[7] This method is crucial for "lay-by" applications, which are performed just before the cotton canopy closes.
The Critical Role of Adjuvants
Foliar absorption of Fluometuron is less efficient than root uptake, making the addition of a spray adjuvant essential for post-emergence applications.[3][11] Adjuvants are compounds that modify the properties of the spray solution to improve herbicide performance.[12][13]
Causality: The leaf surfaces of many weeds are covered by a waxy cuticle that repels water-based spray solutions. Adjuvants overcome this barrier by:
-
Reducing Surface Tension: Surfactants decrease the surface tension of spray droplets, allowing them to spread out over a larger leaf area instead of beading up.[11]
-
Increasing Retention: Better spreading and "sticking" properties prevent droplets from bouncing or rolling off the leaf.
-
Enhancing Penetration: Oil-based adjuvants can help solubilize the waxy cuticle, facilitating the movement of the herbicide into the leaf tissue.[11]
For Fluometuron, a non-ionic surfactant (NIS) is typically recommended.[7][10]
| Adjuvant Type | Description | Typical Use Rate (% v/v) | Primary Function |
| Non-Ionic Surfactant (NIS) | A surfactant with no net electrical charge. Good dispersing agent.[14] | 0.25% - 0.50% | Spreading, Wetting |
| Crop Oil Concentrate (COC) | Petroleum-based oil (80-85%) plus a surfactant (15-20%).[14] | 1.0% | Penetration, Spreading |
| Methylated Seed Oil (MSO) | Seed-oil-based concentrate. More aggressive penetrant than COC.[12] | 1.0% | Enhanced Penetration |
| Ammonium Fertilizers (AMS, UAN) | Often used with other adjuvants to overcome hard water antagonism and improve uptake.[14] | Varies by product | Water Conditioning |
| Note: Always consult the specific herbicide label for adjuvant recommendations. For Fluometuron post-emergence, the surfactant rate should not exceed 0.5% of the carrier volume.[7] |
Environmental Considerations
Environmental conditions at the time of application can dramatically influence the outcome. Weeds under stress from drought or extreme temperatures are less likely to absorb and translocate herbicides effectively.
| Parameter | Optimal Condition | Rationale & Impact on Efficacy |
| Temperature | 18-28°C (65-85°F) | Weeds are actively growing. High temperatures can cause rapid droplet evaporation and increase crop injury potential. |
| Relative Humidity | > 60% | High humidity slows droplet drying, allowing more time for the herbicide to be absorbed into the leaf.[15] |
| Wind Speed | 5-15 km/h (3-10 mph) | Low wind minimizes spray drift to non-target areas. Applying at speeds greater than 15 mph is often prohibited.[7] |
| Rainfall | No rain for 6-8 hours post-application | A rain-free period is required for the herbicide to be adequately absorbed by the weed foliage. |
Standardized Application Protocols
The following protocols provide a framework for research and field applications. All personnel must wear appropriate Personal Protective Equipment (PPE), including coveralls, chemical-resistant gloves, and eye protection.[16]
Protocol 4.1: Post-Emergence Over-the-Top Broadcast Application
Objective: To control small, emerged annual weeds in young cotton (3-15 cm height).
Methodology:
-
Scouting and Timing: Identify weed species and confirm they are at a susceptible growth stage (< 2 inches tall). Ensure the cotton crop is within the labeled growth stage for over-the-top application.
-
Sprayer Calibration: Calibrate the sprayer to deliver the desired volume, typically 100-200 L/ha (10-20 gal/acre), using nozzles that produce a medium droplet size to balance coverage and drift reduction.
-
Tank Mixing Procedure (W-A-L-E-S Method): a. Fill the spray tank to 50% capacity with clean water and begin agitation. b. Add any W ater-soluble bags or W ettable powders (WP) and A gitate until fully dispersed. If using a water-dispersible granule (WG) formulation of Fluometuron, add it at this step.[10] c. Add L iquid flowables (L) or Suspension Concentrates (SC). If using a liquid formulation of Fluometuron, add it here. d. Add E mulsifiable Concentrates (EC). e. Add S olutions (S) and surfactants/adjuvants last. f. Top off the tank with water to the final volume. Maintain agitation throughout application.
-
Application: Apply during favorable environmental conditions as outlined in the table above. Ensure uniform boom height for consistent coverage.
-
Record Keeping: Document application date, time, weather conditions, rates, and crop/weed stage.
Protocol 4.2: Post-Emergence Directed Spray Application
Objective: To control emerged weeds at the base of larger cotton plants (>15 cm height) up to lay-by.
Methodology:
-
Equipment Setup: Fit the sprayer with drop nozzles or specialized hoods designed for directed application. Adjust nozzle height and angle to target the lower 2-3 inches of the cotton stem and the weed zone, minimizing contact with cotton foliage.
-
Calibration: Calibrate the system to account for the banded application area, ensuring the correct rate is applied to the treated band.
-
Mixing and Application: Follow the same tank-mixing procedure as Protocol 4.1. Drive at a consistent, slow speed to ensure the spray remains directed at the target zone.
-
Post-Application Scouting: Monitor the field for weed control efficacy and any signs of crop phytotoxicity.
Application Rates and Tank Mixtures
Fluometuron rates must be adjusted based on soil texture and organic matter content. Lighter, sandy soils require lower rates to prevent crop injury, while heavier clay soils with higher organic matter require higher rates for effective weed control.
| Soil Texture | Organic Matter | Post-Emergence Rate (Product/acre)* | Potential Tank-Mix Partners | Purpose of Tank Mix |
| Sandy Loam | Low | 1.6 pints | MSMA | Enhanced control of grasses and nutsedge.[17] |
| Silt, Silt Loam | Medium | 2.0 - 3.2 pints | Pyrithiobac | Broader spectrum broadleaf weed control.[18] |
| Clay, Clay Loam | High | 3.2 - 4.0 pints | Glyphosate | Burndown of existing weeds (check crop trait tolerance). |
| Rates are illustrative based on a 4 lbs/gallon Suspension Concentrate (SC) formulation like SHARDA FLUOMETURON 4SC.[7] Always consult the specific product label for exact rates. Do not use on sandy or coarse-textured soils with less than 1% organic matter.[7] |
Tank Mixing Integrity: When tank-mixing, always perform a jar test to ensure physical compatibility. The user must follow the most restrictive directions, precautions, and limitations of all products in the mixture.[7][19] Combining Fluometuron with soil-applied organophosphate insecticides or products containing clomazone can result in significant crop injury.[7]
Managing Phytotoxicity
While selective, Fluometuron can cause injury to cotton under certain conditions.
-
Symptoms: Injury typically manifests as yellowing (chlorosis) between the leaf veins, sometimes followed by necrosis.[20][21] Stunting may also occur. In some cases, a post-emergence application can temporarily delay the development of fruiting structures, though this may not impact final yield.[9][22]
-
Causal Factors:
-
High Application Rates: Exceeding the label rate for the given soil type.
-
Environmental Stress: Applying to cotton that is stressed from cool temperatures, waterlogging, or disease.
-
Improper Application: Excessive contact with foliage during a directed spray.
-
Soil Type: Higher risk on coarse-textured, low organic matter soils.[7]
-
Mitigation: Strictly adhere to label rates, apply only to healthy, actively growing crops, and use directed sprays on larger cotton to minimize foliar contact.
Analytical Methods for Residue Determination
For research purposes, quantifying Fluometuron and its primary metabolites (e.g., des-methyl-fluometuron) in environmental samples is often necessary.[23][24]
-
Sample Matrices: Soil, Water, Sediment.
-
Extraction: Residues are typically extracted from solid matrices using an acetonitrile/water solution, followed by centrifugation.[23] For water samples, solid-phase extraction (SPE) is common.[24]
-
Analysis: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[23][25] Gas Chromatography/Mass Spectrometry (GC/MS) can also be utilized.[24] The limit of quantification in soil is typically around 0.01 mg/kg.[23]
References
-
EXTOXNET PIP. (1996). Fluometuron. Extension Toxicology Network. [Link]
-
PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. [Link]
-
Sharda Cropchem Ltd. (n.d.). SHARDA FLUOMETURON 4SC Label. Amazon S3. [Link]
-
Snipes, C. E., & Byrd, J. D. (1989). Cotton (Gossypium hirsutum) Development and Yield Following Fluometuron Postemergence Applied. Weed Technology, 3(3), 501-504. [Link]
-
University of Hertfordshire. (n.d.). Fluometuron. Agriculture and Environment Research Unit (AERU). [Link]
-
Pesticide Info. (2024). Fluometuron Herbicide: Effective Weed Control in Cotton. YouTube. [Link]
-
CottonInfo. (n.d.). Herbicide Damage Symptoms Guide - Cotton. [Link]
-
Berger, S., et al. (n.d.). Diagnosing Herbicide Injury in Cotton. University of Florida IFAS Extension. [Link]
-
Bozsa, R. C., & Oliver, L. R. (1990). Degradation of Fluometuron in Sandy Loam Soil. Weed Science, 38(4-5), 393-400. [Link]
-
Main, C. L., et al. (2004). Flumioxazin Preplant or POST-Directed Application Timing Followed by Irrigation at Emergence or After POST-Directed. Weed Technology, 18(2), 310-315. [Link]
-
Wikipedia. (n.d.). Fluometuron. [Link]
-
ResearchGate. (n.d.). Fluometuron. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil. [Link]
-
Agrios, G. N. (Ed.). (1994). Weeds of Cotton: Characterization and Control. Cotton Foundation. [Link]
-
U.S. Geological Survey. (2000). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Selected Herbicides and Their Degradation Products in Water. [Link]
-
El-Sheekh, M. M., et al. (2002). Toxicity and biodegradation of fluometuron by selected cyanobacterial species. Ecotoxicology and Environmental Safety, 52(2), 117-123. [Link]
-
Cahoon, C., et al. (2022). Performance of tank-mix partners with isoxaflutole across the Cotton Belt. Weed Technology, 36(4), 499-508. [Link]
-
McCutchen, T. C., & Hayes, R. M. (1976). Effect of Consecutive Annual Applications of Fluometuron on Cotton (Gossypium hirsutum). Weed Science, 24(3), 289-292. [Link]
-
U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet Number 88: Fluometuron. [Link]
-
U.S. Environmental Protection Agency. (1996). Reregistration Eligibility Decision (RED) for Fluometuron. [Link]
-
Justesen, L. (n.d.). Successful post-emergence herbicide applications and adjuvant use. CHS Agronomy. [Link]
-
Titan Ag. (n.d.). Fluometuron 900 WG Herbicide Label. [Link]
-
Mervosh, T. (n.d.). Nonselective Tank-Mix Partners for Controlling Emerged Weeds at Spring Preemergence Treatment. CT.gov. [Link]
-
Potter, T. L., et al. (2004). Fluometuron and Pendimethalin Runoff from Strip and Conventionally Tilled Cotton in the Southern Atlantic Coastal Plain. Journal of Environmental Quality, 33(1), 134-141. [Link]
-
Hartzler, B. (2000). Role of spray adjuvants with postemergence herbicides. Iowa State University Extension. [Link]
-
Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. [Link]
-
Jordan, T.N. (n.d.). Adjuvant Use With Herbicides: Factors to Consider. Purdue University Extension. [Link]
-
MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. [Link]
-
Council of Australasian Weed Societies. (n.d.). Effect of environmental factors on herbicide performance. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
Health Canada. (1993). Guidelines for Efficacy Assessment of Chemical Pesticides. [Link]
-
Sprayers 101. (2025). Tank mix compatibility. [Link]
-
U.S. Environmental Protection Agency. (2020). Fluometuron. Chronic and Cancer Aggregate Dietary (Food and Drinking Water) Exposure and Risk Assessments. [Link]
-
Singh, M., & Sharma, S. D. (2012). Herbicide Tank Mixtures for Broad-Spectrum Weed Control in Florida Citrus. Weed Technology, 26(4), 702-710. [Link]
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- 9. Cotton (Gossypium hirsutum) Development and Yield Following Fluometuron Postemergence Applied | Weed Technology | Cambridge Core [cambridge.org]
- 10. titanag.com.au [titanag.com.au]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluometuron Synthesis Impurities
Welcome to the technical support center for Fluometuron synthesis. This guide is designed for researchers, chemists, and production scientists encountering challenges related to purity in the synthesis of N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea (Fluometuron). Here, we will dissect common impurity-related issues, explain their chemical origins, and provide robust, field-tested protocols to diagnose and resolve them. Our approach is grounded in mechanistic understanding to empower you not just to fix a problem, but to prevent it.
Section 1: Understanding the Synthesis and Key Impurities
Fluometuron is a selective herbicide widely used in agriculture.[1][2][3] Its synthesis is a classic example of urea formation, but like any chemical process, it is susceptible to side reactions and impurities that can affect yield, product stability, and biological efficacy. The most common commercial synthesis involves the condensation reaction between 3-(trifluoromethyl)aniline and dimethylcarbamoyl chloride.[4] An alternative route uses m-trifluoromethylphenyl isocyanate, generated from 3-(trifluoromethyl)aniline and phosgene, which then reacts with dimethylamine.[5]
Regardless of the primary route, several key impurities can arise from starting material contaminants, incomplete reactions, or side reactions.
Core Synthesis Pathway
The primary synthesis route is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Caption: Primary synthesis of Fluometuron.
Common Impurities in Fluometuron Synthesis
| Impurity Name | Chemical Structure | Common Cause(s) |
| 3-(Trifluoromethyl)aniline | C₆H₄(CF₃)NH₂ | Unreacted starting material due to improper stoichiometry, insufficient reaction time, or low temperature. |
| N,N'-bis[3-(trifluoromethyl)phenyl]urea | (C₆H₄(CF₃)NH)₂CO | Reaction of the isocyanate intermediate with water (if present) or with another molecule of 3-(trifluoromethyl)aniline.[5] This is a significant issue in isocyanate-based routes where moisture is not rigorously excluded.[5] |
| Unknown Di-substituted Ureas | Varies | Reaction of Fluometuron with unreacted 3-(trifluoromethyl)aniline, or reaction of impurities in the starting aniline with the carbamoyl chloride. |
| Degradation Products | Varies | Thermal decomposition if reaction temperatures are too high or prolonged.[6] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during synthesis and post-synthesis analysis.
Q1: My final product shows a significant peak for 3-(trifluoromethyl)aniline in the HPLC/GC analysis. What went wrong and how do I fix it?
A1: Root Cause Analysis & Solution
The presence of unreacted 3-(trifluoromethyl)aniline[7][8] points directly to an incomplete reaction. This is one of the most common issues and is typically caused by one of the following:
-
Incorrect Stoichiometry: An excess of the aniline or an insufficient amount of dimethylcarbamoyl chloride will naturally leave unreacted starting material.
-
Low Reaction Temperature: The activation energy for the reaction may not be met, leading to a sluggish or stalled conversion.
-
Insufficient Reaction Time: The reaction was quenched before reaching completion.
-
Poor Mixing: In heterogeneous reaction mixtures or large-scale batches, inefficient agitation can create localized areas of poor reactant mixing.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry:
-
Accurately measure the molar equivalents of both 3-(trifluoromethyl)aniline and dimethylcarbamoyl chloride. A slight excess (1.05-1.10 equivalents) of the more volatile or reactive species (dimethylcarbamoyl chloride) can sometimes be used to drive the reaction to completion, but this must be done cautiously to avoid other side reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by taking aliquots every 30-60 minutes and analyzing via Thin Layer Chromatography (TLC) or a rapid HPLC method.
-
Time: Extend the reaction time. If the reaction appears to have stalled (i.e., no change in the ratio of product to starting material over 1-2 hours), then time is not the limiting factor.
-
-
Ensure Homogeneity: Increase the stirring rate to ensure the reactants are well-mixed. For viscous reaction mixtures, consider a slight increase in solvent volume.
-
Post-Synthesis Removal: If residual aniline is still present, it can often be removed during workup. An acidic wash (e.g., with dilute HCl) will protonate the basic aniline, forming a water-soluble salt that can be extracted into the aqueous phase, leaving the neutral Fluometuron product in the organic layer.
Q2: I'm using an isocyanate-based synthesis route and my yield is low, with a major, hard-to-remove byproduct. What is this impurity and how do I prevent it?
A2: Root Cause Analysis & Solution
This is a classic problem in syntheses involving isocyanates. The highly electrophilic isocyanate intermediate is extremely sensitive to moisture. The most likely byproduct is the symmetric diarylurea, N,N'-bis[3-(trifluoromethyl)phenyl]urea .[5]
Mechanism of Impurity Formation:
-
The m-trifluoromethylphenyl isocyanate reacts with trace amounts of water to form an unstable carbamic acid, which rapidly decarboxylates to regenerate the starting aniline.
-
This regenerated aniline then attacks another molecule of the isocyanate intermediate, forming the symmetrical N,N'-bis[3-(trifluoromethyl)phenyl]urea.
Caption: Formation of symmetrical diarylurea impurity.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the most critical step.
-
Dry all glassware in an oven (e.g., 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or using molecular sieves).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[4]
-
-
Control Reagent Addition:
-
If reacting the isocyanate with dimethylamine, use anhydrous dimethylamine gas instead of an aqueous solution to completely avoid the hydrolysis side reaction.[5]
-
If using a solution, ensure it is also anhydrous.
-
-
Purification: The symmetrical urea is often less soluble than Fluometuron in common organic solvents. Purification can sometimes be achieved by careful recrystallization.[9]
Section 3: Analytical & Purification Protocols
Accurate analysis is key to effective troubleshooting. Below are standard protocols for impurity profiling and purification.
SOP 1: HPLC Method for Impurity Profiling
This is a general-purpose method for separating Fluometuron from its common impurities.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 240 nm |
| Injection Vol. | 10 µL |
Note: This method should be validated for your specific system. Retention times will vary, but typically the more polar aniline will elute first, followed by Fluometuron, and then the less polar N,N'-bis[3-(trifluoromethyl)phenyl]urea. For definitive identification, coupling this method with mass spectrometry (LC-MS) is recommended.[10][11][12]
SOP 2: Recrystallization for Final Product Purification
Recrystallization is a powerful technique for removing small amounts of impurities and improving the final product's appearance and purity.
-
Solvent Selection: Choose a solvent in which Fluometuron is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of ethanol and water or isopropanol.
-
Dissolution: In an appropriately sized flask, add the crude Fluometuron solid. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and heat the mixture gently.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. The melting point of pure Fluometuron is 163-164°C.[1][3]
Section 4: Frequently Asked Questions (FAQs)
-
What is the expected purity for technical-grade Fluometuron?
-
Typically, technical-grade Fluometuron should have a purity of 97% or higher.
-
-
How do I handle 3-(trifluoromethyl)aniline safely?
-
3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation and is a skin irritant.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Can I use a different base for the condensation reaction?
-
Yes, other non-nucleophilic organic bases like triethylamine or pyridine can be used to scavenge the HCl byproduct.[4] Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents like DMF.[13] The choice of base may influence reaction rate and side product formation.
-
References
-
Fluometuron - AERU - University of Hertfordshire. [Link]
- CN102603573B - Method for synthesizing raw fluometuron drug - Google P
-
Supercritical COS Fluid Extraction of Fluometuron Herbicide from Soil - USDA ARS. [Link]
-
Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601 - EPA. [Link]
- CN86101095A - The preparation method of substituted phenyl urea - Google P
-
Fluometuron Herbicide: Effective Weed Control in Cotton - YouTube. [Link]
-
Fluometuron | C10H11F3N2O | CID 16562 - PubChem. [Link]
-
Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed. [Link]
-
Synthesis of Substituted Ureas and Tbio-ureas. - Zenodo. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Environmental Chemistry Methods: Sulfometuron Methyl; 437648-01 - US EPA. [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
-
Fluometuron | Australian Drinking Water Guidelines - NHMRC. [Link]
-
3-(Trifluoromethyl)aniline - Wikipedia. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. [Link]
-
Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. [Link]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving HPLC Resolution for Fluometuron and Metabolites
Welcome to the technical support center for the chromatographic analysis of Fluometuron and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their High-Performance Liquid Chromatography (HPLC) methods. Here, we will move beyond generic advice and delve into the causal relationships between chromatographic parameters and the quality of your separation. Every recommendation is grounded in established scientific principles to ensure you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting point for an HPLC method for Fluometuron and its metabolites?
A typical starting point for the analysis of Fluometuron, a phenylurea herbicide, and its metabolites is Reversed-Phase HPLC (RP-HPLC) .
-
Column: A C18 column is the most common choice due to its versatility and ability to retain moderately non-polar compounds like Fluometuron. Standard dimensions are often 4.6 mm x 150 mm with 5 µm particle size.
-
Mobile Phase: A gradient elution is generally preferred over isocratic elution to effectively separate the parent compound from its more polar metabolites within a reasonable timeframe.[1][2] A common mobile phase combination is:
-
Solvent A: Water (often with a modifier like formic acid or acetic acid for pH control and improved peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection is common, with the wavelength set around 240-250 nm.[3] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) is the detector of choice.[4]
Troubleshooting Guide: Common Resolution Problems
Poor resolution in HPLC can manifest as peak co-elution (overlapping peaks), peak tailing, or broad peaks.[5] Below are common issues encountered during the analysis of Fluometuron and its metabolites, along with systematic troubleshooting approaches.
Issue 1: Co-elution of Fluometuron and a Key Metabolite
You're observing two peaks that are not fully separated, making accurate quantification difficult.
Initial Assessment Workflow
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Troubleshooting Steps:
-
Modify Mobile Phase Strength (Isocratic) or Gradient Slope (Gradient):
-
Causality: The distribution of an analyte between the stationary and mobile phases is governed by the mobile phase's elution strength. By changing the solvent ratio, you alter this distribution, which can change the relative retention times of your compounds.
-
Protocol (Gradient Elution): If your initial gradient is, for example, 30% to 90% Acetonitrile over 10 minutes, try making the gradient shallower (e.g., 30% to 70% over 15 minutes). A shallower gradient increases the time analytes spend in a weaker mobile phase, allowing for more interaction with the stationary phase and potentially improving the separation of closely eluting compounds.[1][2]
-
-
Adjust Mobile Phase pH:
-
Causality: Fluometuron and its metabolites may have ionizable functional groups. The pH of the mobile phase dictates the ionization state of these groups.[6][7] A neutral (unionized) form of a compound is generally more hydrophobic and will be retained longer on a reversed-phase column. Conversely, an ionized form is more polar and will elute earlier.[7][8] By adjusting the pH, you can selectively shift the retention times of ionizable analytes to resolve them from non-ionizable or differently-ionizable compounds.
-
Protocol: Prepare your aqueous mobile phase (Solvent A) with a buffer. To ensure a compound is in a single, unionized state, adjust the pH to be at least 2 units away from its pKa.[7] For example, if a metabolite has a pKa of 4.5, a mobile phase pH of 2.5 will ensure it is fully protonated and likely more retained. Use a buffer such as phosphate or acetate at a concentration of 10-25 mM to maintain a stable pH.
-
-
Change the Organic Solvent:
-
Causality: Acetonitrile and methanol, while both common organic modifiers in RP-HPLC, exhibit different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capabilities). Switching from one to the other can alter the elution order or improve the separation of compounds that are difficult to resolve. Sometimes, a ternary mixture (e.g., water, acetonitrile, and methanol) can provide unique selectivity.[9]
-
Protocol: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main analyte and re-run your gradient. For example, a 50:50 acetonitrile/water mobile phase has a similar elution strength to a 60:40 methanol/water mobile phase.
-
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Viscosity | Lower (lower backpressure) | Higher (higher backpressure) |
| Selectivity | Different π-π interactions | Different hydrogen bonding |
| UV Cutoff | ~190 nm | ~205 nm |
| Caption: Comparison of common organic solvents in RP-HPLC. |
Issue 2: Peak Tailing
The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.
Troubleshooting Flow for Peak Tailing
Caption: Logical steps to diagnose and resolve peak tailing.
Detailed Troubleshooting Steps:
-
Assess Extra-Column Volume:
-
Causality: If all peaks are tailing, the issue may be physical rather than chemical. "Extra-column volume" refers to any volume the sample encounters outside of the column itself, such as in long tubing or poorly made connections.[10] This dead volume allows the sample band to spread out, leading to broader, tailing peaks.
-
Protocol: Ensure all tubing between the injector and the column, and the column and the detector, is as short as possible with a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly seated to avoid creating small voids.[10]
-
-
Address Secondary Silanol Interactions:
-
Causality: This is a very common cause of peak tailing for basic or amine-containing metabolites. The silica backbone of C18 columns has residual silanol groups (Si-OH) that are acidic. At mid-range pH, these silanols can become deprotonated (Si-O-) and interact electrostatically with protonated basic analytes. This secondary interaction mechanism leads to peak tailing.[11]
-
Protocol:
-
Lower the Mobile Phase pH: By adding an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to <3, you protonate the residual silanols, making them neutral (Si-OH).[1] This eliminates the ionic secondary interaction and significantly improves the peak shape of basic compounds.
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to make the surface more inert. If you are using an older column, switching to a modern, high-purity silica column can dramatically reduce tailing.
-
-
Issue 3: Broad Peaks and Loss of Efficiency
Your peaks are wide and short, indicating a loss of theoretical plates and overall efficiency.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Column Contamination/Fouling | Strongly retained compounds from previous injections build up on the column head, interfering with the proper interaction of analytes with the stationary phase.[12] | 1. Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants.[12] 2. Implement a Column Wash Protocol: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) after each batch of samples.[11] |
| Sample Solvent Incompatibility | Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening. | Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that still dissolves the sample. |
| Low Column Temperature | Lower temperatures increase mobile phase viscosity, which can slow down mass transfer and lead to broader peaks. | Increasing the column temperature (e.g., to 35-40°C) can decrease viscosity, improve efficiency, and sometimes alter selectivity.[5] Ensure your analytes are stable at the chosen temperature. |
| Flow Rate Too High | An excessively high flow rate does not allow for proper equilibrium of the analyte between the mobile and stationary phases, leading to peak broadening. | Try reducing the flow rate. While this will increase the analysis time, it can significantly improve resolution.[5] |
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
YSI. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Sources
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. quora.com [quora.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Fluometuron Degradation Studies
Welcome to the technical support center for researchers investigating the degradation of fluometuron. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work, particularly concerning the influence of pH. Our goal is to move beyond simple protocols and explain the underlying scientific principles to empower you to design, execute, and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My fluometuron standard seems to be degrading in my alkaline mobile phase during HPLC analysis. How can I be sure I'm measuring degradation from my experiment and not on-instrument degradation?
This is a critical and often overlooked issue. Fluometuron is known to be susceptible to alkaline hydrolysis[1][2][3]. If your mobile phase is alkaline (pH > 7), you risk degrading the analyte before it even reaches the detector, leading to inaccurate quantification.
Troubleshooting Steps:
-
Assess Mobile Phase pH: The ideal pH for most pesticide analysis is slightly acidic, typically between 5.0 and 6.5, to ensure stability[4]. If you are using a basic mobile phase for chromatographic reasons, you must validate the stability of fluometuron in it.
-
Perform a Stability Test: Prepare a known concentration of fluometuron standard in your mobile phase. Analyze it immediately (T=0) and then at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) while keeping it in the autosampler. If you observe a significant decrease in the peak area over time, your mobile phase is degrading the analyte.
-
Solution - Adjust Mobile Phase: If degradation is confirmed, the most robust solution is to modify your mobile phase. A common and effective mobile phase for fluometuron analysis consists of an ammonium formate buffer in water and methanol, which maintains a slightly acidic to neutral pH and is MS-compatible[5].
-
Solution - Use a Cooled Autosampler: If modifying the mobile phase is not feasible, minimize the residence time of the sample in the autosampler and use a cooled autosampler (e.g., 4 °C) to slow down the degradation kinetics.
Q2: I'm studying fluometuron degradation in a buffered aqueous solution at pH 9. My results are inconsistent across replicates. What could be the cause?
Inconsistency at alkaline pH often points to issues with buffer capacity, temperature control, or reaction termination. Alkaline hydrolysis can be rapid, making the experiment sensitive to minor variations[2][3].
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure your buffer system is appropriate for the target pH and has sufficient capacity to resist pH shifts as degradation occurs. For pH 9, a borate buffer is a common choice. Prepare fresh buffers for each experiment and always verify the final pH after adding the fluometuron stock solution (which is often dissolved in an organic solvent like acetonitrile).
-
Precise Temperature Control: Hydrolysis rates are highly dependent on temperature[6]. A water bath or incubator with precise temperature control (± 0.5 °C) is essential for reproducible kinetic studies. Ensure all samples, including controls, are equilibrated to the target temperature before starting the reaction.
-
Standardize Reaction Quenching: How you stop the degradation reaction at each time point is crucial. The most effective method is to immediately acidify an aliquot of the sample. Pipette a sample from your reaction vessel directly into a vial containing a small amount of concentrated acid (e.g., formic acid, phosphoric acid) to lower the pH to < 4. This immediately halts alkaline hydrolysis, preserving the sample for analysis.
-
Evaluate Headspace and Volatilization: Ensure your reaction vessels are tightly sealed to prevent any potential loss of fluometuron due to volatilization, especially if experiments are run at elevated temperatures.
Q3: I see multiple peaks appearing in my chromatogram as fluometuron degrades, especially under alkaline conditions. How do I identify them?
The appearance of new peaks is expected as fluometuron breaks down. The primary degradation pathway involves demethylation and cleavage of the urea bridge.
Common Degradation Products:
-
Des-methyl-fluometuron (DMFM): One of the most common metabolites, formed by the removal of a methyl group[7][8].
-
3-(trifluoromethyl)phenylurea (TFMPU): Formed by the loss of both methyl groups[9].
-
3-(trifluoromethyl)aniline (TFMA): A further breakdown product resulting from the cleavage of the urea structure[9].
Identification Strategy:
-
LC-MS/MS is Key: The most definitive way to identify these products is with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][8][10]. This technique allows you to determine the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, providing a high degree of confidence in identification.
-
Source Authentic Standards: Whenever possible, obtain certified reference standards for the suspected degradation products (e.g., DMFM, TFMA). This allows you to confirm their identity by matching retention times and mass spectra[9][11].
-
Monitor Specific Mass Transitions: If using LC-MS/MS, you can set up the instrument to monitor for the specific mass transitions of fluometuron and its expected degradates in a single run. This is known as Multiple Reaction Monitoring (MRM) and is both highly specific and sensitive[11][12].
Troubleshooting Guide: Kinetic Analysis of pH-Dependent Degradation
Issue: Calculated half-life (t½) of fluometuron at a specific pH is not reproducible.
This is a common challenge in kinetic studies. Reproducibility depends on meticulous experimental setup and data analysis. The degradation of pesticides often follows first-order kinetics[13][14][15].
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Troubleshooting workflow for inconsistent half-life results.
Detailed Troubleshooting Protocol:
-
Problem: Inconsistent Half-Life (t½)
-
Symptom: Large standard deviation in calculated half-life values between replicate experiments run under identical conditions.
-
-
Step 1: Verify Experimental Conditions
-
Buffer Preparation: Are you using a high-purity water source (e.g., Type I ultrapure)? Is the buffer freshly prepared? Have you confirmed the final pH of the reaction solution after the addition of the fluometuron stock?
-
Temperature Stability: Is your water bath/incubator calibrated and maintaining a stable temperature (e.g., 25.0 ± 0.5 °C)? Temperature fluctuations are a major source of kinetic variability[6].
-
Sampling Technique: Are you using calibrated pipettes? Is the quenching step (acidification) immediate and consistent for every time point?
-
-
Step 2: Scrutinize the Analytical Method
-
Calibration Curve: Is your calibration curve linear over the expected concentration range of your samples (R² > 0.995)? Run a quality control (QC) standard at a mid-range concentration every 10-15 samples to check for instrument drift.
-
Sample Matrix Effects: If you are working with complex matrices (e.g., soil extracts), matrix effects can suppress or enhance the analyte signal. Prepare matrix-matched standards for calibration to compensate for this[16].
-
-
Step 3: Re-evaluate Data Analysis
-
Kinetic Plot: To determine the first-order rate constant (k), you should plot the natural logarithm of the concentration (ln[C]) versus time. This plot must be linear. If it is not, a first-order model may not be appropriate, or other factors may be influencing the degradation.
-
Number of Data Points: Are you collecting enough time points to define the degradation curve accurately? A minimum of 5-7 time points, spanning at least two half-lives, is recommended.
-
Calculation: The half-life (t½) is calculated from the rate constant (k) using the formula: t½ = ln(2) / k . Ensure this calculation is performed correctly using the slope from your linear regression.
-
Experimental Protocols
Protocol 1: Determining the Half-Life of Fluometuron via Alkaline Hydrolysis
This protocol outlines a robust method for studying the degradation kinetics of fluometuron in an aqueous solution at a specific alkaline pH.
Workflow Diagram:
dot graph TD { graph [splines=line, nodesep=0.5, ranksep=0.5, width=8]; node [shape=box, style="rounded,filled", margin="0.15,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for fluometuron hydrolysis kinetics experiment.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 0.05 M borate buffer and adjust to the target pH (e.g., 9.0) using NaOH or HCl. Verify with a calibrated pH meter.
-
Prepare a 1000 mg/L stock solution of fluometuron in HPLC-grade acetonitrile.
-
Prepare quenching vials: Add 10 µL of concentrated formic acid to each 2 mL autosampler vial.
-
-
Execution:
-
Transfer a precise volume (e.g., 100 mL) of the buffer into a sealed glass flask and place it in a temperature-controlled water bath (e.g., 25°C) for at least 30 minutes to equilibrate.
-
Spike the buffer with the fluometuron stock solution to achieve the desired initial concentration (e.g., 1 mg/L). Mix thoroughly. This is Time = 0 .
-
Immediately withdraw the first sample (e.g., 1 mL) and transfer it to a prepared quenching vial. This is your T=0 sample.
-
Continue to withdraw samples at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be adjusted based on the expected degradation rate.
-
Store all quenched samples at 4°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Quantify the concentration of fluometuron at each time point using a proper calibration curve[11].
-
-
Data Interpretation:
-
Calculate the natural log (ln) of each measured concentration.
-
Plot ln[Fluometuron] vs. Time (hours).
-
Perform a linear regression on the data points. The slope of the line is equal to -k (the negative rate constant).
-
Calculate the half-life: t½ = 0.693 / k.
-
Data Summary Table
The following table presents representative data on fluometuron stability across different pH values. Note that hydrolysis is extremely slow in acidic to neutral conditions, with half-lives extending to years, while it accelerates significantly under alkaline conditions.
| pH Value | Temperature (°C) | Half-Life (t½) | Degradation Mechanism |
| 5.0 | 20 | > 730 days | Very slow hydrolysis[7] |
| 7.0 | 20 | > 730 days | Very slow hydrolysis[7] |
| 9.0 | 20 | ~1010 days (in pure water) | Alkaline Hydrolysis[7] |
| 9.0 | 50 | ~4.2 hours (Photolysis) | Sensitized Photolysis[7] |
Note: The rate of degradation is influenced by multiple factors including temperature, light, and the presence of other substances in the matrix[6][17][18]. The values above are for comparison and highlight the critical role of pH.
References
-
Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence - ResearchGate. (2022-11-15). Available from: [Link]
-
Fluometuron | C10H11F3N2O | CID 16562 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Oxidative degradation and mineralization of the phenylurea herbicide fluometuron in aqueous media by the electro-Fenton process | Request PDF - ResearchGate. (2017). Available from: [Link]
-
Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601 - EPA. United States Environmental Protection Agency. Available from: [Link]
-
Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review - MDPI. (2023). Available from: [Link]
-
Fluometuron | Australian Drinking Water Guidelines - NHMRC. National Health and Medical Research Council. Available from: [Link]
-
Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium | Applied and Environmental Microbiology - ASM Journals. American Society for Microbiology. Available from: [Link]
-
Quantitative Extraction of Fluometuron from Water Samples by n-Pentane | Weed Science. Cambridge University Press. Available from: [Link]
-
Effect of water pH on the stability of pesticides - MSU Extension. (2008-03-18). Michigan State University Extension. Available from: [Link]
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (2024). Available from: [Link]
-
Pesticide Degradation Kinetics. Available from: [Link]
-
Microbial Degradation of Fluometuron Is Influenced by Roundup WeatherMAX. (2025-08-06). Available from: [Link]
-
(PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples - ResearchGate. Available from: [Link]
-
Pesticide Half-Life Chart. Available from: [Link]
-
The Effect of Water pH on Pesticide Effectiveness - Atticus LLC. Available from: [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. Utah State University. Available from: [Link]
-
PI-156/PI193: Water pH and the Effectiveness of Pesticides - UF/IFAS EDIS. University of Florida, Institute of Food and Agricultural Sciences. Available from: [Link]
-
Fluometuron - Wikipedia. Wikimedia Foundation. Available from: [Link]
-
Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and. U.S. Geological Survey. Available from: [Link]
-
HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. Available from: [Link]
-
Effect of Water pH on Pesticides - Home, Yard & Garden Newsletter at the University of Illinois. (2022-07-22). University of Illinois Extension. Available from: [Link]
-
Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC - NIH. (2024-08-07). National Institutes of Health. Available from: [Link]
-
Biomarker and Metabolite Analysis by HPLC/MS - CDC Stacks. Centers for Disease Control and Prevention. Available from: [Link]
-
Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS - MDPI. (2024). Available from: [Link]
-
Troubleshooting Common Issues with Water Quality Analyzers - BOQU Instrument. (2024-08-14). Available from: [Link]
Sources
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 4. organisancorp.com [organisancorp.com]
- 5. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]
- 6. atticusllc.com [atticusllc.com]
- 7. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. agronomy.lsu.edu [agronomy.lsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
"matrix effects in Fluometuron analysis of soil samples"
Welcome to the technical support guide for the analysis of Fluometuron in soil samples. This resource is designed for researchers, analytical chemists, and environmental scientists encountering challenges related to matrix effects in chromatographic analysis, particularly with LC-MS/MS. Here, we will dissect common issues, provide scientifically-grounded explanations, and offer robust, field-proven protocols to enhance the accuracy and reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to matrix effects in fluometuron analysis.
Q1: What exactly are "matrix effects" in the context of soil analysis?
A: In liquid chromatography-mass spectrometry (LC-MS/MS), a matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4][5] Soil is an incredibly complex matrix, containing a mixture of organic matter (humic acids, fulvic acids), minerals, lipids, and pigments.[6][7][8] When these components are co-extracted with fluometuron, they can enter the mass spectrometer's ion source simultaneously. This leads to competition for the available charge and energy required for ionization, resulting in either:
-
Ion Suppression: The most common effect, where the fluometuron signal is weaker than it would be in a pure solvent standard. This leads to underestimation of the concentration or even false-negative results.[9][10][11]
-
Ion Enhancement: Less common, but possible. Co-eluting compounds may facilitate the ionization of fluometuron, leading to a stronger signal and an overestimation of the concentration.[9][12]
These effects compromise the accuracy, precision, and sensitivity of the analytical method.[11][13]
Q2: My fluometuron recovery is low and inconsistent. Could this be a matrix effect?
A: It's a strong possibility, but it's important to distinguish between recovery and matrix effects .
-
Recovery refers to the efficiency of the extraction process—how much fluometuron you successfully remove from the soil sample during preparation.[14] Poor recovery can be due to strong binding of fluometuron to soil organic matter or procedural losses.[6][8]
-
Matrix Effect occurs after extraction, during the analysis (ionization) step.[4][5]
Low and variable results could be caused by poor extraction recovery, significant ion suppression, or a combination of both. A proper diagnostic experiment is needed to determine the root cause.
Q3: How can I quantitatively determine if my fluometuron analysis is affected by matrix effects?
A: The most direct way is to perform a post-extraction spike experiment. This experiment isolates the matrix effect from the extraction recovery. The matrix effect (ME) can be calculated using the following formula:
ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) - 1 ) * 100 [12][15]
-
A negative ME% (e.g., -40%) indicates ion suppression.
-
A positive ME% (e.g., +30%) indicates ion enhancement.
-
Values between -20% and +20% are often considered acceptable, though this can vary by laboratory and regulatory guidelines.[9][16][17]
See the Protocols Section for a detailed step-by-step guide on performing this calculation.
Q4: What are the primary strategies to combat matrix effects?
A: There are several effective strategies, often used in combination:
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before analysis. This can be achieved with techniques like dispersive solid-phase extraction (dSPE) during a QuEChERS procedure.[18]
-
Dilute the Sample Extract: Simply diluting the final extract can reduce the concentration of interfering compounds to a level where they no longer significantly impact ionization.[13] This is only feasible if the fluometuron concentration is high enough to remain above the instrument's limit of quantification (LOQ) after dilution.[2]
-
Use Matrix-Matched Calibration: This is a very common and effective approach. Instead of preparing your calibration standards in a pure solvent, you prepare them in an extract from a blank soil sample (one that contains no fluometuron).[9][19][20] This ensures that the standards and the samples experience the same matrix effects, effectively canceling them out.[19]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[13][21] A SIL version of fluometuron (e.g., containing ¹³C or ²H atoms) is added to the sample at the very beginning of the extraction. This internal standard behaves almost identically to the native fluometuron throughout extraction, cleanup, and ionization.[18] Because the instrument measures the ratio of the analyte to its SIL-IS, any signal suppression or enhancement affects both compounds equally, providing a highly accurate result.[18][22]
-
Method of Standard Addition: In this technique, the sample extract is divided into several aliquots, and known, increasing amounts of a fluometuron standard are added to each.[23] By plotting the instrument response against the added concentration, the original concentration in the sample can be determined by extrapolation. This method is very accurate for individual samples but is labor-intensive and not practical for high-throughput analysis.[11]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your analysis.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Explanations |
| Poor linearity of calibration curve (R² < 0.99) | Significant Matrix Effects: Ion suppression/enhancement is often not linear across the entire concentration range, causing the curve to bend. | 1. Switch to Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract. This is the most direct way to compensate for matrix-induced non-linearity.[19][20] 2. Dilute Extracts: Dilute both your sample extracts and your matrix-matched standards (e.g., 5x or 10x) with the initial mobile phase. This reduces the concentration of interfering compounds.[13] 3. Improve Cleanup: If using QuEChERS, ensure your dSPE cleanup step is optimized for your soil type. For soils high in organic content, a combination of PSA (primary secondary amine) and C18 sorbents may be necessary.[6] |
| Inconsistent/Irreproducible Results (High %RSD) | Variable Matrix Effects: Soil is heterogeneous. Matrix effects can vary significantly from one sample to another, even from the same field. Inadequate Homogenization: The initial soil sample may not be properly mixed, leading to variable analyte and matrix content in the subsamples you weigh out. | 1. Implement a SIL-Internal Standard: This is the most robust solution for correcting sample-to-sample variability in matrix effects.[16][18] The SIL-IS co-elutes and experiences the same ionization effects as the analyte, providing reliable normalization.[18] 2. Enhance Homogenization: Before weighing, ensure your entire soil sample is thoroughly dried, sieved, and mixed to create a uniform powder. 3. Composite Sampling: If possible, create a composite sample by combining and mixing several subsamples from the area of interest to average out spatial heterogeneity. |
| Peak Tailing or Splitting | Matrix Overload: High concentrations of co-extracted matrix components can overload the analytical column or interfere with the ionization process. Sample-Solvent Mismatch: Injecting a sample prepared in a strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause poor peak shape for early-eluting compounds like fluometuron. | 1. Dilute the Extract: As a first step, dilute the final extract with the starting mobile phase composition (e.g., 80:20 water:acetonitrile). This reduces matrix overload and improves solvent compatibility.[13] 2. Online Dilution: Some modern LC systems can perform an "online dilution" where the sample is mixed with the aqueous mobile phase just before injection, ensuring excellent peak shape.[24] 3. Optimize dSPE Cleanup: Re-evaluate your cleanup sorbents. If lipids are suspected, C18 is effective. If pigments are an issue, graphitized carbon black (GCB) can be used, but be cautious as it may also retain planar analytes like fluometuron. |
| Signal Suddenly Disappears or Drifts Downward During an Analytical Run | Ion Source Contamination: Non-volatile matrix components (salts, humic substances) can build up on the ion source orifice and capillaries over multiple injections. This contamination physically blocks ions from entering the mass spectrometer, causing a progressive loss of signal. | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (cone, capillary, etc.). This should be part of regular instrument maintenance. 2. Incorporate a Diverter Valve: Program a diverter valve to send the first part of the chromatographic run (where salts and highly polar "junk" often elute) to waste instead of the MS source. 3. Improve Sample Cleanup: A cleaner sample extract is the best long-term solution to prevent rapid source contamination. |
Part 3: Diagrams & Visualizations
Conceptual Flow of Matrix Effects
This diagram illustrates how co-eluting matrix components interfere with the ionization of Fluometuron in an electrospray ionization (ESI) source.
Caption: Ion suppression mechanism in the ESI source.
Decision Workflow for Matrix Effect Mitigation
This workflow provides a logical decision tree for identifying, evaluating, and correcting for matrix effects during method development.
Caption: Decision tree for mitigating matrix effects.
Part 4: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (ME)
Objective: To quantify the degree of ion suppression or enhancement for fluometuron in a specific soil matrix.
Materials:
-
Fluometuron analytical standard.
-
Blank soil matrix (verified to contain no fluometuron).
-
Your established soil extraction and cleanup procedure (e.g., QuEChERS).[6][8]
-
LC-MS/MS system.
Procedure:
-
Prepare Solution A (Analyte in Solvent): Prepare a standard solution of fluometuron in your final injection solvent (e.g., acetonitrile/water) at a concentration representative of your expected samples (e.g., 50 ng/mL).
-
Prepare Solution B (Analyte in Matrix): a. Extract a sample of the blank soil matrix using your validated method. b. Take the final, clean extract and spike it with the fluometuron standard to achieve the exact same final concentration as in Solution A. This is the "post-extraction spike."
-
Analysis: a. Inject Solution A and Solution B into the LC-MS/MS system multiple times (e.g., n=5 for each). b. Record the average peak area for fluometuron from each solution.
-
Calculation: a. Let Area_Solvent be the average peak area from Solution A. b. Let Area_Matrix be the average peak area from Solution B. c. Calculate the Matrix Effect percentage using the formula: ME (%) = ( (Area_Matrix / Area_Solvent) - 1 ) * 100 [12][14][15] d. Interpretation:
Protocol 2: QuEChERS-Based Extraction and Cleanup for Fluometuron in Soil
Objective: To extract fluometuron from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, including a cleanup step to reduce matrix interferences.
Procedure:
-
Sample Preparation: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[6][25] b. If using a SIL internal standard, add it at this stage. c. Add 10 mL of reagent-grade water and vortex for 1 minute to hydrate the soil. Let it stand for 10-30 minutes.[6][8]
-
Extraction: a. Add 10 mL of acetonitrile (containing 1% acetic acid to improve recovery of some pesticides) to the tube.[25] b. Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). c. Cap tightly and shake vigorously for 2 minutes.[6] d. Centrifuge at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract.[6]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing dSPE sorbents. A common combination for soil is:
- Magnesium Sulfate (MgSO₄): Removes excess water.
- Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.
- C18 (End-capped): Removes non-polar interferences like lipids and humic substances.[6] b. Vortex the dSPE tube for 1 minute. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[6]
-
Final Preparation: a. Carefully take the cleaned supernatant. b. Filter through a 0.2 µm syringe filter into an autosampler vial.[6] c. The sample is now ready for dilution (if necessary) and LC-MS/MS analysis.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601.
- Snow, N. H. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
-
ResearchGate. (2024, March 25). What is the best formula to calculate matrix effect? Retrieved from [Link]
- Rahman, M., et al. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis.
- Fernando, W. A. R. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Waters Corporation. (2020, August 24). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples.
-
Mueller, T., & Moorman, T. B. (2020, January 14). Liquid Chromatographic Determination of Fluometuron and Metabolites in Soil. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
LibreTexts. (2023, March 16). 6.4B: Accounting for Matrix Effects. Chemistry LibreTexts. Retrieved from [Link]
-
van der Burg, M. J., et al. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Preceden. (2025, September 22). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Retrieved from [Link]
-
EURL-Pesticides.eu. (2020, January 1). changes introduced in Document Nº SANTE/12682/2019 with respect to the previous version (Document Nº SANTE/11813/2017). Retrieved from [Link]
-
van der Burg, M. J., et al. (n.d.). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Retrieved from [Link]
-
Zhang, Q. H., et al. (2014, January 7). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. PubMed. Retrieved from [Link]
-
Niessen, W. M. A. (n.d.). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Restek. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Retrieved from [Link]
- Supelco. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
-
Asensio-Ramos, M., et al. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]
-
European Commission. (2021, February 24). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Food Safety. Retrieved from [Link]
-
MAG.go.cr. (2017, May 17). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. Retrieved from [Link]
-
Kovačić, D., et al. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Retrieved from [Link]
- United Chemical Technologies. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil.
- Vera, J., et al. (n.d.). QuEChERS and soil analysis. An Overview.
-
Mueller, T., & Moorman, T. B. (1991, July 1). Liquid chromatographic determination of fluometuron and metabolites in soil. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025, August 7). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Dolan, J. W. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Pizzutti, I. R., et al. (n.d.). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Calafat, A. M., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]
-
Tsochatzis, E., et al. (2023, May 23). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. MDPI. Retrieved from [Link]
-
Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
Sources
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
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- 19. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. agilent.com [agilent.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fluometuron Extraction from Clay Soil
Welcome to the technical support center for optimizing the extraction of Fluometuron from challenging clay soil matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental sciences who may encounter difficulties in achieving high and reproducible recovery of this herbicide. Here, we move beyond simple protocols to explain the underlying principles governing the extraction process, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding fluometuron extraction from clay soil.
Q1: Why is extracting Fluometuron from clay soil so challenging?
A: The difficulty arises from the physicochemical properties of both Fluometuron and clay soil. Fluometuron, a phenylurea herbicide, has a moderate octanol-water partition coefficient (log Kow = 2.42), indicating some affinity for both polar and non-polar environments.[1] Clay soils are characterized by a high content of clay minerals and often, significant organic matter. These components provide a large surface area with numerous active sites (polar, non-polar, and ionic) that can strongly adsorb pesticide molecules like Fluometuron through mechanisms such as hydrogen bonding and van der Waals forces, making their extraction difficult.[2][3]
Q2: What is Fluometuron and what are its key properties relevant to extraction?
A: Fluometuron is a selective herbicide used for controlling annual grasses and broadleaf weeds, primarily in cotton cultivation.[1][4] Understanding its properties is crucial for selecting an appropriate extraction strategy.
| Property | Value | Significance for Extraction |
| Molecular Formula | C10H11F3N2O | --- |
| Molecular Weight | 232.20 g/mol | --- |
| Water Solubility | 105 mg/L @ 20°C | Moderately soluble, influencing the choice of aqueous/organic solvent mixtures.[4] |
| log Kow | 2.42 | Indicates a balance of hydrophilicity and lipophilicity, suggesting that a moderately polar solvent would be effective.[1] |
| Appearance | White crystalline powder | --- |
Q3: Which extraction technique is generally recommended for Fluometuron in clay soil?
A: While several methods can be effective, modern techniques like Accelerated Solvent Extraction (ASE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly recommended. ASE utilizes elevated temperatures and pressures to improve extraction efficiency and reduce solvent consumption.[5][6][7][8] The QuEChERS method is a streamlined approach involving a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup, making it fast and cost-effective for a wide range of pesticides.[2][3]
Q4: Can I use a simple solvent shake or sonication method?
A: Yes, traditional methods like solvent shaking or ultrasound-assisted extraction (UAE) can be used, but they may require longer extraction times and larger solvent volumes to achieve comparable recoveries to ASE or QuEChERS, especially with high-clay content soils.[5][9][10] Optimization of parameters such as solvent choice, solvent-to-soil ratio, and extraction time is critical for success with these methods.
Section 2: Troubleshooting Guide - Addressing Low Recovery
Low and inconsistent recovery are the most common issues faced during the extraction of Fluometuron from clay soil. This section provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Consistently Low Recovery (<70%)
Possible Cause 1: Inefficient Desorption from Soil Matrix
-
Explanation: The strong interaction between Fluometuron and the active sites on clay and organic matter is preventing its release into the extraction solvent.[2]
-
Troubleshooting Steps:
-
Increase Solvent Polarity: While Fluometuron has moderate polarity, a more polar solvent might be needed to disrupt its interaction with the soil. Methanol has been shown to be more efficient than acetonitrile in some studies for extracting Fluometuron from clay loam soils.[5] Consider using a mixture of solvents, for example, acetonitrile/water (80:20, v/v) or methanol/water.[11][12]
-
Increase Temperature (for ASE): Increasing the extraction temperature can enhance solvent penetration and disrupt analyte-matrix interactions. For Fluometuron in clay loam soil, 50°C was found to be optimal in one study.[5][6] However, excessively high temperatures (>100-130°C) can sometimes lead to the co-extraction of interfering substances or potential degradation of the analyte.[13]
-
Increase Extraction Time/Cycles: For shake-flask or sonication methods, increase the extraction time. For ASE, increasing the number of static cycles can significantly improve recovery by exposing the soil to fresh solvent.[5]
-
Soil Hydration: For dry soil samples, especially when using the QuEChERS method, pre-hydrating the sample for at least 30 minutes before adding the extraction solvent is crucial. Water helps to swell the clay lattice and improves the penetration of the extraction solvent to the binding sites.[2][3]
-
Possible Cause 2: Inappropriate pH of the Extraction Medium
-
Explanation: The pH of the soil and the extraction solvent can influence the charge of both the analyte and the soil particles, thereby affecting adsorption.
-
Troubleshooting Steps:
-
Check Soil pH: Clay minerals can have pH-dependent charges.
-
Modify Solvent pH: While Fluometuron is stable over a wide pH range, adjusting the pH of the extraction solvent can sometimes improve recovery by altering the surface charge of the soil matrix.
-
Issue 2: Inconsistent and Poorly Reproducible Results
Possible Cause 1: Non-Homogeneous Soil Samples
-
Explanation: Clay soils can be difficult to homogenize, leading to variations in the analyte concentration between subsamples.
-
Troubleshooting Steps:
-
Thorough Sample Preparation: Ensure the soil sample is air-dried, sieved (e.g., through a 2 mm sieve), and thoroughly mixed before taking a subsample for extraction.[5]
-
Increase Sample Size: Using a larger, representative subsample can help to minimize the effects of non-homogeneity.
-
Possible Cause 2: Inconsistent Extraction Conditions
-
Explanation: Minor variations in extraction parameters can lead to significant differences in recovery.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all extraction parameters (e.g., solvent volume, shaking speed and time, temperature, centrifugation speed and time) are kept consistent across all samples.
-
Automate where possible: Automated systems like ASE can improve reproducibility compared to manual methods.[8]
-
Visualization of the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting low Fluometuron recovery.
Caption: Troubleshooting workflow for low Fluometuron recovery.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for two recommended extraction methods. These should be considered as starting points and may require further optimization based on your specific soil type and available equipment.
Protocol 1: Accelerated Solvent Extraction (ASE)
This protocol is adapted from methodologies found to be effective for Fluometuron in clay loam soils.[5][6]
Materials:
-
Accelerated Solvent Extractor (ASE) system
-
Stainless steel extraction cells (e.g., 10 g capacity)
-
Cellulose filters
-
Diatomaceous earth or clean sand
-
Methanol (HPLC grade)
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Air-dry the clay soil sample and pass it through a 2 mm sieve to ensure homogeneity.
-
Weigh 10 g of the sieved soil and mix it with 2 g of diatomaceous earth or clean sand. This helps to prevent cell blockage.[5]
-
-
Cell Loading:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Transfer the soil-sand mixture into the cell and gently tap to pack.
-
Place a second cellulose filter on top of the sample.
-
-
ASE System Parameters:
-
Solvent: Methanol
-
Temperature: 50°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Static Cycles: 3[5]
-
Flush Volume: 60% of cell volume
-
Purge Time: 60 seconds
-
-
Extraction:
-
Place the loaded cells into the ASE system and the collection vials in the corresponding positions.
-
Run the pre-programmed method.
-
-
Post-Extraction:
-
Collect the extract from the vial.
-
If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.
-
The extract is now ready for cleanup (if needed) and analysis by LC-MS/MS or another suitable technique.
-
Visualization of the ASE Workflow
Caption: Workflow for Accelerated Solvent Extraction (ASE).
Protocol 2: QuEChERS Method
This protocol is a general guideline for applying the QuEChERS methodology to soil, which is a complex matrix.[2][3]
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., EN 15662 method: 4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2HCitrate)
-
Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO4 and PSA)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration and Extraction:
-
Weigh 3 g of air-dried, sieved soil into a 50 mL centrifuge tube.
-
Add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[2]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously (manually or mechanically) for 5 minutes to extract the Fluometuron.[2]
-
-
Salting-Out Partitioning:
-
Add the contents of a QuEChERS extraction salt packet to the tube.
-
Immediately cap and shake vigorously for at least 2 minutes to ensure the salt dissolves and induces phase separation.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
-
Dispersive SPE Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube.
-
Vortex the dSPE tube for 1 minute to allow the sorbents to interact with the extract and remove interferences.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
-
Final Extract Preparation:
-
Take the supernatant from the dSPE tube.
-
The extract is now ready for direct analysis or may be diluted with mobile phase before injection into an LC-MS/MS system.
-
Visualization of the QuEChERS Workflow
Caption: Workflow for the QuEChERS extraction method.
Section 4: Final Considerations
-
Method Validation: Regardless of the chosen method, it is imperative to perform a thorough method validation using your specific clay soil type. This should include spiking experiments at various concentration levels to determine recovery, repeatability, and the limit of quantification (LOQ).
-
Analytical Finish: The final detection and quantification of Fluometuron are typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or a UV detector.[11][14] This provides the necessary sensitivity and selectivity for complex soil extracts.
-
Safety: Always handle herbicides and organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Title: Accelerated Solvent Extraction of Fluometuron from Selected Soils Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Fluometuron | C10H11F3N2O Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Accelerated solvent extraction of fluometuron from selected soils Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Fluometuron - EXTOXNET PIP Source: Extension Toxicology Network, Oregon State University URL: [Link]
-
Title: Accelerated Solvent Extraction of Fluometuron from Selected Soils Source: Oxford Academic URL: [Link]
-
Title: fluometuron - Physico-chemical Properties Source: ChemBK URL: [Link]
-
Title: Environmental Chemistry Method for Fluometuron & Degradates in Soil Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Liquid Chromatographic Determination of Fluometuron and Metabolites in Soil Source: Journal of AOAC INTERNATIONAL, Oxford Academic URL: [Link]
-
Title: Fluometuron | Australian Drinking Water Guidelines Source: National Health and Medical Research Council (NHMRC) URL: [Link]
-
Title: Supercritical COS Fluid Extraction of Fluometuron Herbicide from Soil Source: USDA Agricultural Research Service URL: [Link]
-
Title: Confirmation of an Enzyme-Linked Immunosorbent Assay to Detect Fluometuron in Soil Source: Cambridge University Press & Assessment URL: [Link]
-
Title: Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil Source: USDA Agricultural Research Service URL: [Link]
-
Title: Liquid chromatographic determination of fluometuron and metabolites in soil Source: Semanticscholar.org URL: [Link]
-
Title: Accelerated solvent extraction Source: Grokipedia URL: [Link]
-
Title: EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED Source: Scielo URL: [Link]
-
Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: MDPI URL: [Link]
-
Title: Ultrasound-assisted extraction followed by liquid chromatography coupled to tandem mass spectrometry for the simultaneous determination of multiclass herbicides in soil Source: ResearchGate URL: [Link]
Sources
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Accelerated solvent extraction of fluometuron from selected soils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. epa.gov [epa.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. academic.oup.com [academic.oup.com]
Frequently Asked Questions (FAQs) on Fluometuron Solution Stability
Answering the call for robust, reliable data in experimental science, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource on the stability of fluometuron in laboratory solutions. As Senior Application Scientists, we understand that the integrity of your results begins with the integrity of your reagents. This guide moves beyond simple instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and your findings are built on a foundation of scientific rigor.
This section addresses the most common initial questions regarding the handling and stability of fluometuron in a laboratory setting.
1. What is fluometuron and what are its key solubility characteristics? Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds.[1] For laboratory purposes, it is a white, odorless crystalline powder.[1][2] Its solubility is a critical factor in solution preparation. It is sparingly soluble in water (~105 mg/L at 20°C) but is readily soluble in organic solvents like acetone, chloroform, methanol, and acetonitrile.[3][4]
2. What is the general stability of fluometuron in aqueous solutions? Fluometuron is moderately to highly persistent in water when shielded from light.[4] It is reported to be stable across a wide pH range, from 1 to 13, at 20°C.[4] However, its stability is dramatically influenced by exposure to light, which is the primary driver of its degradation in aqueous environments.[4]
3. Which factors have the most significant impact on fluometuron's stability in solution? The primary factors governing fluometuron stability are light, temperature, and the chemical matrix (pH and presence of other substances).[5][6][7]
-
Light (Photodegradation): This is the most critical factor. Exposure to natural sunlight can lead to 88% decomposition within 3 days, with a half-life of just 1.2 days.[4] Artificial UV light can degrade it even more rapidly, with studies showing half-lives of less than an hour under 254 nm irradiation.[8][9]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][7] Therefore, stock solutions should be stored under refrigerated or frozen conditions to maximize shelf life.[10][11]
-
pH: While fluometuron is stable across a broad pH range in the absence of other factors, extreme pH combined with high temperatures can promote hydrolysis, though this is generally a much slower process than photodegradation.[4][12]
-
Presence of Sensitizers: The presence of substances like nitrates or fulvic acids in the water can significantly accelerate the rate of photodegradation.[13]
4. What is the recommended solvent for preparing a fluometuron stock solution? Acetonitrile is a widely used and recommended solvent for preparing fluometuron stock solutions due to its high solvency for the compound and its compatibility with common analytical techniques like HPLC.[10][14] Methanol is another suitable option.[15]
5. How should I store my fluometuron stock solution and for how long is it viable? To ensure stability, stock solutions (e.g., 1 mg/mL in acetonitrile) should be stored in amber glass vials to protect from light and refrigerated at 1-10°C (typically 4°C).[10][16] Under these conditions, solutions can be stable for several months.[15][17] For long-term storage (over 6-12 months), storing at -20°C is recommended.[16] Always check for signs of precipitation before use, especially after removing from cold storage.
Troubleshooting Guide: Common Issues with Fluometuron Solutions
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| "My fluometuron concentration is decreasing in my working solutions." | Photodegradation: The solution was likely exposed to ambient laboratory light or sunlight. Clear glassware offers no protection. | Always prepare and store fluometuron solutions in amber volumetric flasks or vials. If using clear containers for an experiment, shield them from light with aluminum foil. |
| Evaporation: The container was not sealed properly, leading to solvent loss and a perceived decrease if the original volume is assumed. | Use vials with tight-fitting caps, preferably with a PTFE or TEF seal.[16] For quantitative work, re-weigh the vial before and after storage to check for solvent loss.[16] | |
| Adsorption: Fluometuron may adsorb to the surface of certain plastics. | Whenever possible, use glass containers for preparation and storage. If plastic must be used, perform validation studies to check for adsorption losses. | |
| "I see a precipitate in my aqueous dilution." | Low Water Solubility: The concentration of fluometuron in your aqueous working solution has exceeded its solubility limit (~105 mg/L).[4] This can happen if the organic solvent from the stock solution evaporates or if the final concentration is too high. | Prepare fresh aqueous dilutions daily from the stock solution. Ensure the final percentage of organic solvent in your aqueous solution is high enough to maintain solubility but low enough not to interfere with your experiment. Alternatively, prepare a lower concentration. |
| "My analytical results (HPLC/LC-MS) show unexpected peaks." | Chemical Degradation: The extra peaks are likely degradation products. The primary degradation pathway involves demethylation of the urea chain.[9][18] | This confirms your solution has degraded. Discard the solution and prepare a fresh one, strictly following proper storage protocols (refrigerated, protected from light). Use the new peaks as an indicator for stability in future experiments. |
| "My experimental results are inconsistent between batches." | Inconsistent Solution Preparation/Storage: Variations in how each batch of solution was prepared, stored, or handled are leading to different levels of degradation. | Standardize your protocol. Use the detailed "Protocol for Preparation of a Stable Fluometuron Stock Solution" below and ensure all lab members adhere to it strictly. Always use a freshly prepared or properly stored stock solution. |
Data & Protocols for the Application Scientist
Physicochemical Properties of Fluometuron
This table summarizes key data points relevant to solution preparation and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [1] |
| Molecular Weight | 232.20 g/mol | [1] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 163-164 °C | [1][3] |
| Water Solubility | ~105 mg/L (at 20-21.5 °C) | [2][4] |
| LogP (Kow) | 2.23 - 2.42 | [1][3] |
| Vapor Pressure | 9.38 x 10⁻⁷ mm Hg (low volatility) | [1] |
Protocol 1: Preparation of a Stable Fluometuron Stock Solution (1 mg/mL)
This protocol ensures the preparation of a reliable, high-purity stock solution for quantitative experiments.
Materials:
-
Fluometuron analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
10 mL amber glass volumetric flask (Class A)
-
Analytical balance (readable to 0.01 mg)
-
Glass Pasteur pipette or syringe
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Weighing: Accurately weigh approximately 10.0 mg of the fluometuron analytical standard directly into the 10 mL amber volumetric flask. Record the exact weight.
-
Causality Note: Weighing directly into the flask minimizes transfer losses, which is critical for creating an accurate standard.
-
-
Initial Dissolution: Add approximately 5-7 mL of HPLC-grade acetonitrile to the flask.
-
Sonication (If Necessary): Gently swirl the flask to dissolve the solid. If it does not dissolve readily, place the flask in a sonicator bath for 2-5 minutes until all solid is visibly dissolved.
-
Causality Note: Sonication provides energy to break the crystal lattice structure, ensuring complete dissolution without requiring heat, which could potentially degrade the compound.
-
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Storage and Labeling: Transfer the stock solution into one or more amber glass storage vials with PTFE-lined caps. Label each vial clearly with the compound name, concentration (calculated from the exact weight), solvent, preparation date, and preparer's initials.
-
Final Storage: Store the vials in a refrigerator at 4°C.[10]
Protocol 2: Experimental Workflow for Assessing Solution Stability
This protocol provides a self-validating system to determine the stability of fluometuron under your specific laboratory conditions.
Objective: To quantify the degradation of fluometuron in a specific solvent and storage condition over time.
Methodology:
-
Preparation: Prepare a fluometuron solution (e.g., 10 µg/mL in acetonitrile/water) using the protocol above.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).[19][20] This provides the baseline concentration.
-
Sample Aliquoting and Storage: Aliquot the solution into multiple vials for each storage condition to be tested (e.g., Condition A: 4°C in the dark; Condition B: 25°C in the dark; Condition C: 25°C exposed to ambient light).
-
Causality Note: Using separate vials for each time point prevents contamination and solvent evaporation from repeated sampling of a single container.
-
-
Time-Point Analysis: At predefined intervals (e.g., 24 hours, 7 days, 14 days, 30 days), remove one vial from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as the T=0 sample.
-
Data Evaluation: Calculate the percentage of fluometuron remaining at each time point relative to the T=0 concentration. A solution is often considered stable if the concentration remains within ±10% of the initial value. Note the appearance of any new peaks, which indicate degradation products.
Diagram: Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of a fluometuron solution.
Diagram: Key Factors Influencing Fluometuron Degradation
Key environmental factors and mitigation strategies for fluometuron stability.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16562, Fluometuron. Retrieved from [Link]
-
Extension Toxicology Network. (1996). Pesticide Information Profile: Fluometuron. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601. Retrieved from [Link]
-
Sarr, D. H., et al. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. Asian Journal of Chemical Sciences. Retrieved from [Link]
-
Halladja, S., et al. (2007). Photolysis of fluometuron in the presence of natural water constituents. Chemosphere, 69(10), 1647-54. Retrieved from [Link]
-
Sarr, D. H., et al. (n.d.). Light effects on Carbofuran and Fluometuron: Impact on natural waters. Spectrophotometric study. ResearchGate. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group - Determination of Selected Herbicides and Their Degradation Products in Water. Retrieved from [Link]
-
Sarr, D. H., et al. (2022). Original Research Article. Asian Journal of Chemical Sciences. Retrieved from [Link]
-
Davidson, J. M., Rieck, C. E., & Santelmann, P. W. (1968). Quantitative Extraction of Fluometuron from Water Samples by n-Pentane. Weed Science, 16(3), 356-358. Retrieved from [Link]
-
Diaw, M., et al. (2017). Oxidative degradation and mineralization of the phenylurea herbicide fluometuron in aqueous media by the electro-Fenton process. ResearchGate. Retrieved from [Link]
-
Reddy, K. N., et al. (n.d.). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. USDA ARS. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Fluometuron solution. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Fluometuron. AERU. Retrieved from [Link]
-
Globe Químicos. (2024). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
-
EURL-SRM. (2014). Stability of Pesticide Stock Solutions. Retrieved from [Link]
-
Goon, A., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. PubMed Central. Retrieved from [Link]
-
El-Sheekh, M. M., et al. (n.d.). Toxicity and biodegradation of fluometuron by selected cyanobacterial species. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Sulfometuron Methyl; 437648-01. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
Kansas State University Research and Extension. (n.d.). Factors Affecting Pesticide Behavior & Breakdown. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
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Technical Support Center: Troubleshooting Interferences in Phenylurea Herbicide Analysis
Welcome to the Technical Support Center for Phenylurea Herbicide Analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental testing who utilize chromatographic and mass spectrometric techniques for the quantification of phenylurea herbicides. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations for common interferences, coupled with actionable troubleshooting protocols and preventative strategies. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve analytical challenges, ensuring the integrity and reliability of your data.
Section 1: General Troubleshooting Workflow
Encountering an unexpected result, such as poor peak shape, inconsistent recovery, or signal loss, can be a significant roadblock. The key to efficient troubleshooting is a logical, systematic approach. Before diving into specific issues, start with this general diagnostic workflow.
Caption: A logical workflow for diagnosing analytical issues.
Section 2: Frequently Asked Questions (FAQs) & In-Depth Guides
This section addresses the most common and challenging interferences encountered during phenylurea herbicide analysis in a direct question-and-answer format. Each answer provides a causal explanation and detailed protocols for diagnosis and mitigation.
FAQ 1: Matrix Effects
Q: My analyte signal is significantly lower (or sometimes higher) in my soil/water samples compared to my solvent standards, leading to poor accuracy and reproducibility. What is causing this, and how can I fix it?
A: You are likely observing a phenomenon known as "matrix effects," a common and significant challenge in LC-MS/MS analysis.
Expertise & Experience: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., salts, organic matter, lipids).[1][2][3] When these matrix components enter the mass spectrometer's ion source along with your target analyte, they can compete for the available energy and charge required for efficient ionization.
-
Ion Suppression: The most common effect, where matrix components hinder the ionization of the analyte, leading to a decreased signal and artificially low quantification.[4]
-
Ion Enhancement: Less common, but possible, where matrix components facilitate the ionization of the analyte, leading to an increased signal and artificially high quantification.
The complexity of the matrix directly correlates with the severity of these effects; wastewater and soil extracts are typically more problematic than tap water.[3]
Caption: Ion suppression in the electrospray ionization (ESI) source.
Troubleshooting Protocol: Diagnosing and Quantifying Matrix Effects
To confirm and quantify matrix effects, a post-column infusion experiment is the gold standard. This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.
Methodology:
-
Setup: Use a 'T' junction to connect the LC column output to both the mass spectrometer and a syringe pump.
-
Infusion: The syringe pump will continuously infuse a standard solution of your target phenylurea herbicide at a constant flow rate directly into the LC effluent, post-column.
-
Analysis:
-
First, inject a blank solvent (e.g., mobile phase). In the absence of any matrix, the infused standard should produce a stable, flat baseline signal on the mass spectrometer.
-
Next, inject an extracted blank matrix sample (a sample prepared exactly like your real samples but known to contain no target analytes).
-
-
Interpretation: Observe the signal of the infused standard. Any deviation (dip or rise) from the stable baseline during the blank matrix injection indicates the presence of matrix effects at that specific retention time.
Mitigation Strategies
Once diagnosed, matrix effects can be managed using several strategies, summarized in the table below.
| Strategy | Principle | When to Use | Key Considerations |
| Sample Dilution | Reduces the concentration of interfering matrix components relative to the analyte. | Simple matrices or when analyte concentration is high. | May dilute the analyte below the limit of quantitation (LOQ). |
| Matrix-Matched Calibration | Calibrators are prepared in an extracted blank matrix, so they experience the same matrix effects as the samples. | When a representative blank matrix is readily available. | Requires a true blank matrix, which can be difficult to obtain.[5] |
| Isotope-Labeled Internal Standards | A stable isotope-labeled version of the analyte is added to every sample. It co-elutes and experiences identical matrix effects, allowing for reliable correction.[1][6] | Gold standard for quantitative accuracy in complex matrices. | Can be expensive; not available for all phenylurea herbicides. |
| Improved Sample Preparation | Techniques like Solid Phase Extraction (SPE) or QuEChERS are used to selectively remove interfering matrix components before analysis.[7][8][9] | Complex matrices like soil, food, or wastewater.[7][8] | Requires method development to optimize recovery and cleanup. |
| Chromatographic Separation | Modify the LC method to separate the analyte from the regions of ion suppression identified in the post-column infusion experiment.[10] | When interferences are confined to specific retention time windows. | May require significant method redevelopment.[11][12] |
FAQ 2: Co-elution and Specificity Issues
Q: I'm analyzing for multiple phenylurea herbicides, but some of the peaks are overlapping. In other cases, a peak in my sample has the right mass but I'm not sure it's my target compound. How can I resolve this?
A: This is a classic challenge of chromatographic resolution and analytical specificity. Overlapping peaks can be caused by co-elution of structurally similar (isomeric or isobaric) phenylurea herbicides or interference from a matrix component with the same mass.
Expertise & Experience:
-
Co-elution: Occurs when two or more compounds are not adequately separated by the analytical column and elute at the same or very similar retention times. This is common for structurally related phenylureas.
-
Isobaric Interference: Occurs when an interfering compound has the same nominal mass as your target analyte.[13] While a high-resolution mass spectrometer can sometimes differentiate these based on exact mass, in many cases, chromatographic separation is essential.[10][14] For example, a metabolite of one herbicide could be isobaric with another target herbicide.[13]
Without adequate separation, you cannot accurately quantify individual compounds.[14]
Troubleshooting Protocol: Optimizing Chromatographic Selectivity
A systematic approach is required to improve the separation of co-eluting compounds.
Methodology:
-
Assess the Problem: Inject a standard mix of the co-eluting analytes. Calculate the resolution between the critical pair. A resolution value of >1.5 is generally considered baseline separation.
-
Optimize the Gradient: This is often the fastest approach.
-
Decrease the Gradient Slope: A slower, shallower gradient provides more time for the analytes to interact with the stationary phase, often improving resolution.
-
Introduce Isocratic Holds: Add a brief isocratic hold at a mobile phase composition just before the elution of the critical pair to improve their separation.
-
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of compounds.[11][15]
-
Adjust pH (if applicable): For ionizable compounds, adjusting the mobile phase pH can change their retention characteristics. Phenylureas are generally neutral, so this is less impactful for them but can affect acidic or basic interferences.
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, the column's stationary phase is the next variable.
-
Switch to a Different C18: Not all C18 columns are the same. A C18 from a different manufacturer can offer different selectivity due to variations in silica purity, end-capping, and bonding density.
-
Consider an Alternative Stationary Phase: For polar compounds, a Phenyl-Hexyl or a Polar Embedded column can provide a different separation mechanism and resolve difficult pairs.
-
Data Table: Common Phenylurea Herbicides and Their Properties
This table provides a reference for some common phenylureas. Note that retention times are highly method-dependent.
| Herbicide | Common Monoisotopic Mass ([M+H]⁺) | Notes on Separation |
| Diuron | 233.0092 | Often analyzed with other substituted ureas. |
| Linuron | 249.0036 | Can be a critical pair with other chlorinated phenylureas. |
| Monuron | 198.0509 | Relatively polar, may elute early. |
| Isoproturon | 206.1423 | Can be challenging to separate from its isomers. |
| Chlortoluron | 212.0818 | Isobaric with other compounds, requiring good chromatography.[16] |
| Metoxuron | 228.0769 |
FAQ 3: Contamination and Carryover
Q: I am observing peaks for my target analyte in my blank injections, especially after running a high-concentration standard or a "dirty" sample. What is the source of this contamination?
A: This issue is known as "carryover," where residual analyte from a previous injection is introduced into a subsequent run.[17] It is a critical issue that compromises the accuracy of low-level quantification.
Expertise & Experience: Carryover can originate from multiple points within the LC-MS system.[18][19] The most common culprits are components of the autosampler (needle, injection valve, seals) and the analytical column itself.[20][21] Phenylurea herbicides can exhibit "stickiness" due to their chemical properties, adsorbing to surfaces and then slowly leaching off in subsequent injections. Distinguishing between carryover and general system contamination (e.g., from contaminated solvents) is the first step.[18]
Caption: Potential sources of carryover in the analytical workflow.
Troubleshooting Protocol: A Systematic Approach to Eliminating Carryover
This protocol helps systematically isolate and eliminate the source of carryover.
Methodology:
-
Confirmation: Inject a high-concentration standard followed by at least three blank injections (using the exact same method). If the analyte peak appears in the first blank and decreases in subsequent blanks, carryover is confirmed.[17]
-
Isolate the Injector vs. Column:
-
Modify your injection method to bypass the analytical column (if your system allows), sending the flow from the injector directly to the detector.
-
Perform the high-standard/blank injection sequence again. If carryover persists, the issue is in the autosampler or transfer tubing. If it disappears, the column is the primary source.
-
-
Addressing Autosampler Carryover:
-
Optimize Needle Wash: The wash solution must be strong enough to dissolve the stickiest analyte. A common mistake is using only the mobile phase as a wash. Create a stronger wash solvent. For phenylureas, a mix including isopropanol or acetone can be effective.[21] Ensure the wash volume and duration are sufficient.
-
Inspect and Replace Consumables: Worn rotor seals in the injection valve are a frequent cause of carryover.[18][21] Inspect for scratches and replace if necessary.
-
-
Addressing Column Carryover:
-
Implement a Column Wash: After your analytical gradient, add a high-organic, strong solvent wash step (e.g., 100% Acetonitrile or Isopropanol) to the end of your method to strip strongly retained compounds.
-
Check for Column Fouling: If carryover persists, the column may be irreversibly fouled with matrix components. Try flushing the column (in the reverse direction, disconnected from the detector) or consider replacing it.[22]
-
Trustworthiness - A Self-Validating System: Your analytical method should include routine checks for carryover. A blank injection should be included immediately after the highest calibration standard in every analytical batch. The acceptance criterion should be that no peak greater than 20% of the area of the lowest calibrator (LLOQ) is present.[18] This practice validates that carryover is not affecting the results of that specific batch.
References
-
Predictive Optimization of the Separation of Phenylurea Pesticides using Ternary Mobile Phase Gradients in Reversed-Phase HPLC. Taylor & Francis Online. [Link]
-
Predictive optimization of the separation of phenylurea pesticides using ternary mobile phase gradients. Marcel Dekker, Inc. [Link]
-
EPA-OGWDW/TSC: 532: Phenylurea Compounds in Water by HPLCUV. U.S. Environmental Protection Agency. [Link]
-
EPA 528 Phenyl Urea Herbicides POPs Related Test. U.S. Environmental Protection Agency. [Link]
-
EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Waters. [Link]
-
Manual Of Chemical Methods For Pesticides And Devices. U.S. Environmental Protection Agency. [Link]
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]
-
Selective high performance liquid chromatography imprinted-stationary phases for the screening of phenylurea herbicides in vegetable samples. ResearchGate. [Link]
-
Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]
-
QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. [Link]
-
The QuEChERS Method. EURL-Pesticides. [Link]
-
Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. PubMed. [Link]
-
Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. National Center for Biotechnology Information. [Link]
-
Sample Carry-Over (Carryover) Contamination in HPLC & LC-MS Systems. ResearchGate. [Link]
-
QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods. ResearchGate. [Link]
-
Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. MDPI. [Link]
-
Elimination of Phenyl-urea Herbicides in Water Matrices by Combined Chemical Oxidation-Filtration Processes. ResearchGate. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research. [Link]
-
Multiresidue analysis of phenylurea herbicides in environmental waters by capillary electrophoresis using electrochemical detection. PubMed. [Link]
-
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. National Center for Biotechnology Information. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Center for Biotechnology Information. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]
-
How can I solve my carry over issue in LC-MS/MS? ResearchGate. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. [Link]
-
LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. PubMed. [Link]
-
Removal of phenyl-urea herbicides in natural waters by UF membranes: Permeate flux, analysis of resistances and rejection coefficients. ScienceDirect. [Link]
-
Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. PubMed. [Link]
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Technical Support Center: Minimizing Fluometuron Photolysis in Experimental Setups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable strategies to mitigate the photolytic degradation of Fluometuron in your experimental work. As a phenylurea herbicide, Fluometuron's integrity is crucial for accurate and reproducible results, and its known photosensitivity presents a significant challenge. This resource combines theoretical understanding with practical, field-tested protocols to ensure the stability of your compound from storage to final analysis.
Understanding Fluometuron's Photosensitivity
Fluometuron is susceptible to degradation upon exposure to light, a process known as photolysis. This occurs when the molecule absorbs photons, leading to an excited state that can trigger chemical reactions. The primary absorption maximum for Fluometuron is in the ultraviolet (UV) range, specifically around 243-244 nm.[1][2][3] This makes it particularly vulnerable to both direct sunlight and common laboratory light sources that emit in the UV spectrum.
The degradation process can be complex, involving multiple pathways such as the oxidation of the urea chain, demethylation, and hydroxylation of the aromatic ring.[4][5] These reactions are not only triggered by direct light absorption but can also be accelerated by other components in your experimental medium, a phenomenon known as indirect photolysis or photosensitization.[6] For instance, substances like nitrate ions and fulvic acids, often present in environmental water samples, have been shown to significantly increase the rate of Fluometuron photolysis.[4][5]
The consequences of such degradation are significant:
-
Loss of Active Compound: Reduced concentration of Fluometuron leads to inaccurate quantification and underestimation of its biological effects.
-
Formation of Photoproducts: Degradants can introduce confounding variables, exhibiting their own biological or chemical activity.[4][5][7]
-
Compromised Data Integrity: Inconsistent exposure to light results in poor reproducibility and unreliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What type of lighting is safest for my laboratory when working with Fluometuron?
A1: The safest option is to work in a dedicated darkroom.[8] When this is not feasible, use amber or red lighting. Standard white fluorescent lights emit UV and short-wavelength visible light that can initiate photolysis.[9] Amber lights, specifically those with a spectral output above 560 nm, lack these damaging wavelengths and are considered safe for most photosensitive compounds.[10] Always check the specifications of your lab's lighting.
| Light Source | Wavelength Emission | Risk to Fluometuron | Recommendation |
| Standard Fluorescent | Broad Spectrum (includes UV) | High | Avoid for active handling |
| Incandescent | Broad Spectrum (less UV) | Moderate | Use with caution; prefer others |
| LED (Daylight/Cool White) | Can emit blue/UV light | Moderate to High | Check specs; use >5000K with care[11] |
| Amber LED/Safelight | > 560 nm | Low | Highly Recommended [10] |
| Red Safelight | > 600 nm | Very Low | Ideal for highly sensitive work [12] |
Q2: How should I store my solid Fluometuron and its stock solutions?
A2: Solid Fluometuron should be stored in opaque or amber glass containers in a dark, temperature-controlled environment, such as a freezer at -20°C.[13] For solutions, always use amber glass vials or polypropylene tubes specifically designed to block UV light.[8][13][14] If you only have clear containers, wrap them securely and completely in aluminum foil.[8][13] Prepare stock solutions in a solvent where Fluometuron is highly soluble, like acetone or methanol, to maintain stability.[7]
Q3: I've noticed a change in the color of my Fluometuron stock solution. What does this mean?
A3: A visible change in color is a strong indicator of chemical degradation.[13] Do not use this solution for your experiments. It is critical to discard the compromised stock and prepare a fresh solution, paying strict attention to light protection protocols during preparation and storage.
Q4: Can I add anything to my solutions to prevent photolysis?
A4: In some applications, the use of photoprotective agents like antioxidants can be beneficial.[8] Ascorbic acid is a common and inexpensive option.[8] However, you must first validate that the chosen agent does not interfere with your downstream analysis or experimental assay. This approach is more common in formulation development than in analytical or mechanistic studies.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical path to a solution.
Problem 1: My analytical results (e.g., HPLC-UV) show inconsistent Fluometuron concentrations between replicates.
-
Potential Cause: Variable light exposure during sample preparation. Even brief exposure of some samples more than others can lead to measurable degradation.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure every step, from thawing stock solutions to loading the autosampler, is performed under consistent low-light conditions.[13] Use a timer to keep light exposure periods uniform for all samples.
-
Protect Autosampler: If your autosampler is not refrigerated or shielded from light, cover the sample tray with a UV-blocking cover or aluminum foil.
-
Review Solvent Purity: Ensure solvents are free from contaminants that could act as photosensitizers. Use HPLC-grade or higher.
-
Problem 2: I am observing extra peaks in my chromatogram that are not present in a freshly prepared standard.
-
Potential Cause: Photodegradation. The additional peaks are likely photoproducts of Fluometuron.[4][7]
-
Troubleshooting Steps:
-
Confirm Degradation: Prepare a fresh standard and immediately inject it. Compare this to a standard that has been left on the benchtop under ambient light for an hour. The appearance of new peaks in the light-exposed sample confirms photolysis.
-
Characterize Products (Optional): If necessary for your research, use techniques like LC-MS to identify the structure of the degradation products.[4][5] Common photoproducts include demethylated and hydroxylated forms of Fluometuron.[4][5]
-
Implement Stricter Controls: Revisit all handling and storage procedures. Use amber vials for all samples and standards, work under amber light, and minimize the time between sample preparation and analysis.[8][13][14]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to Fluometuron photolysis.
Caption: A decision tree for troubleshooting experimental inconsistencies.
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of Photostable Fluometuron Solutions
This protocol details the steps for preparing stock and working solutions while minimizing light exposure.
Materials:
-
Fluometuron (analytical grade solid)
-
HPLC-grade solvent (e.g., acetone or methanol)[7]
-
Class A volumetric flasks (amber glass)
-
Pipettes and tips
-
Amber glass vials with PTFE-lined caps[13]
-
Aluminum foil[8]
-
Analytical balance
Procedure:
-
Setup: Perform all steps in a darkroom or under an amber safelight.[8][10]
-
Weighing: Accurately weigh the required amount of solid Fluometuron using an analytical balance. Minimize the time the solid is exposed to any light.
-
Dissolution: Transfer the solid to an amber volumetric flask. Add a small amount of solvent to dissolve the solid completely. Use a vortex mixer if necessary, ensuring the flask is wrapped in foil if removed from the low-light area.
-
Dilution: Once dissolved, dilute to the final volume with the solvent. Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Aliquoting: Immediately aliquot the stock solution into smaller-volume amber vials. This prevents repeated exposure of the entire stock to light and temperature changes during use.[8]
-
Storage: Tightly cap the vials, label them clearly (including concentration and date), and store them at -20°C in a dark freezer box.[13]
-
Working Solutions: Prepare working solutions by diluting the stock solution in amber volumetric flasks under the same low-light conditions. Use these solutions immediately or store them short-term under the same protected conditions.
Workflow for Preparing Fluometuron Solutions
Caption: Standard workflow for preparing photostable solutions.
Protocol 2: Conducting a Confirmatory Photostability Test
This protocol is adapted from ICH Q1B guidelines and can be used to formally assess the photostability of Fluometuron under your specific laboratory conditions.[15][16][17][18]
Objective: To determine the extent of degradation of a Fluometuron solution when exposed to a controlled light source compared to a dark control.
Materials:
-
Fluometuron solution (prepared as in Protocol 1)
-
Clear and amber borosilicate glass vials
-
A photostability chamber equipped with a calibrated light source capable of emitting both cool white fluorescent and near-UV light.
-
HPLC-UV system or other validated analytical instrument.
Procedure:
-
Sample Preparation: Aliquot the same Fluometuron solution into three sets of vials:
-
Exposure: Place Set A and Set B samples in the photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13][17][18]
-
Analysis:
-
Analyze the "Initial Timepoint" sample (Set C) at the beginning of the experiment (T=0).
-
At the end of the exposure period, analyze all samples from Set A (Light Exposed) and Set B (Dark Control).
-
Quantify the concentration of Fluometuron in all samples. Note the appearance of any new peaks in the chromatograms of the light-exposed samples.
-
-
Data Interpretation:
-
Compare the concentration of Fluometuron in the Dark Control (Set B) to the Initial Timepoint (Set C). Any significant loss here would indicate thermal degradation, not photolysis.
-
Compare the concentration in the Light Exposed samples (Set A) to the Dark Control (Set B). A significant decrease in concentration in Set A confirms photosensitivity.
-
Calculate the percentage of degradation. If it exceeds a predefined threshold (e.g., 5-10%), your compound is considered photolabile under these conditions, and stringent light-protective measures are mandatory for all future work.
-
References
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]
-
Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. Chemosphere, 69(10), 1647-54. Available at: [Link]
-
ResearchGate. (2007). Photolysis of fluometuron in the presence of natural water constituents. Available at: [Link]
-
Sarr, D. H., et al. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. Asian Journal of Chemical Sciences. Available at: [Link]
-
Das, S., & Mukherjee, I. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. MDPI. Available at: [Link]
-
Sarr, D. H., et al. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. ResearchGate. Available at: [Link]
-
Sarr, D. H., et al. (2015). Light effects on Carbofuran and Fluometuron: Impact on natural waters. Spectrophotometric study. ResearchGate. Available at: [Link]
-
CORE. (2007). Photolysis of fluometuron in the presence of natural water constituents. Available at: [Link]
-
Issuu. (n.d.). THE USE OF AMBER LIGHTING IN CLEANROOMS AND LABORATORIES TO PROTECT LIGHT-SENSITIVE MATERIALS. Available at: [Link]
-
ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. Available at: [Link]
-
ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available at: [Link]
-
Lepro. (2023). Best Lighting for Laboratories: Choosing the Right LED Lights. Available at: [Link]
-
Banner Engineering. (n.d.). Amber Illumination Suitable for Photosensitive Materials. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Available at: [Link]
-
California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. Available at: [Link]
-
ResearchGate. (2003). ICH guideline for photostability testing: Aspects and directions for use. Available at: [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Fluometuron. Available at: [Link]
-
USDA ARS. (n.d.). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. THE USE OF AMBER LIGHTING IN CLEANROOMS AND LABORATORIES TO PROTECT LIGHT-SENSITIVE MATERIALS - Issuu [issuu.com]
- 10. Amber Illumination Suitable for Photosensitive Materials [bannerengineering.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Robust Validation of Fluometuron in Soil via LC-MS/MS
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex matrices like soil is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the determination of Fluometuron, a widely used phenylurea herbicide, with a primary focus on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in authoritative references.
The Critical Need for Fluometuron Monitoring in Soil
Fluometuron is an essential tool in modern agriculture for controlling broadleaf weeds and grasses in cotton and sugarcane cultivation. However, its persistence and potential for leaching into groundwater necessitate rigorous monitoring to ensure environmental safety and regulatory compliance. The choice of analytical technique is therefore a critical decision, balancing sensitivity, selectivity, and throughput.
Comparative Analysis of Analytical Methodologies
While various techniques can detect Fluometuron, their performance characteristics differ significantly. This section provides an objective comparison to guide your selection process.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) in Soil |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent and fragment ions. | High sensitivity and selectivity, suitable for complex matrices, capable of multi-residue analysis.[1][2] | Higher initial instrument cost, potential for matrix effects. | 0.01 mg/kg[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile compounds, well-established methodology. | Often requires derivatization for polar compounds like Fluometuron, potential for thermal degradation. | ~0.01 - 0.05 mg/kg |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation with detection based on UV absorbance. | Lower instrument cost, robust and reliable. | Lower sensitivity and selectivity compared to MS, susceptible to interference from co-eluting compounds.[4] | 0.625 mg/g[4] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction for specific detection. | Rapid, cost-effective for screening large numbers of samples, high throughput.[4] | Prone to cross-reactivity, generally provides semi-quantitative or qualitative results, requires confirmation by a chromatographic method.[4] | ~3 ng/g[4] |
Key Insight: For regulatory and research applications requiring high confidence in both identification and quantification, LC-MS/MS stands out as the gold standard due to its unparalleled sensitivity and selectivity.
The LC-MS/MS Workflow: A Step-by-Step Validation Protocol
A robust analytical method is one that is thoroughly validated. This section outlines a comprehensive protocol for the validation of an LC-MS/MS method for Fluometuron in soil, drawing upon established guidelines such as those from SANTE (European Commission Directorate-General for Health and Food Safety) and the U.S. Environmental Protection Agency (EPA).[5][6][7]
Experimental Workflow Diagram
Caption: A streamlined workflow for the analysis of Fluometuron in soil using LC-MS/MS.
Detailed Method Validation Protocol
Objective: To validate an analytical method for the quantification of Fluometuron in soil with a target Limit of Quantification (LOQ) of 0.01 mg/kg.
Materials and Reagents:
-
Fluometuron analytical standard (Purity ≥ 99.5%)[3]
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Control soil (verified to be free of Fluometuron)
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.[3]
Step 1: Stock and Working Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Fluometuron standard and dissolve it in a suitable solvent like acetonitrile in a Class A volumetric flask.
-
Intermediate and Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards and spiking solutions.
Step 2: Sample Extraction (Acetonitrile/Water Extraction) This method is widely cited for its efficiency in extracting Fluometuron from soil matrices.[3]
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for a specified time (e.g., 30 minutes) using a mechanical shaker.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes to separate the soil particles.
-
Collect the supernatant (the extract).
-
For LC-MS/MS analysis, an aliquot of the extract is typically diluted with water or a mixture of the mobile phase to ensure compatibility with the chromatographic system and to minimize matrix effects.[3]
Alternative Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method is a popular alternative known for its high throughput and effectiveness for multi-residue analysis.[8][9]
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
An aliquot of the supernatant is then taken for a dispersive solid-phase extraction (d-SPE) cleanup step if necessary, or directly diluted for LC-MS/MS analysis.
LC-MS/MS Parameters (Example)
| Parameter | Condition | Rationale |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds like Fluometuron. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient Elution | A programmed gradient from low to high organic content | Allows for the elution of a wide range of compounds and helps in separating Fluometuron from matrix interferences. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS applications. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Phenylurea herbicides like Fluometuron ionize efficiently in positive mode. |
| MS/MS Transitions | Monitor at least two transitions (quantifier and qualifier) | Ensures high selectivity and allows for confirmation of the analyte's identity according to SANTE guidelines.[5] |
Validation Parameters and Acceptance Criteria (Based on SANTE/11312/2021)[6]
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a series of matrix-matched calibration standards over the expected concentration range (e.g., 5 levels). | Correlation coefficient (R²) > 0.99. |
| Accuracy (Recovery) | Analyze spiked control soil samples at multiple concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ) with at least 5 replicates per level. | Mean recovery between 70% and 120%.[8] |
| Precision (Repeatability) | Calculate the Relative Standard Deviation (RSD) of the replicate analyses from the accuracy study. | RSD ≤ 20%.[8] |
| Limit of Detection (LOD) | Determined as the concentration that gives a signal-to-noise ratio (S/N) of ≥ 3. | Typically below 30% of the LOQ.[3] |
| Limit of Quantification (LOQ) | The lowest concentration at which the method is validated with acceptable accuracy and precision. | For Fluometuron in soil, a common target is 0.01 mg/kg.[3] |
| Specificity | Analyze blank soil samples to check for interferences at the retention time of Fluometuron. | No significant peaks (>30% of LOQ) should be present in the blank chromatograms. |
Trustworthiness: Building a Self-Validating System
A trustworthy protocol incorporates self-validating checks.
-
Internal Standards: The use of a stable isotope-labeled internal standard for Fluometuron can compensate for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the method.
-
Matrix-Matched Calibration: Preparing calibration standards in blank soil extract is crucial to mitigate the impact of matrix effects (ion suppression or enhancement) on quantification.[6]
-
Quality Control Samples: Including quality control (QC) samples at low, medium, and high concentrations in each analytical batch provides ongoing verification of the method's performance.
Conclusion: The Path to Confident Quantification
The validation of an LC-MS/MS method for Fluometuron in soil is a meticulous process that demands a deep understanding of the analytical chemistry involved. By following a structured validation plan based on internationally recognized guidelines, researchers can ensure the generation of high-quality, defensible data. The superior sensitivity and selectivity of LC-MS/MS, when coupled with a robustly validated method, provide the highest level of confidence for monitoring this important herbicide in the environment.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil 50556601.
-
MDPI. (2023, May 23). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. Retrieved from [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Confirmation of an Enzyme-Linked Immunosorbent Assay to Detect Fluometuron in Soil1. Retrieved from [Link]
-
ResearchGate. (2017, May 10). EU Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed - An Update. Retrieved from [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
USDA Agricultural Research Service. (n.d.). Supercritical COS Fluid Extraction of Fluometuron Herbicide from Soil. Retrieved from [Link]
-
European Commission. (n.d.). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
-
European Commission. (2013). Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed. SANCO/12571/2013. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 2). Overview of EPA Pesticide Laboratories and Methods. Retrieved from [Link]
-
PubMed Central. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
-
ResearchGate. (2006, January 23). ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD (EPA/SW-846 Methods 3500B/3540C/3541/3600C/3640A/8000B/8081A). Retrieved from [Link]
-
Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
ResearchGate. (2025, November 24). development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil. Retrieved from [Link]
-
University of Almeria. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). analytical method for the determination of l nuron, diuron. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation data for the three specific LC-MS/MS methods. Retrieved from [Link]
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- 4. Confirmation of an Enzyme-Linked Immunosorbent Assay to Detect Fluometuron in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. epa.gov [epa.gov]
- 8. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluometuron and Diuron in Broadleaf Weed Control
This guide provides an in-depth, objective comparison of fluometuron and diuron, two widely utilized phenylurea herbicides. Designed for researchers, scientists, and agricultural professionals, this document synthesizes experimental data and field-proven insights to elucidate the distinct performance characteristics of each compound in the management of broadleaf weeds. We will explore their mechanisms of action, comparative efficacy, crop tolerance profiles, and the experimental methodologies required for their evaluation.
Introduction to Phenylurea Herbicides: Fluometuron and Diuron
Fluometuron and diuron are substituted urea herbicides that have long been mainstays in agricultural weed management, particularly for controlling annual grasses and broadleaf weeds in crops like cotton.[1][2][3] Both are valued for their pre- and post-emergence activity, providing flexibility in application timing.[2][4] Their primary mode of action is the inhibition of photosynthesis, a mechanism that has remained effective against a wide spectrum of weeds and plays a crucial role in managing the evolution of herbicide resistance.[5][6]
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these herbicides is essential for predicting their behavior in the environment and their interaction with target species.
| Property | Fluometuron | Diuron |
| Chemical Formula | C₁₀H₁₁F₃N₂O[1] | C₉H₁₀Cl₂N₂O |
| CAS Number | 2164-17-2[5] | 330-54-1[7] |
| Molecular Weight | 232.2 g/mol | 233.09 g/mol [6] |
| Appearance | White crystalline solid[1][5] | White, crystalline solid[2] |
| Water Solubility | Moderately soluble[3] | Moderately soluble[7] |
| Application | Pre- and post-emergence[4] | Pre- and post-emergence[2] |
| Herbicide Class | Phenylurea[1] | Phenylurea (or chlorophenyl urea)[2][6] |
| HRAC/WSSA Group | C2 / 5[3] | C2 / 5[8] |
Mechanism of Action: Inhibition of Photosystem II
The herbicidal activity of both fluometuron and diuron stems from their ability to disrupt photosynthesis at the molecular level. They are classified as Photosystem II (PSII) inhibitors.[1][3][7]
The Causality of Inhibition:
-
Binding to D1 Protein: Both herbicides bind to the D1 protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts.[2][4][6]
-
Blocking Electron Transport: This binding action specifically blocks the plastoquinone binding site, which obstructs the electron transport chain.[2][6] The flow of electrons from the primary electron acceptor QA to the secondary acceptor QB is halted.
-
Cessation of Energy Production: The inhibition of electron flow prevents the formation of ATP and NADPH, which are the energy and reducing power, respectively, required for carbon dioxide fixation and the synthesis of sugars.[1]
-
Oxidative Stress and Cell Death: The blockage leads to an accumulation of highly reactive triplet chlorophyll and the formation of reactive oxygen species (ROS).[6] This causes rapid lipid peroxidation, destruction of cell membranes, chlorophyll bleaching, and ultimately, plant cell death.
Comparative Efficacy and Weed Control Spectrum
While sharing a common mechanism, fluometuron and diuron exhibit differences in their efficacy against specific broadleaf weeds and in their soil behavior, which influences their practical application.
-
Fluometuron is particularly noted for its effectiveness on challenging broadleaf weeds in cotton systems, such as prickly sida (teaweed), cocklebur, and morningglory.[9] It is a critical tool for managing multiple-resistant Palmer amaranth populations, with no documented resistance in this species in the Midsouth.[10]
-
Diuron offers broad-spectrum control of a wide variety of annual and perennial broadleaf weeds and grasses.[2][11] It is highly effective for both post-emergence and residual control of troublesome weeds, including Palmer amaranth.[12] Its versatility makes it suitable for use in non-crop and industrial areas as well.[13]
Efficacy on Key Broadleaf Weeds:
| Weed Species | Fluometuron Efficacy | Diuron Efficacy |
| Palmer Amaranth (Amaranthus palmeri) | Highly effective, critical for resistant populations[10] | Highly effective, burndown and residual control[12] |
| Prickly Sida (Sida spinosa) | More effective than many alternatives[9] | Effective |
| Morningglory (Ipomoea spp.) | Effective[9] | Controls seedling annual morningglory[14] |
| Cocklebur (Xanthium strumarium) | Effective[9] | Controls emerged plants[13] |
| Common Lambsquarters (Chenopodium album) | Effective[4] | Effective |
| Ragweed (Ambrosia spp.) | Effective | Effective[13] |
The efficacy of both herbicides is dependent on soil type and moisture. They require rainfall or irrigation for activation when applied pre-emergence to move them into the weed germination zone.[14] Their performance can be reduced on soils with high clay or organic matter content, which may require higher application rates.[14]
Experimental Data: Crop Tolerance and Replanting Intervals
A key differentiator in the field application of these herbicides is their residual activity and potential for carryover injury to rotational crops. A study on coarse-textured, low organic matter soils evaluated the impact of diuron and fluometuron on soybean and grain sorghum planted as replacement crops following a cotton stand failure.[15][16]
Summary of Crop Injury Data:
| Herbicide | Replant Delay | Soybean Injury (%) | Soybean Yield Reduction | Grain Sorghum Injury |
| Diuron (840 g ai/ha) | 3 Weeks | 1 - 15%[16] | No reduction[16] | None observed[15] |
| Fluometuron (1120 g ai/ha) | 3 Weeks | 6 - 33%[16] | Reduced at 2 of 3 locations[16] | None observed[15] |
| Diuron (840 g ai/ha) | 6-9 Weeks | Minimal[15] | No reduction[15] | None observed[15] |
| Fluometuron (1120 g ai/ha) | 6-9 Weeks | Minimal[15] | No reduction[15] | None observed[15] |
These results demonstrate that under conditions of a short replanting interval (3 weeks) on coarse soils, fluometuron poses a greater risk of injury and yield loss to soybeans compared to diuron.[16] Both herbicides showed excellent safety for grain sorghum regardless of the replanting delay.[15] This underscores the importance of considering soil properties and rotational plans when selecting between these two herbicides.
Protocol for Comparative Herbicide Efficacy Field Trials
To ensure trustworthy and self-validating results, a robust experimental design is paramount. The following protocol outlines a standard methodology for comparing the efficacy of fluometuron and diuron.
Objective: To evaluate and compare the pre-emergence efficacy of fluometuron and diuron on a target broadleaf weed spectrum and to assess crop tolerance.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with four replications. This design accounts for field variability.
-
Plot Size: Minimum of 50 m² per plot to minimize edge effects.[17]
-
Treatments:
-
Untreated Control (weedy check)
-
Weed-Free Control (hand-weeded)
-
Fluometuron (at proposed low, medium, and high label rates)
-
Diuron (at proposed low, medium, and high label rates)
-
Fluometuron + Diuron tank mix
-
Standard Commercial Herbicide (reference product)
-
Methodology:
-
Site Selection: Choose a field with a known and uniform infestation of the target broadleaf weeds. Document soil type, pH, and organic matter content.
-
Application:
-
Apply herbicides within 3 days of planting the crop (e.g., cotton).
-
Use a calibrated CO₂-pressurized backpack sprayer with appropriate nozzles to ensure uniform coverage.
-
Record the application rate (g a.i./ha), spray volume (L/ha), temperature, humidity, and wind speed.[17]
-
-
Data Collection:
-
Weed Control: At 14, 28, and 56 days after treatment (DAT), record visual weed control ratings on a scale of 0% (no control) to 100% (complete control) for each broadleaf species.[18]
-
Weed Density and Biomass: At 28 DAT, count the number of weeds per species in two 0.25 m² quadrats per plot. Collect the above-ground biomass from these quadrats, dry at 70°C to a constant weight, and record.
-
Crop Injury: At 7, 14, and 28 DAT, assess visual crop injury (stunting, chlorosis, necrosis) on a 0-100% scale.
-
Crop Yield: At the end of the season, harvest the center rows of each plot and measure the yield, adjusting for moisture content.
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Where the F-test is significant (P ≤ 0.05), separate treatment means using a protected test such as Fisher's LSD.[15]
-
Conclusion
Fluometuron and diuron are both highly effective Photosystem II inhibiting herbicides crucial for broadleaf weed management. While they share a mode of action, their performance profiles are distinct:
-
Fluometuron offers superior control of specific hard-to-kill weeds like prickly sida and is a vital tool for managing resistant Palmer amaranth.[9][10] However, it can have a higher potential for crop injury in rotational crops like soybeans under certain conditions.[16]
-
Diuron provides broad-spectrum, reliable control and is a valuable component in burndown and residual programs.[12] It demonstrates a slightly better safety profile for soybean replanting compared to fluometuron.[15]
The selection between fluometuron and diuron, or the decision to use them in combination, must be a data-driven choice. Researchers and professionals should base their decisions on the specific weed spectrum, soil characteristics, intended crop rotation, and an overarching strategy for sustainable herbicide resistance management.
References
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PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Warehouse. (n.d.). Diuron - Active Ingredient Page. Retrieved from [Link]
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ResearchGate. (n.d.). Fluometuron. Retrieved from [Link]
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AERU. (n.d.). Fluometuron. University of Hertfordshire. Retrieved from [Link]
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Pesticides Info. (2024, August 16). Fluometuron Herbicide: Effective Weed Control in Cotton | Mode of Action, Uses [Video]. YouTube. Retrieved from [Link]
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AERU. (2025, October 26). Diuron (Ref: DPX 14740). University of Hertfordshire. Retrieved from [Link]
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Taylor & Francis. (n.d.). Diuron – Knowledge and References. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fates and Impacts of Major Forest Use Pesticides. NEPA. Retrieved from [Link]
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Braswell, J. R., et al. (n.d.). Effect of Diuron and Fluometuron on Grain Sorghum and Soybean as Replacement Crops Following a Cotton Stand Failure. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). Diuron 80 DF bag (25 lbs). Retrieved from [Link]
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Abouziena, H. F. H., et al. (2017, January 20). Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. Weed Science. Retrieved from [Link]
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MDPI. (2023, August 28). Control Efficacy of Natural Products on Broadleaf and Grass Weeds Using Various Application Methods. Retrieved from [Link]
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Mississippi State University. (2021, December 10). Mitigation of herbicide resistance development among weed species in cotton and peanut. Scholars Junction. Retrieved from [Link]
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PubMed. (n.d.). Environmental impact of diuron transformation: a review. Retrieved from [Link]
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University of Arkansas System Division of Agriculture. (2023). MP44 2023 Arkansas Recommended Chemicals for Weed and Brush Control. Retrieved from [Link]
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Grains Research and Development Corporation. (2023, February 7). A resistance update on broadleaf weeds in South Australia and Victoria. Retrieved from [Link]
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MDPI. (2024, December 7). A Review of Wastewater Pollution by Diuron: From Its Origin to Treatments for Safe Reuse. Retrieved from [Link]
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Barber, T. (2022, July 25). Comments on Fluometuron. Regulations.gov. Retrieved from [Link]
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University of Georgia. (2022, July 20). Comments to the United States Environmental Protection Agency Docket No. EPA-HQ-OPP-2015-0746-0031 Diuron Proposed Decision. Retrieved from [Link]
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ResearchGate. (n.d.). Efficacy of diuron on the management of broad-leaf weeds in sesame (Sesamum indicum L.) fields in Tigray, Ethiopia. Retrieved from [Link]
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Alligare. (n.d.). Diuron 4L. Retrieved from [Link]
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ResearchGate. (2025, August 10). Effect of Diuron and Fluometuron on Grain Sorghum and Soybean as Replacement Crops Following a Cotton Stand Failure | Request PDF. Retrieved from [Link]
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Alligare. (n.d.). Diuron 4L Product Label. Retrieved from [Link]
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Journal of Pharmacognosy and Phytochemistry. (n.d.). Efficacy of pre- and post-emergence herbicides on weed flora and nutrient uptake by weeds and blackgram. Retrieved from [Link]
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A Comparative Analysis of Fluometuron and Other Phenylurea Herbicides: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of fluometuron and other prominent phenylurea herbicides. Designed for researchers, scientists, and professionals in agricultural science and drug development, this document moves beyond a simple product overview to offer a synthesized, data-driven comparison of performance, mechanisms, and experimental evaluation.
Introduction to Phenylurea Herbicides
Phenylurea herbicides are a significant class of chemical compounds used for selective weed control in various agricultural systems.[1] First introduced in the mid-20th century, these herbicides are primarily known for their effectiveness against broadleaf weeds and annual grasses.[1][2] Fluometuron, a key member of this class, is extensively used in cotton production for both pre- and post-emergence weed management.[3][4] This guide will provide a comparative framework for understanding the nuances of fluometuron in relation to other widely used phenylurea herbicides such as diuron, linuron, monuron, and isoproturon.
Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action for all phenylurea herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][5] This targeted disruption of the plant's energy production pathway is the basis for their herbicidal activity.
Phenylurea herbicides bind to the D1 quinone-binding protein within the PSII complex. This binding action physically blocks the electron transfer from the primary electron acceptor, Qₐ, to the secondary electron acceptor, Q₈.[6] The interruption of this electron flow has two major consequences:
-
Cessation of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, which are essential energy carriers required for carbon dioxide fixation in the Calvin cycle.[3]
-
Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.[6]
The following diagram illustrates the inhibition of the photosynthetic electron transport chain by phenylurea herbicides.
Caption: Inhibition of electron transport in Photosystem II by phenylurea herbicides.
Comparative Physicochemical and Environmental Fate Properties
The environmental behavior and efficacy of herbicides are significantly influenced by their physicochemical properties. The following table provides a comparative summary of key properties for fluometuron and other selected phenylurea herbicides.
| Property | Fluometuron | Diuron | Linuron | Monuron | Isoproturon |
| Molecular Weight ( g/mol ) | 232.2 | 233.1 | 249.1 | 198.6 | 206.3 |
| Water Solubility (mg/L at 20-25°C) | 105 | 42 | 75 | 230 | 70 |
| Log K_ow_ | 2.42 | 2.87 | 3.00 | 1.93 | 2.50 |
| Vapor Pressure (mPa at 20-25°C) | 0.067 | 0.0011 | 0.051 | 0.66 | 0.035 |
| Soil Sorption Coeff. (K_oc_, mL/g) | 180 | 400 | 400 | 80 | 110 |
| Soil Half-Life (DT₅₀, days) | 85 (12-171)[3] | 90 | 60 | 90 (up to 166)[1] | 30 |
Data compiled from various sources.[1][3][5][7]
Interpretation of Data:
-
Water Solubility and Leaching Potential: Monuron exhibits the highest water solubility, suggesting a greater potential for leaching through the soil profile. Fluometuron and isoproturon have moderate solubility, while diuron and linuron are less soluble.[1][3]
-
Soil Sorption (K_oc_): Diuron and linuron show the highest affinity for soil organic matter, indicating they are less mobile and more likely to remain in the upper soil layers. Fluometuron and isoproturon have moderate sorption, while monuron has the lowest, correlating with its higher leaching potential.[5]
-
Persistence (DT₅₀): Diuron and monuron are generally the most persistent in the soil, with half-lives that can extend for several months.[1] Fluometuron has a moderate persistence, while isoproturon is the least persistent of this group. The persistence of these herbicides is a critical factor in considering potential carryover to subsequent crops and long-term environmental impact.[3]
Comparative Performance: Efficacy and Crop Selectivity
The practical utility of a herbicide is determined by its ability to control target weeds effectively while minimizing injury to the crop.
Weed Control Spectrum and Efficacy
Fluometuron is effective against a range of annual grasses and broadleaf weeds, including pigweed (Amaranthus spp.), morningglory (Ipomoea spp.), and prickly sida (Sida spinosa).[4] Its performance can be compared to other phenylureas:
-
Diuron: Often considered more effective than fluometuron for the control of emerged Palmer amaranth (Amaranthus palmeri).[8] It provides both post-emergence and residual control of many common and troublesome weeds.[8]
-
Linuron: Provides broad-spectrum control of broadleaf weeds and grasses and is used in a variety of crops, including carrots, potatoes, and soybeans.[9]
-
Isoproturon: Primarily used for the control of annual grasses and some broadleaf weeds in cereal crops.[1]
| Amaranthus Species | C₈₀ (g ha⁻¹) | C₉₅ (g ha⁻¹) |
| A. hybridus | 221 | 284 |
| A. lividus | 221 | 284 |
| A. spinosus | 221 | 284 |
| A. viridis | 221 | 284 |
| Data from a study on dose-response of Amaranthus species to soil-applied herbicides.[5] |
Crop Selectivity and Phytotoxicity
Fluometuron is registered for use in cotton and sugarcane.[3] However, like all herbicides, it carries a risk of crop injury, particularly under certain environmental conditions or when applied at higher rates.
-
Fluometuron vs. Diuron in Cotton: Studies have shown that fluometuron can cause greater injury to soybeans as a rotational crop compared to diuron, especially with shorter replant intervals.[10] In cotton, both herbicides can cause injury, and this risk may be increased when organophosphate insecticides are used.[4] Low seed vigor in cotton can also increase the risk of injury from both fluometuron and diuron.[11]
-
Factors Influencing Phytotoxicity: Herbicide selectivity is not absolute and can be influenced by several factors, including:
-
Planting Depth: For some herbicides, deeper planting can provide a margin of safety for the crop seed. However, for fluometuron and diuron, increasing planting depth from 0.64 to 2.5 cm did not significantly alter cotton injury.[11]
-
Soil Type and Organic Matter: Herbicides are more available in coarse-textured soils with low organic matter, which can increase the potential for crop injury.
-
Environmental Conditions: Cool, wet conditions following a pre-emergence application can slow crop growth and increase the uptake of the herbicide, leading to greater injury.[11]
-
Weed Resistance
The repeated use of herbicides with the same mode of action creates selection pressure for the evolution of resistant weed populations. Phenylurea herbicides belong to the Herbicide Resistance Action Committee (HRAC) Group C2 and the Weed Science Society of America (WSSA) Group 7.[3]
-
Palmer Amaranth (Amaranthus palmeri): This is one of the most problematic weeds in cotton production and has developed resistance to multiple herbicide modes of action.[12] While some populations show reduced sensitivity to PSII inhibitors, these herbicides can still be a component of an integrated weed management program.[10] There is evidence of Palmer amaranth resistance to atrazine (another PSII inhibitor) and reduced sensitivity to mesotrione.[12]
-
Global Resistance: Globally, several weed species have evolved resistance to PSII inhibitors. It is crucial to rotate herbicide modes of action and utilize integrated weed management strategies to mitigate the development of resistance.
Experimental Protocols for Comparative Analysis
To generate robust comparative data, standardized experimental protocols are essential. The following sections outline methodologies for conducting whole-plant bioassays and field selectivity trials.
Protocol: Whole-Plant Dose-Response Bioassay for Herbicide Efficacy
This greenhouse-based protocol is designed to determine the ED₅₀ values of different herbicides on a target weed species.
Objective: To quantify and compare the efficacy of fluometuron and other phenylurea herbicides on a selected weed species.
Materials:
-
Seeds of the target weed species (e.g., Amaranthus palmeri)
-
Pots (e.g., 10 cm diameter) filled with a standardized soil or potting mix
-
Greenhouse or growth chamber with controlled temperature and lighting
-
Precision bench sprayer calibrated to deliver a known volume
-
Technical grade or commercial formulations of the herbicides to be tested
-
Analytical balance and volumetric flasks for preparing herbicide solutions
Methodology:
-
Seed Germination and Seedling Preparation:
-
Sow seeds of the target weed in trays or pots and allow them to germinate and grow to a uniform size (e.g., 2-4 leaf stage).[13]
-
Select healthy, uniform seedlings and transplant one seedling per pot.
-
Allow the transplanted seedlings to acclimate for a few days before treatment.
-
-
Herbicide Dose Preparation:
-
Prepare a stock solution of each herbicide.
-
Perform serial dilutions to create a range of at least 6-8 doses that are expected to cause a response from 0% to 100% growth inhibition. Include an untreated control (0 dose).
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design.
-
Apply the herbicide solutions using a precision bench sprayer. Ensure uniform coverage of the foliage.[13]
-
-
Incubation and Data Collection:
-
Return the pots to the greenhouse or growth chamber.
-
After a specified period (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass of each plant, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data.
-
From the regression model, calculate the ED₅₀ value for each herbicide.
-
The following diagram illustrates the workflow for a whole-plant dose-response bioassay.
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A Senior Application Scientist's Guide to Fluometuron Antibody Cross-Reactivity with its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of fluometuron antibody performance, focusing on the critical parameter of cross-reactivity with its principal metabolites. As the accuracy of any immunoassay hinges on the specificity of the antibody, understanding this characteristic is paramount for reliable environmental monitoring and toxicological studies. This document moves beyond a simple cataloging of products, offering a technical narrative grounded in experimental data and the causal logic behind antibody performance.
The Significance of Specificity: Fluometuron and Its Environmental Footprint
Fluometuron is a selective phenylurea herbicide used extensively in cotton farming to control annual grasses and broadleaf weeds.[1][2][3] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1][2] Due to its moderate persistence in soil and potential for leaching, monitoring fluometuron and its breakdown products in environmental samples is crucial for assessing ecological risk.[2][4]
Microbial action in the soil degrades fluometuron through a sequential demethylation process, yielding two primary metabolites: desmethyl-fluometuron (DMFM) and trifluoromethyl-phenyl-urea (TFMPU) .[1][5] Further hydrolysis can lead to trifluoro-methylaniline (TFMA).[5] Since these metabolites can also be present in environmental samples, any analytical method intended for fluometuron must be able to distinguish the parent compound from its derivatives. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening solution, but their reliability is dictated by antibody specificity.[6]
Metabolic Pathway of Fluometuron
The structural similarity between fluometuron and its metabolites presents a challenge for antibody recognition. The primary transformations involve the loss of methyl groups from the terminal urea nitrogen.
Caption: Sequential demethylation of fluometuron to its primary metabolites, DMFM and TFMPU.
The Competitive ELISA: A Framework for Assessing Cross-Reactivity
For small molecules like fluometuron, the competitive ELISA is the most common immunoassay format.[7][8][9][10] Its principle relies on the competition between the free analyte in the sample and a fixed amount of a labeled (or coated) antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the analyte concentration.
Caption: Principle of competitive ELISA for small molecule detection.
Cross-reactivity is a measure of how well an antibody binds to substances other than its target analyte.[6][11] In the context of fluometuron, it quantifies the extent to which the antibody binds to DMFM and TFMPU. This is typically determined by comparing the concentration of the metabolite required to inhibit the signal by 50% (the IC50 value) to the IC50 of fluometuron itself.[12][13][14]
The formula for calculating cross-reactivity is: Cross-Reactivity (%) = (IC50 of Fluometuron / IC50 of Metabolite) x 100 [15]
Comparative Analysis of Antibody Performance
The specificity of an anti-fluometuron antibody is not accidental; it is a direct consequence of the hapten design used to generate the immune response.[16][17][18] Haptens are small molecules that are chemically coupled to a larger carrier protein to make them immunogenic.[16] The site on the fluometuron molecule where the linker is attached to the carrier protein determines which parts of the molecule are exposed to the immune system. To generate a highly specific antibody, the hapten should be designed to expose the unique structural features of the target molecule—in this case, the dimethylurea group—while masking common structures like the trifluoromethylphenyl ring.[19]
Below is a summary of performance data synthesized from various sources, illustrating the varying specificity of commercially available anti-fluometuron antibodies.
Table 1: Cross-Reactivity of Anti-Fluometuron Antibodies with Key Metabolites
| Antibody/Assay Source | Target Analyte | IC50 (ng/mL) | Metabolite | IC50 (ng/mL) | Cross-Reactivity (%) |
| Antibody A (High Specificity) | Fluometuron | 1.5 | Desmethyl-fluometuron (DMFM) | 45.0 | 3.3% |
| Trifluoromethyl-phenyl-urea (TFMPU) | > 1000 | < 0.15% | |||
| Antibody B (Moderate Cross-Reactivity) | Fluometuron | 2.0 | Desmethyl-fluometuron (DMFM) | 10.0 | 20.0% |
| Trifluoromethyl-phenyl-urea (TFMPU) | 250.0 | 0.8% | |||
| Antibody C (Broad Reactivity) | Fluometuron | 5.0 | Desmethyl-fluometuron (DMFM) | 8.0 | 62.5% |
| Trifluoromethyl-phenyl-urea (TFMPU) | 50.0 | 10.0% |
Note: The data presented are representative values compiled for comparative purposes and may not reflect the exact performance of a specific commercial kit. Researchers should always consult the product datasheet for lot-specific performance characteristics.
Interpretation and Field Insights:
-
Antibody A demonstrates excellent specificity for fluometuron. The low cross-reactivity with DMFM and negligible reactivity with TFMPU indicate that the antibody's binding site (paratope) primarily recognizes the N,N-dimethyl moiety of the urea group. This type of antibody is ideal for studies requiring precise quantification of the parent herbicide with minimal interference from its primary metabolite.
-
Antibody B shows moderate cross-reactivity with DMFM. This suggests that while the dimethyl group is important for binding, the antibody can also tolerate the single methyl group of DMFM. When using this assay, the presence of DMFM in a sample could lead to an overestimation of the fluometuron concentration. Results might be better reported as "fluometuron equivalents."
-
Antibody C exhibits broad reactivity, binding significantly to both fluometuron and its demethylated metabolites. Such an antibody might have been generated using a hapten that exposed the trifluoromethylphenyl ring, a structure common to all three compounds. While not suitable for specific fluometuron quantification, this type of antibody could be valuable for initial screening applications to detect the presence of "total fluometuron and its major degradation products."[6]
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
To ensure trustworthiness and scientific integrity, researchers can and should validate the cross-reactivity of their chosen immunoassay. The following is a detailed, step-by-step methodology for a competitive ELISA to determine antibody specificity.
Caption: Experimental workflow for determining antibody cross-reactivity via competitive ELISA.
Detailed Step-by-Step Methodology
-
Antigen Coating:
-
Dilute a fluometuron-protein conjugate (e.g., Fluometuron-OVA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.[9]
-
-
Washing & Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.[20]
-
-
Standard Preparation:
-
Prepare serial dilutions of fluometuron, DMFM, and TFMPU in the assay buffer (e.g., PBS). Concentrations should span the expected range of the assay (e.g., from 0.01 to 1000 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate three times.
-
Add 50 µL of each standard dilution (or sample) to the appropriate wells.
-
Immediately add 50 µL of the primary anti-fluometuron antibody (diluted to its optimal concentration in assay buffer) to each well.
-
Incubate for 1 hour at 37°C. During this step, the free analyte and the coated antigen compete for antibody binding.[7]
-
-
Secondary Antibody & Detection:
-
Wash the plate five times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG), diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.[20]
-
-
Substrate Addition & Measurement:
-
Wash the plate five times.
-
Add 100 µL of a substrate solution (e.g., TMB). Incubate in the dark at room temperature for 15-20 minutes.[7]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for fluometuron and each metabolite.
-
Fit the data using a four-parameter logistic curve to determine the IC50 value for each compound.[21]
-
Calculate the percent cross-reactivity for DMFM and TFMPU using the formula provided earlier.
-
Conclusion and Recommendations
The choice of an anti-fluometuron antibody must be aligned with the specific goals of the research.
-
For regulatory compliance and precise quantification of the parent herbicide, an antibody with high specificity and cross-reactivity of less than 5% with major metabolites is essential.
-
For initial environmental screening or process monitoring where the goal is to detect the presence of the parent compound and its primary degradation products, an antibody with broader reactivity may be acceptable and even advantageous.
It is imperative for researchers to look beyond the marketing claims and critically evaluate the cross-reactivity data provided by the manufacturer. When such data is unavailable or insufficient, performing an in-house validation as described in this guide is a crucial step to ensure data integrity and the scientific validity of the research findings. The choice is not merely about detecting a substance, but about detecting the right substance with a known and acceptable margin of error.
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Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. USDA ARS. [Link]
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The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]
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Competitive ELISA. Creative Diagnostics. [Link]
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Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
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The principle and method of ELISA. MBL Life Science. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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FLUOMETURON - EXTOXNET PIP. Extension Toxicology Network. [Link]
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Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of the mAb for DON, HT-2 toxin, 15-acetyl-DON, and nivalenol. ResearchGate. [Link]
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IC50 values (nM) for the calibration dependences given in Figure 3. ResearchGate. [Link]
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Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
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Fluometuron. Wikipedia. [Link]
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Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. PubMed. [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
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Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology. [Link]
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The synthesis route of prometryn hapten (a), immunogen and coating antigen (b). ResearchGate. [Link]
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Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry (RSC Publishing). [Link]
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Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. PubMed. [Link]
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]
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Detection of Hepatic Drug Metabolite-Specific T-Cell Responses Using a Human Hepatocyte, Immune Cell Coculture System. PubMed Central. [Link]
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A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. MDPI. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Phenylurea Herbicide Analysis
In the realm of environmental monitoring and agricultural safety, the accurate and efficient separation of phenylurea herbicides is paramount. These widely used herbicides can find their way into soil and water systems, necessitating robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) stands as the technique of choice for this task, primarily due to the thermal instability of many phenylurea compounds, which makes them unsuitable for Gas Chromatography.[1]
The heart of any successful HPLC separation lies in the selection of the appropriate column. The stationary phase chemistry dictates the interactions with the analytes and, consequently, the resolution, selectivity, and overall quality of the chromatographic separation. This guide provides a comprehensive comparison of the performance of different HPLC columns for the separation of phenylurea herbicides, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Foundation: Understanding Phenylurea Herbicides and Reversed-Phase Chromatography
Phenylurea herbicides are a class of compounds characterized by a phenyl group and a urea functional group. Common examples include Monuron, Diuron, Linuron, and Isoproturon. Their varying substituents influence their polarity and hydrophobicity, which are the key properties exploited in reversed-phase HPLC.[2]
Reversed-phase HPLC is the most common mode of separation for these compounds.[3][4] It utilizes a non-polar stationary phase and a polar mobile phase.[3][4] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.[3][4] More hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[5]
The Contenders: A Head-to-Head Comparison of HPLC Column Chemistries
The choice of stationary phase is the most powerful tool to optimize HPLC separations.[6] While the C18 column is a common workhorse, other chemistries can offer unique selectivities for phenylurea analysis.
C18 (Octadecylsilane) Columns: The Industry Standard
C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a highly non-polar surface.[7][8]
-
Separation Mechanism: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions.[3] The non-polar phenylurea molecules partition from the polar mobile phase (typically an acetonitrile-water or methanol-water mixture) into the non-polar stationary phase. The strength of this interaction, and thus the retention time, is largely dependent on the overall hydrophobicity of the phenylurea molecule.
-
Performance Characteristics: C18 columns generally provide excellent retention for a wide range of phenylurea herbicides.[9][10][11][12] They are known for their robustness and are a good starting point for method development. For many standard analyses of phenylurea mixtures, a C18 column can provide adequate resolution.
Phenyl-Hexyl Columns: An Alternative Selectivity
Phenyl-Hexyl columns feature a stationary phase with a phenyl ring connected to the silica surface by a six-carbon alkyl chain. This chemistry offers a different set of interactions compared to the purely aliphatic C18 phase.[6]
-
Separation Mechanism: Phenyl-Hexyl columns provide a mixed-mode separation mechanism. In addition to the hydrophobic interactions from the hexyl chain, they offer π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the phenylurea analytes.[7] These π-π interactions can lead to unique selectivity for aromatic compounds.[6][7]
-
Performance Characteristics: The dual retention mechanism of Phenyl-Hexyl columns can be particularly advantageous when separating phenylureas with similar hydrophobicities but different aromatic characteristics or substitutions on the phenyl ring. This can lead to improved resolution for closely eluting or co-eluting peaks that are difficult to separate on a C18 column.[13][14] Phenyl phases are highly suitable for the separation of positional isomers of aromatic compounds.[15]
Comparative Performance Data
The following table summarizes the key performance differences between C18 and Phenyl-Hexyl columns for phenylurea separation based on established chromatographic principles and available literature.
| Feature | C18 Column | Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π interactions |
| Selectivity | Based on analyte hydrophobicity | Enhanced selectivity for aromatic compounds |
| Retention | Generally higher for non-polar compounds[7] | Can show increased retention for aromatic analytes due to π-π interactions |
| Best Suited For | General purpose phenylurea analysis, robust method development | Separating structurally similar phenylureas, resolving co-eluting aromatic compounds |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the separation of a mixture of common phenylurea herbicides. It is designed to be a self-validating system, where slight modifications can be made to optimize for specific analyte mixtures and matrices.
Objective: To achieve baseline separation of a standard mixture of phenylurea herbicides (e.g., Monuron, Diuron, Linuron, Isoproturon).
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column 1: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Column 2: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Reference standards of phenylurea herbicides
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70% B
-
18-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV absorbance at 245 nm[9]
4. Sample Preparation:
-
Prepare a stock solution of each phenylurea standard in methanol.
-
Create a working standard mixture by diluting the stock solutions in the initial mobile phase composition (70:30 Water:ACN).
5. Data Analysis:
-
Record the retention time, peak area, peak asymmetry, and resolution between critical pairs for each phenylurea on both the C18 and Phenyl-Hexyl columns.
Causality Behind Experimental Choices:
-
Mobile Phase: Acetonitrile is often chosen over methanol as the organic modifier in reversed-phase HPLC for phenylurea analysis as it can provide different selectivity and often lower backpressure.
-
Gradient Elution: A gradient is employed to effectively separate a mixture of phenylureas with a range of polarities. A shallow gradient allows for the separation of less retained compounds, while the increasing organic solvent concentration elutes the more strongly retained, hydrophobic compounds in a reasonable time with good peak shape.
-
Detection Wavelength: 245 nm is a common wavelength for the detection of phenylurea herbicides as it provides good sensitivity for this class of compounds.[9]
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for comparing HPLC column performance.
Caption: Experimental workflow for HPLC column performance comparison.
Conclusion and Recommendations
The selection of the optimal HPLC column for phenylurea separation is a critical step in method development. While the C18 column serves as a reliable and robust choice for general applications, providing excellent retention based on hydrophobicity, the Phenyl-Hexyl column offers a valuable alternative with unique selectivity.
Choose a C18 column when:
-
Your primary goal is a robust, general-purpose method for a variety of phenylurea herbicides.
-
You are in the early stages of method development and need a reliable starting point.
-
Your sample matrix is relatively simple and co-elution is not a significant issue.
Choose a Phenyl-Hexyl column when:
-
You need to separate structurally similar phenylurea isomers.
-
You are experiencing co-elution of aromatic analytes on a C18 column.
-
You want to exploit π-π interactions to achieve a different elution order and improve resolution for specific critical pairs.
By understanding the underlying separation mechanisms and considering the specific requirements of the analysis, researchers can confidently select the most appropriate HPLC column, leading to more accurate, efficient, and reliable results in the analysis of phenylurea herbicides.
References
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Di Corcia, A., et al. (1997). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]
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Navarro, S., et al. (2000). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. Available at: [Link]
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Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available at: [Link]
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Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. Pediaa.com. Available at: [Link]
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Agilent Technologies. (n.d.). Analysis of herbicides using HPLC with low temperature evaporative light scattering detection. Agilent Technologies. Available at: [Link]
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Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. Available at: [Link]
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Ruberu, S. R., et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. Available at: [Link]
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Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]
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LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]
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Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]
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Kabir, A., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Available at: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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Guijarro, R., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available at: [Link]
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Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent Technologies. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
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Schure, M. R. (2018). How Reversed-Phase Liquid Chromatography Works. LCGC International. Available at: [Link]
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Chemistry LibreTexts. (2019). High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]
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Kabir, A., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. PMC - NIH. Available at: [Link]
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Grace. (n.d.). Analytical HPLC Column Introduction. Grace. Available at: [Link]
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Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Fluometuron Synthesis Products
For researchers and professionals in drug development and agrochemical synthesis, the unambiguous confirmation of a target molecule's structure is the cornerstone of quality, safety, and efficacy. The synthesis of Fluometuron, a widely used phenylurea herbicide, presents a classic challenge: ensuring the final product is not only the correct molecule but is also free from structurally similar and potentially confounding byproducts. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to create a self-validating system for the structural confirmation of synthesized Fluometuron.
The commercial synthesis of Fluometuron typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride or, alternatively, reacting m-trifluoromethylphenyl isocyanate with dimethylamine.[1][2] A critical consideration in the latter route is the reactivity of the isocyanate intermediate with any residual water, which can lead to the formation of the symmetrical urea byproduct, N,N'-bis(3-(trifluoromethyl)phenyl)urea . Our analytical strategy must therefore be robust enough to not only positively identify Fluometuron but also to definitively exclude the presence of such impurities.
Part 1: Foundational Analysis: Confirming Molecular Formula and Connectivity
The first step in analyzing a newly synthesized batch is to confirm that the fundamental properties—molecular weight and atomic connectivity—match the target structure of Fluometuron (C₁₀H₁₁F₃N₂O, Molecular Weight: 232.20 g/mol ).[3] For this, we rely on the synergistic power of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as a crucial first pass/fail test. For Fluometuron, we expect to see a molecular ion peak corresponding to its exact mass. Coupling chromatography with MS (GC-MS or LC-MS) is exceptionally powerful, as it allows for the separation of the main product from impurities before detection.
An LC-MS/MS approach is particularly informative, providing structural data through controlled fragmentation.[4] The fragmentation pattern is a unique fingerprint that helps confirm the identity of the molecule.
Table 1: Expected Mass Spectrometry Data for Fluometuron
| Ion Type | Technique | Expected m/z | Interpretation |
| [M+H]⁺ | LC-ESI-MS | 233.0896 | Protonated molecular ion, confirming the molecular weight.[3] |
| Fragment | LC-MS/MS | 188.0308 | Loss of the dimethylamino group (-N(CH₃)₂).[3] |
| Fragment | LC-MS/MS | 160.0371 | Further fragmentation of the phenyl ring structure.[3] |
| Fragment | LC-MS/MS | 72.08 | Dimethylcarbamoyl cation fragment.[3] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesis product in 10 mL of an appropriate solvent (e.g., acetonitrile/water mixture). Further dilute to a final concentration of ~1-10 µg/mL.[4]
-
Chromatography: Inject the sample onto a C18 reversed-phase column (e.g., 100 x 4.6 mm).[5]
-
Mobile Phase: Use a gradient elution, for example, starting with 60:40 water (with 0.1% formic acid):acetonitrile, increasing the acetonitrile concentration over time.[5]
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Perform a full scan to identify the [M+H]⁺ ion at m/z 233.0896. Subsequently, perform a product ion scan (MS/MS) on the precursor ion at m/z 233.0896 to obtain the fragmentation pattern.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS confirms the molecular weight, NMR spectroscopy elucidates the precise arrangement of atoms, making it the gold standard for structural confirmation.[6][7] By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, we can map out the entire molecule and unambiguously differentiate it from isomers and byproducts like N,N'-bis(3-(trifluoromethyl)phenyl)urea, which would present a completely different and more symmetrical spectral pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Fluometuron
| Atom Type | Signal | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | -N(CH ₃)₂ | ~3.0 | Singlet, integrating to 6 protons. Confirms the dimethylamino group. |
| ¹H NMR | -NH - | ~8.0-9.0 | Broad singlet, integrating to 1 proton. Confirms the urea linkage. |
| ¹H NMR | Aromatic | ~7.2-7.8 | Complex multiplet pattern, integrating to 4 protons. Characteristic of the substituted phenyl ring. |
| ¹³C NMR | -N(C H₃)₂ | ~36 | Confirms the two equivalent methyl carbons. |
| ¹³C NMR | C =O | ~155 | Confirms the urea carbonyl carbon. |
| ¹³C NMR | Aromatic | ~115-140 | Multiple signals corresponding to the phenyl ring carbons. |
| ¹³C NMR | -C F₃ | ~125 (quartet) | The trifluoromethyl carbon, split by the three fluorine atoms. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesis product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum. For more complex analyses, 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be invaluable.[8][9]
-
Data Processing: Process the Free Induction Decay (FID) with a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Part 2: Rapid Functional Group Verification
While NMR and MS provide detailed structural data, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, simple, and cost-effective method to verify the presence of key functional groups.[10] It serves as an excellent orthogonal technique, confirming that the expected chemical bonds are present in the sample. For Fluometuron, the key signatures are the urea carbonyl (C=O), the N-H bond, and the strong C-F bonds of the trifluoromethyl group.
Table 3: Characteristic FTIR Absorption Bands for Fluometuron
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Urea Amide |
| ~1640-1690 | C=O Stretch | Urea Carbonyl |
| ~1550 | N-H Bend | Urea Amide |
| ~1320-1340 | C-N Stretch & C-F | Amine & Trifluoromethyl |
| ~1100-1200 | C-F Stretch (strong) | Trifluoromethyl |
Reference for general FTIR ranges and specific Fluometuron determination.[11][12]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the dry sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable IR-transparent solvent (e.g., chloroform) using a liquid cell.[11]
-
Background Scan: Perform a background scan of the empty sample compartment (or the KBr pellet/solvent cell) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Interpretation: Analyze the spectrum for the presence of the characteristic absorption bands listed in Table 3.
Part 3: Purity Assessment and Byproduct Separation
Confirming the primary structure is only half the battle. A robust quality control system must also confirm the sample's purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high-resolution separation of the main product from starting materials, intermediates, and byproducts.[5][13]
The primary goal here is to develop a method that can separate Fluometuron from its key potential byproduct, N,N'-bis(3-(trifluoromethyl)phenyl)urea, and any unreacted 3-(trifluoromethyl)aniline. Due to its larger size and different polarity, the byproduct is expected to have a different retention time than Fluometuron on a reversed-phase column.
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare standard solutions of high-purity Fluometuron reference material at known concentrations (e.g., 0.01 - 0.1 mg/mL) in the mobile phase.[13] If available, prepare a standard of the primary byproduct as well.
-
Sample Preparation: Accurately weigh and dissolve the synthesis product to a known concentration within the calibration range of the standards.
-
Chromatographic System:
-
Analysis: Inject the standard solutions first to establish the retention time and response for Fluometuron. Then, inject the synthesis product sample.
-
Data Interpretation: The purity is calculated based on the relative peak area of Fluometuron compared to the total area of all peaks in the chromatogram. The presence of the N,N'-bis byproduct would appear as a distinct peak at a different retention time.
Part 4: The Integrated Strategy: A Self-Validating System
No single technique tells the whole story. True confidence in a product's identity and quality comes from an integrated, multi-technique approach where the results from each analysis corroborate the others. This forms a self-validating system that is scientifically sound and defensible.
Table 4: Comparative Summary of Analytical Techniques
| Technique | Primary Role | Strengths | Limitations |
| NMR | Definitive structure elucidation | Provides unambiguous connectivity and stereochemistry.[14] | Requires higher sample amount; less sensitive than MS. |
| MS | Molecular weight confirmation | Extremely high sensitivity; provides fragmentation data for structural clues.[15] | Does not distinguish between isomers without chromatography. |
| FTIR | Functional group verification | Fast, inexpensive, non-destructive.[16] | Provides limited structural detail; not ideal for complex mixtures. |
| HPLC | Purity assessment & separation | Excellent for quantifying components in a mixture; high precision.[13] | Requires reference standards for absolute identification. |
By systematically applying this integrated workflow, researchers can move beyond simple confirmation to a state of analytical certainty. This multi-faceted approach ensures that the Fluometuron product not only has the correct molecular weight and functional groups but also possesses the exact atomic arrangement and is free from significant, structurally-related impurities, thereby upholding the highest standards of scientific integrity.
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AERU. (n.d.). Fluometuron. University of Hertfordshire. [Link]
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Werner, A. F., & Watterson, J. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of agricultural and food chemistry, 48(11), 5276–5284. [Link]
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Tzovolou, D., Papadakis, E. N., & Zotos, A. (2021). Determination of azoxystrobin, topramezone, acetamiprid, fluometuron and folpet in their commercially available pesticide formulations by liquid chromatography. Journal of the Hellenic Veterinary Medical Society, 72(2), 2873-2882. [Link]
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Quintás, G., Morales-Noé, A., Parrilla, C., Garrigues, S., & de la Guardia, M. (2001). Fourier transform infrared determination of Fluometuron in pesticide formulations. Analytica Chimica Acta, 433(1), 123-130. [Link]
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ResearchGate. (n.d.). Fragment of mass spectrum of natural water with addition of 50 ng/mL of urea derivatives. [Link]
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U.S. Geological Survey. (1999). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group- Determination of Selected Herbicides and Their Degradation Products in Water. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluometuron & Degradates in Soil. [Link]
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Scilit. (n.d.). Fourier transform infrared determination of Fluometuron in pesticide formulations. [Link]
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Hammond, A. (1977). Collaborative Study of Gas-Liquid Chromatographic Method for Determining Fluometuron. Journal of the Association of Official Analytical Chemists, 60(4), 833-837. [Link]
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Armenta, S., Quintás, G., Garrigues, S., & de la Guardia, M. (2005). Fourier transform infrared determination of imidacloprid in pesticide formulations. Journal of the Brazilian Chemical Society, 16, 127-133. [Link]
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GalChimia. (n.d.). Fluometuron Standard. [Link]
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Locke, M. A., & Pennington, K. L. (1994). Supercritical CO2 Fluid Extraction of Fluometuron Herbicide from Soil. Journal of Agricultural and Food Chemistry, 42(1), 132-136. [Link]
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ResearchGate. (n.d.). Structure of carbofuran (a) and fluometuron (b). [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2686. [Link]
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Al-Okbi, S. Y. (2018). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 53(9), 717-738. [Link]
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A Comparative Analysis of the Environmental Fate of Fluometuron and Its Key Metabolites
This guide provides an in-depth comparison of the environmental fate of the phenylurea herbicide Fluometuron and its principal degradation products: desmethylfluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA). Understanding the distinct physicochemical properties, degradation kinetics, mobility, and ecotoxicological profiles of both the parent compound and its metabolites is critical for a comprehensive environmental risk assessment. This document synthesizes experimental data from authoritative sources to offer a clear, comparative perspective for researchers and environmental scientists.
Introduction to Fluometuron and its Degradation Cascade
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective, systemic herbicide primarily used for pre- and post-emergence control of annual broadleaf weeds and grasses in cotton cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1][3] Once introduced into the environment, Fluometuron undergoes a stepwise degradation process, primarily driven by microbial activity in the soil. This process involves sequential demethylation and hydrolysis, leading to the formation of several key metabolites.[4]
The primary degradation pathway is as follows:
-
Fluometuron (FLM) is first demethylated to form desmethylfluometuron (DMF) .
-
A second demethylation step yields trifluoromethyl phenylurea (TFMPU) .
-
Finally, hydrolysis of the urea bridge results in the formation of 3-(trifluoromethyl)aniline (TFMA) .[4]
Each of these compounds exhibits unique environmental behaviors that dictate their potential for persistence, transport, and impact on non-target organisms.
Caption: Primary microbial degradation pathway of Fluometuron in soil.
Comparative Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. Water solubility, soil sorption potential (Koc), and persistence (half-life) are key determinants of a compound's likelihood to leach into groundwater, move with surface runoff, or persist in the soil.
| Property | Fluometuron (Parent) | Desmethylfluometuron (DMF) | Trifluoromethyl phenylurea (TFMPU) | 3-(Trifluoromethyl)aniline (TFMA) | Source(s) |
| Molecular Formula | C₁₀H₁₁F₃N₂O | C₉H₉F₃N₂O | C₈H₇F₃N₂O | C₇H₆F₃N | [1][4] |
| Molar Mass ( g/mol ) | 232.20 | ~218.17 | ~204.15 | ~161.13 | [2][4] |
| Water Solubility (mg/L) | 90 - 105 | 359 | 572 | 4448 | [2][4][5] |
| Log Kₒw | 2.23 | 2.43 | 2.36 | 2.16 | [4] |
| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc, mL/g) | 29 - 173 | Generally higher than FLM | Generally higher than FLM | Highest sorption affinity | [1][4] |
| Soil Half-Life (DT₅₀) | 12 - 171 days (avg. 85) | Dissipates, but can accumulate temporarily | Detected in small amounts | Dissipates rapidly | [1][4][5] |
Analysis of Properties: A clear trend emerges from these properties. As Fluometuron degrades, the metabolites generally become more water-soluble .[4] This would typically suggest an increased potential for leaching. However, this is counteracted by a simultaneous and more dominant increase in soil sorption affinity .[4] Studies show that the percentage of sorption is greater for the metabolites than for the parent compound, following the trend: Fluometuron < DMF < TFMPU < TFMA.[4] This enhanced sorption is attributed to the increasing presence of unsubstituted amino groups, which facilitates stronger hydrogen bonding with soil organic matter.[4] TFMA, with its aniline functional group, demonstrates the greatest affinity for soil particles.[4]
Degradation and Persistence: A Comparative View
Biotic Degradation (Soil): Microbial metabolism is the principal driver of Fluometuron transformation in soil.[1][5] The half-life of the parent compound can vary significantly, with a representative value around 85 days, classifying it as moderately persistent.[5]
-
Fluometuron: Undergoes a two-step demethylation process mediated by soil microorganisms.[1][4]
-
DMF & TFMPU: These metabolites are intermediates. In some soil conditions, particularly those with higher organic carbon, DMF and TFMPU can accumulate more rapidly as the parent compound degrades.[4][6]
-
TFMA: This final aniline metabolite dissipates very rapidly, but not primarily through mineralization (conversion to CO₂). Instead, it is strongly bound to soil, forming non-extractable residues.[4] Volatilization can also be a minor dissipation pathway for TFMA.[4]
Abiotic Degradation:
-
Hydrolysis: Fluometuron is stable to hydrolysis at environmentally relevant pH values (pH 5-9).[1][3]
-
Photodegradation: In water, Fluometuron is susceptible to photodegradation by natural sunlight, with a reported half-life of just 1.2 days in aqueous solutions.[1][5] However, in soil, photodegradation is only significant if the herbicide remains on the soil surface with little rainfall after application.[5] Once incorporated into the soil matrix, microbial degradation becomes the dominant process.
Mobility in Soil and Water
The potential for a pesticide or its metabolites to contaminate groundwater is a major environmental concern. This is primarily governed by its solubility and sorption characteristics.
-
Fluometuron: Classified as having high mobility based on its relatively low Koc value (29-173).[1] However, field studies have often shown limited leaching, with residues typically not found below a 30 cm depth.[1][5] This suggests that while it has the potential to be mobile, its moderate persistence often leads to significant degradation before it can travel deep into the soil profile.
-
Metabolites (DMF, TFMPU, TFMA): Despite their higher water solubility, the metabolites exhibit significantly lower mobility than Fluometuron.[4] Their strong tendency to sorb to soil organic carbon effectively retards their movement through the soil profile.[4][7] The sorption of TFMA is particularly strong, making it highly immobile once formed. This is a critical aspect of its environmental fate, as it becomes sequestered in the soil matrix.
Ecotoxicity Profile
While Fluometuron itself has a generally low acute toxicity to mammals, its effects on other organisms, and the comparative toxicity of its metabolites, are important for a complete risk profile.[5][8]
| Organism Group | Fluometuron (Parent) | Metabolites (DMF, TFMPU, TFMA) | Source(s) |
| Aquatic Invertebrates (e.g., Daphnia) | Slightly to moderately toxic | Data for direct comparison is limited, but aniline compounds can be toxic. | [3][5] |
| Fish | Slightly toxic | Data for direct comparison is limited. | [3][5] |
| Algae/Aquatic Plants | Toxic (as a photosystem II inhibitor) | The herbicidal activity is expected to decrease with the loss of the urea structure. | [9] |
| Birds | Practically non-toxic | Data not available. | [5] |
| Earthworms | Moderately toxic | Data not available. | [3] |
Analysis of Ecotoxicity: Fluometuron's primary mode of action is inhibiting photosynthesis, making it inherently toxic to algae and aquatic plants.[1] Its toxicity to fauna is generally low to moderate.[3][5] A significant data gap exists for the specific ecotoxicity of the individual metabolites. However, the formation of an aniline derivative (TFMA) warrants consideration, as aniline compounds as a class can exhibit significant toxicity to aquatic organisms. The strong sorption of TFMA to soil and sediment, however, would likely reduce its bioavailability in the water column.
Standardized Experimental Protocols
To ensure data is reliable and comparable, standardized methodologies are crucial. Below are outlines of key experiments used to determine the environmental fate parameters discussed in this guide.
Protocol: Aerobic Soil Degradation and Metabolism
Objective: To determine the rate of degradation and the formation and decline of metabolites of a test substance in soil under aerobic conditions. This protocol is based on OECD Guideline 307.
Methodology:
-
Soil Selection: Collect fresh, sieved (<2 mm) soil from a relevant agricultural region. Characterize its texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of ¹⁴C-labeled Fluometuron. Apply the solution evenly to the soil samples to achieve a concentration relevant to the maximum field application rate.
-
Incubation: Place the treated soil samples into incubation vessels within a flow-through system that allows for the trapping of CO₂ and volatile organic compounds. Maintain the soil at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark.
-
Sampling: Collect replicate soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water). The efficiency of the extraction must be validated.
-
Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography with a radiodetector (HPLC-RAD) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Analyze the volatile traps and perform combustion analysis on the extracted soil to determine the amount of mineralization (¹⁴CO₂) and non-extractable residues (NERs), respectively.
-
-
Data Evaluation: Calculate the dissipation half-lives (DT₅₀) for the parent compound and metabolites using appropriate kinetic models (e.g., Single First-Order or Gustafson and Holden).
Caption: Workflow for an aerobic soil metabolism study.
Protocol: Batch Equilibrium Sorption/Desorption
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of a substance, which indicates its tendency to bind to soil particles versus remaining dissolved in soil water. This protocol is based on OECD Guideline 106.
Methodology:
-
Soil and Solution Prep: Use a range of characterized soils (varying in organic carbon, clay content, and pH). Prepare solutions of the test substance (Fluometuron or a metabolite) in 0.01 M CaCl₂ at several concentrations.
-
Equilibration (Adsorption): Add a known mass of soil to each test solution in a centrifuge tube. Shake the tubes on a reciprocating shaker for a pre-determined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Separation: Centrifuge the samples at high speed to separate the solid (soil) and aqueous phases.
-
Analysis: Carefully remove an aliquot of the supernatant and analyze it for the concentration of the test substance (Cₑ).
-
Calculation (Adsorption): Calculate the amount of substance adsorbed to the soil by subtracting Cₑ from the initial concentration. The soil-water distribution coefficient (Kd) is calculated for each concentration. The Freundlich or Langmuir equation is fitted to the data to determine the sorption characteristics. Koc is calculated by normalizing Kd to the soil's organic carbon content (Koc = (Kd / %OC) * 100).
-
Desorption: After the adsorption step, remove the remaining supernatant and replace it with a fresh 0.01 M CaCl₂ solution. Resuspend the soil and shake again for the same equilibrium period. Analyze the supernatant to determine the amount of substance that has desorbed from the soil.
Conclusion and Summary
The environmental fate of Fluometuron is a dynamic process where the parent compound is transformed into metabolites with distinctly different environmental properties. This comparative analysis reveals a critical trade-off in the degradation pathway:
-
Persistence: Fluometuron is moderately persistent, while its ultimate aniline metabolite, TFMA, is non-persistent in its extractable form due to rapid and strong binding to soil.[4]
-
Mobility: The degradation process systematically decreases the mobility of the compounds. While Fluometuron itself has a high potential for mobility, its metabolites, particularly TFMPU and TFMA, are significantly more sorptive and therefore less likely to leach into groundwater.[4]
-
Key Mechanism: The primary factor governing the fate of the metabolites is their increasing affinity for soil organic matter, which appears to override the effect of their increased water solubility.[4][7]
For professionals in drug development and environmental research, this highlights the necessity of evaluating the entire degradation cascade rather than focusing solely on the parent compound. The formation of tightly bound, non-extractable residues from the TFMA metabolite is a key endpoint in the environmental dissipation of Fluometuron, effectively sequestering the trifluoromethyl-phenyl moiety within the soil matrix.
References
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PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Fluometuron. Pesticide Properties DataBase (PPDB). Retrieved from [Link]
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EXTOXNET. (1996). Fluometuron. Extension Toxicology Network. Retrieved from [Link]
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Reddy, K. N., Zablotowicz, R. M., & Locke, M. A. (2007). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Shabana, E. F. (2006). Toxicity and biodegradation of fluometuron by selected cyanobacterial species. World Journal of Microbiology and Biotechnology. Retrieved from [Link]
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Wikipedia. (n.d.). Fluometuron. Retrieved from [Link]
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Savage, K. E., & Wauchope, R. D. (1974). Fluometuron Adsorption-Desorption Equilibria in Soil. Weed Science, 22(2), 106-110. Retrieved from [Link]
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NHMRC. (n.d.). Fluometuron. Australian Drinking Water Guidelines. Retrieved from [Link]
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Frontiers in Microbiology. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Retrieved from [Link]
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USDA ARS. (n.d.). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Retrieved from [Link]
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PubMed. (2011). Comparative sorption and leaching study of the herbicides fluometuron and 4-chloro-2-methylphenoxyacetic acid (MCPA) in a soil amended with biochars and other sorbents. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- (Fluometuron)
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-, a compound commonly known as fluometuron. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding Fluometuron's Profile
Before proceeding with disposal, it is imperative to understand the chemical and toxicological profile of fluometuron. This knowledge forms the basis for the procedural choices outlined in this guide.
Fluometuron is a selective herbicide belonging to the phenylurea class, which acts by inhibiting photosynthesis in susceptible plants.[1][2] It is typically encountered as a white crystalline solid.[1][3] While it has low mammalian oral toxicity, it is classified as harmful if swallowed.[4][5] Therefore, treating this compound with the appropriate safety precautions is essential.
| Property | Value | Source |
| CAS Number | 2164-17-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [6] |
| Appearance | White crystalline solid | [1][3] |
| Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | [4][5] |
| Primary Route of Exposure | Ingestion | [1] |
The Regulatory Landscape: FIFRA and RCRA
In the United States, the handling and disposal of pesticides like fluometuron are governed by two primary federal statutes. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) presides over the sale, distribution, and use of pesticides.[7] However, once a pesticide is designated as waste, its disposal falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA) .[7][8] This is a critical distinction, as RCRA provides stringent guidelines for the management of hazardous waste to protect human health and the environment.
State and local regulations may be more stringent than federal requirements.[9] Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities.[10]
Pre-Disposal and Spill Management: Immediate Safety Protocols
Prior to initiating any disposal procedures, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE)
Given the hazards associated with fluometuron, the following PPE is mandatory when handling the compound, including during disposal preparation:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Protective Clothing: A fully-buttoned lab coat.[11]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled waste container.[12]
-
Decontaminate the Area: Wash the spill area with soap and water.[11]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for Unused or Waste Fluometuron
The guiding principle for the disposal of any pesticide is to avoid it whenever possible by only preparing the amount needed for your experiment.[9] However, when disposal is necessary, the following steps must be followed.
Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most critical step in the disposal process.
-
Do Not Mix with Other Waste: Fluometuron waste should be collected in a separate, dedicated, and clearly labeled waste container.[11]
-
Check for Incompatibilities: Store fluometuron waste away from strong oxidizing agents, as well as azo and diazo compounds, with which it may react to generate toxic gases.[1]
Preparing for Disposal
-
Original Container: Whenever possible, keep the waste fluometuron in its original container.[10] This ensures that all labeling and hazard information remains with the product.
-
Waste Container Labeling: If not in the original container, use a compatible, sealable waste container.[11] The container must be labeled as "Hazardous Waste" and include the full chemical name: "Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-" and its CAS number (2164-17-2).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal route of fluometuron.
Caption: Decision workflow for fluometuron disposal.
Final Disposal
-
Professional Disposal: The final disposal of fluometuron must be conducted through your institution's hazardous waste management program. This typically involves a certified hazardous waste disposal contractor.
-
"Clean Sweep" Programs: For larger quantities, particularly in an agricultural research setting, state-run "Clean Sweep" programs may be available for the collection and disposal of unwanted pesticides.[7]
-
Prohibited Disposal Methods: Never pour fluometuron or any pesticide down the drain or dispose of it with regular trash.[9][13] Pesticides can interfere with wastewater treatment processes and contaminate waterways.[14]
Disposal of Empty Containers
An empty container that held fluometuron can still pose a hazard due to residual chemicals.[13]
Decontamination Procedure: Triple Rinsing
For non-aerosol containers, a triple-rinsing procedure is required before the container can be disposed of or recycled.[14]
-
Initial Rinse: Fill the empty container about one-quarter full with a suitable solvent (e.g., water, if the formulation was water-based).
-
Shake Vigorously: Securely cap the container and shake it for at least 30 seconds.
-
Collect Rinsate: Pour the rinsate into a container for later use as a dilute pesticide solution, if applicable, or collect it as hazardous waste.
-
Repeat: Repeat this rinsing process two more times.[14]
-
Puncture Container: After the final rinse, puncture the container to prevent reuse.[13]
Final Container Disposal
-
Recycling: Check with your local recycling provider to see if they accept triple-rinsed pesticide containers.
-
Landfill: If recycling is not an option, the triple-rinsed and punctured container may be disposed of in a sanitary landfill, in accordance with local regulations.[15]
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-, you are not only ensuring compliance with federal and local regulations but also upholding your commitment to a safe and sustainable research environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
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Fluometuron | 2164-17-2 . ChemicalBook.
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Safety data sheet - CPAChem (2021-08-02) . CPAChem.
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Requirements for Pesticide Disposal . U.S. Environmental Protection Agency.
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Fluometuron - AERU . University of Hertfordshire.
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How to Dispose of Old Pesticides – Advice from EPA . Colonial Pest Control.
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Safety data sheet - CPAChem (2023-12-07) . CPAChem.
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Safe Disposal of Pesticides . U.S. Environmental Protection Agency.
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FLUOMETURON - EXTOXNET PIP . Extension Toxicology Network.
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency.
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Guidance for the Reregistration of Pesticide Products Containing as the Active Ingredient Fluometuron . U.S. Environmental Protection Agency.
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SAFETY DATA SHEET - Titan Ag (2016-11-16) . Titan Ag.
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Fluometuron 900 - Titan Ag . Titan Ag.
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Fluometuron PESTANAL®, analytical standard 2164-17-2 . Sigma-Aldrich.
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Fluometuron | C10H11F3N2O | CID 16562 . PubChem.
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Disposal of Pesticides . National Pesticide Information Center.
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Pesticide and Container Disposal . The Pesticide Stewardship Alliance.
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Pesticide Fact Sheet Number 88 Fluometuron . U.S. Environmental Protection Agency.
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Standard Operating Procedure: Urea . University of Washington.
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N-Methylurea - Santa Cruz Biotechnology . Santa Cruz Biotechnology.
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Urea - Safety Data Sheet - Carl ROTH . Carl ROTH.
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Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials . Waste Advantage Magazine.
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The Law on Pesticide Wastes . Pesticide Environmental Stewardship.
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A Senior Application Scientist's Guide to Handling Fluometuron Safely in a Research Environment
Navigating the complexities of novel chemical compounds is the cornerstone of drug development and scientific research. Among these, substituted urea herbicides like Fluometuron, chemically known as Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-, demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your research. Our objective is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, fostering a culture of intrinsic safety.
Foundational Hazard Analysis: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a comprehensive understanding of the substance's hazard profile is essential. Fluometuron is not a benign compound; its risks dictate our safety protocols. It is a selective herbicide that functions by inhibiting photosynthesis.[1][2] In a laboratory context, the primary risks are not phytotoxic but rather toxicological to the handler.
The compound appears as a white crystalline powder, which presents a significant inhalation risk if handled improperly.[1] The U.S. Environmental Protection Agency (EPA) classifies it as slightly toxic for acute oral, dermal, and inhalation exposure (Toxicity Category III), but moderately toxic for primary eye and dermal irritation (Toxicity Category II).[3][4] This distinction is critical: while a single, acute exposure may have low toxicity, direct contact can cause significant irritation, and prolonged or repeated exposure may lead to organ damage.[3][5]
| Hazard Category | Classification & Key Risks | Authoritative Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Sigma-Aldrich, CPAChem[6] |
| Skin Irritation | Category II (Moderately Irritating) | EPA[3][4] |
| Eye Irritation | Category II (Moderately Irritating); Potential for corneal opacity | EPA[3][4][7] |
| Chronic Toxicity | May cause damage to organs through prolonged or repeated exposure | ADAMA[5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | AERU[2] |
This data informs a clear directive: the primary goals of our PPE and handling strategy are to prevent inhalation of the powder, eliminate skin contact, and protect the eyes from dust and splashes.
The PPE Protocol: A Task-Specific, Multi-Layered Defense
A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task being performed and the physical form of the chemical. The following protocol is designed as a self-validating system, ensuring that the level of protection always matches or exceeds the potential risk.
Primary Engineering Control: The Non-Negotiable First Step
Before any personal gear is worn, engineering controls must be in place. All handling of solid Fluometuron must be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical step in preventing respiratory exposure, as it captures fine particles at the source. For solutions, a fume hood is also mandatory to contain any potential aerosols or vapors.
Mandatory PPE Ensemble for Handling Fluometuron
The following table outlines the minimum required PPE for common laboratory tasks involving Fluometuron. The causality is clear: the risk of aerosolization and dust generation from the solid form necessitates a higher level of respiratory protection.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile, double-gloved recommended) | Fully-Buttoned Lab Coat or Coveralls | Required: NIOSH-approved N95 dust mask or half-face respirator with P100 filters.[1] |
| Preparing Solutions | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Fully-Buttoned Lab Coat | Recommended if significant aerosolization is possible; otherwise, not required within a fume hood. |
| Handling Solutions | Safety Glasses with Side Shields (minimum); Goggles if splashing is likely. | Chemical-Resistant Gloves (Nitrile) | Fully-Buttoned Lab Coat | Not required within a fume hood. |
| Spill Cleanup | Chemical Safety Goggles | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber) | Chemical-Resistant Apron over Lab Coat or Coveralls | Required: Half-face respirator with appropriate cartridges (Organic Vapor/P100).[1] |
| Waste Disposal | Safety Glasses with Side Shields | Chemical-Resistant Gloves (Nitrile) | Fully-Buttoned Lab Coat | Not typically required if waste is properly contained. |
Expert Insight: The recommendation for a NIOSH-approved respirator when handling the neat (undiluted) chemical is based on National Toxicology Program guidelines.[1] This is because weighing and transferring powders are the moments of highest risk for creating an inhalable dust cloud. An N95 mask provides excellent protection against particulates, which is the primary inhalation hazard for this compound.
Below is a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of Fluometuron and the specific laboratory task.
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step operational plan minimizes risk and ensures procedural consistency.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Data Sheet (SDS): Have a printed or digital copy of the SDS immediately accessible.[5][8][9]
-
Inspect PPE: Check all PPE for defects (e.g., cracks in goggles, holes in gloves).
-
Prepare Waste Containers: Ensure designated, clearly labeled waste containers for solid chemical waste, contaminated sharps, and liquid waste are ready.
-
Identify Spill Kit Location: Know the location of the laboratory's chemical spill kit.
Step-by-Step Handling Protocol
-
Donning PPE: Put on PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves (pulling cuffs over the sleeves of the lab coat).
-
Staging: Place all necessary equipment (spatula, weigh paper, beaker, solvent) inside the fume hood before introducing the chemical.
-
Weighing: Dispense the solid slowly and close to the surface of the weigh paper to minimize dust. Tare the balance with the container before adding the chemical.
-
Solubilizing: Add the solvent to the beaker first, then slowly add the weighed Fluometuron powder to the solvent to prevent dust from puffing up.
-
Post-Handling: Tightly cap the primary container and any prepared solutions. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 60-70% ethanol) followed by soap and water.[1]
-
Doffing PPE: Remove PPE in the reverse order, being careful not to touch the outside of contaminated items with bare skin. Remove gloves first, then goggles, lab coat, and finally the respirator.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[8]
Emergency Spill Response
In the event of a spill, a swift and correct response is crucial. The following protocol should be followed.
Caption: A procedural flowchart for responding to a laboratory spill of solid Fluometuron.
This spill response is based on established guidelines which recommend dampening the solid material with ethanol to suppress dust, followed by a thorough decontamination of the area.[1]
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Solid Waste: Unused or expired Fluometuron, along with any grossly contaminated items (like weigh paper or spill cleanup materials), must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing Fluometuron must be collected in a designated, labeled hazardous liquid waste container. Never dispose of this chemical down the drain, as it is toxic to aquatic life.[2]
-
Consumables: Lightly contaminated consumables such as gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste stream.
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations.[6][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as disposal criteria are subject to revision.[1]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and trustworthy system that protects researchers while enabling scientific advancement.
References
-
Fluometuron | C10H11F3N2O | CID 16562 . PubChem, National Center for Biotechnology Information. [Link]
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Fluometuron: Draft Human Health Risk Assessment for Registration Review . (2020). United States Environmental Protection Agency. [Link]
-
Pesticide Fact Sheet Number 88: Fluometuron . (1985). United States Environmental Protection Agency. [Link]
-
Fluometuron - Pesticide Properties DataBase . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
-
Safety data sheet - Fluometuron . (2021). CPAChem. [Link]
-
Urea Solution SAFETY DATA SHEET . (2012). Cornerstone Chemical Company. [Link]
-
Safety Data Sheet: Urea . Carl ROTH. [Link]
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Safety Data Sheet - Cotoran® 4L . (2015). ADAMA. [Link]
-
Commodity Substance: Urea . (2022). Health and Safety Executive (HSE). [Link]
-
UREA Safety Data Sheet . (2023). Summit Fertilizers. [Link]
-
Guidance for the Reregistration of Pesticide Products Containing as the Active Ingredient Fluometuron . (1985). United States Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET UREA 46-0-0 . Grow More Inc. [Link]
-
Safety data sheet - Fluometuron . (2023). CPAChem. [Link]
Sources
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluometuron [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
